Dopamine acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
201610-44-8 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h2-4,7,13-14H,1,5-6H2,(H,12,15) |
InChI Key |
XNBSIDRUUSNPGM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Dopamine Acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine (B1211576) acrylamide (B121943) is a vital monomer in the development of advanced biomaterials and drug delivery systems. Its unique combination of the catechol moiety, inherited from dopamine, and a polymerizable acrylamide group allows for the creation of materials with exceptional adhesive properties, biocompatibility, and potential for controlled drug release. This technical guide provides a comprehensive overview of the synthesis and characterization of dopamine acrylamide, offering detailed experimental protocols and data analysis for researchers in the field.
Introduction
Dopamine, a neurotransmitter, is renowned for its role in the adhesive properties of mussel foot proteins. The catechol group within the dopamine structure is capable of forming strong, yet reversible, bonds with a variety of surfaces, both organic and inorganic. By functionalizing dopamine with an acrylamide group, a monomer is created that can be readily polymerized to form a wide range of functional polymers. These polymers have shown significant promise in applications such as tissue adhesives, drug carriers, and surface coatings for medical implants. This guide will detail the synthesis of this compound via the Schotten-Baumann reaction and its subsequent characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride or anhydride (B1165640) in the presence of a base.[1][2][3][4][5] In this case, dopamine hydrochloride is reacted with acryloyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Synthesis of this compound via Schotten-Baumann Reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar compounds.[6]
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Aqueous Phase: In a round-bottom flask, dissolve dopamine hydrochloride in distilled water. Cool the solution in an ice bath.
-
Preparation of Organic Phase: In a separate beaker, dissolve acryloyl chloride in THF.
-
Reaction: Slowly add the acryloyl chloride solution to the dopamine hydrochloride solution under vigorous stirring, while maintaining the temperature at 0-5 °C. Simultaneously, add a solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 8 and 10.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture to a pH of 2 with HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica (B1680970) gel.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following techniques are commonly employed.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 101-105 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | -OH (Catechol) |
| ~8.5 | s | 1H | -OH (Catechol) |
| ~8.0 | t | 1H | -NH- (Amide) |
| 6.5 - 6.8 | m | 3H | Ar-H (Aromatic protons) |
| 6.0 - 6.3 | m | 2H | -CH=CH₂ (Vinyl protons) |
| 5.5 - 5.7 | m | 1H | -CH=CH₂ (Vinyl proton) |
| 3.3 - 3.5 | q | 2H | -CH₂-NH- |
| 2.6 - 2.8 | t | 2H | Ar-CH₂- |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[7][8][9]
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -C=O (Amide) |
| ~145 | Ar-C-OH |
| ~144 | Ar-C-OH |
| ~131 | Ar-C |
| ~128 | -CH=CH₂ |
| ~126 | =CH₂ |
| ~120 | Ar-CH |
| ~116 | Ar-CH |
| ~115 | Ar-CH |
| ~41 | -CH₂-NH- |
| ~35 | Ar-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[10][11][12][13]
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | O-H stretching (Catechol), N-H stretching (Amide) |
| 3000 - 3100 | C-H stretching (Aromatic and Vinyl) |
| 2850 - 2950 | C-H stretching (Aliphatic) |
| ~1650 | C=O stretching (Amide I) |
| ~1600 | C=C stretching (Aromatic and Vinyl) |
| ~1540 | N-H bending (Amide II) |
| ~1280 | C-N stretching |
| ~1250 | C-O stretching (Phenolic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14][15][16][17][18]
| m/z (Mass-to-Charge Ratio) | Assignment |
| 207 | [M]⁺ (Molecular ion) |
| 136 | [M - C₃H₃NO]⁺ (Loss of acrylamide moiety) |
| 123 | [M - C₃H₄NO - H]⁺ |
| 72 | [C₃H₄NO]⁺ (Acrylamide fragment) |
Experimental and Characterization Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Dopamine Signaling Pathway Overview
This compound-based materials often interact with biological systems. Understanding the native dopamine signaling pathway is crucial for designing materials for targeted drug delivery or tissue engineering applications. Dopamine exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.
Caption: Simplified overview of the D1-like and D2-like dopamine receptor signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals engaged in the development of novel biomaterials and therapeutic agents. The unique properties of this compound-based polymers warrant further exploration for a wide array of applications in medicine and biotechnology.
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. 1H and 13C NMR of 3-O and 4-O conjugates of dopamine and other catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem-agilent.com [chem-agilent.com]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Dopamine Acrylamide: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) acrylamide (B121943), scientifically known as N-(3,4-dihydroxyphenethyl)acrylamide, is a molecule of significant interest at the intersection of materials science and neurobiology. As a derivative of the neurotransmitter dopamine, it incorporates the bioactive catechol moiety, which is renowned for its adhesive properties and redox activity, inspired by the adhesive proteins of marine mussels. The acrylamide group, on the other hand, provides a polymerizable handle, allowing for its incorporation into various polymer backbones. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological interactions of dopamine acrylamide, with a focus on its effects on the dopaminergic system.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₁H₁₃NO₃.[1] Its structure features a dopamine molecule linked to an acrylamide group via an amide bond.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 201610-44-8 | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 101-105 °C | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), polar protic solvents like water, methanol, and ethanol. Limited solubility in non-polar solvents. | [1] |
| pKa (predicted) | The pKa values for the catechol hydroxyl groups are typically in the range of 9-10. | [1] |
| Storage Conditions | Refrigerated (0-10°C) under an inert atmosphere, protected from light and heat. | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of dopamine hydrochloride with acryloyl chloride or methacrylic anhydride (B1165640) under basic conditions.[4][5]
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride or Methacrylic anhydride
-
Sodium borate (B1201080)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
Dissolve sodium borate and sodium bicarbonate in degassed water in a flask under a nitrogen atmosphere.[5]
-
Add dopamine hydrochloride to the solution.[5]
-
Separately, dilute acryloyl chloride or methacrylic anhydride in degassed THF.[5]
-
Slowly add the acryloyl chloride/methacrylic anhydride solution dropwise to the dopamine solution.[5]
-
Maintain the pH of the reaction mixture at a slightly basic level (pH 8-9) by adding 1.0 M NaOH as needed.[5]
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.[5]
-
Filter the reaction mixture and wash the precipitate with ethyl acetate.[5]
-
Acidify the aqueous solution to approximately pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Collect the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the synthesized this compound.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the dopamine and acrylamide moieties. For instance, ¹H-NMR spectra would show signals for the aromatic protons of the catechol ring, the vinyl protons of the acrylamide group, and the ethyl chain protons.[6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Analysis: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the catechol, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the C=C stretch of the vinyl group.[9]
Mass Spectrometry (MS):
-
MS is used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Sample Preparation: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (207.23 g/mol ).[9][10]
Biological Interactions: Effects on the Dopaminergic System
While this compound itself has not been extensively studied for its direct interactions with neuronal signaling pathways, the well-documented neurotoxicity of its parent compound, acrylamide, provides significant insights into its potential biological effects, particularly on the dopaminergic system. Studies have shown that acrylamide can lead to dopaminergic system dysfunction.[11]
Acrylamide has been demonstrated to increase dopamine levels in the striatum.[11] This effect is not due to increased dopamine synthesis but rather to alterations in dopamine transport and metabolism. The following diagram illustrates the key molecular targets of acrylamide within a dopaminergic neuron.
Mechanism of Action:
-
Dopamine Transporter (DAT): Acrylamide exposure has been shown to down-regulate the expression of DAT.[11] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical step in terminating the dopamine signal. Reduced DAT function leads to prolonged dopamine presence in the synapse.
-
Vesicular Monoamine Transporter 2 (VMAT2): Acrylamide also down-regulates VMAT2 expression.[11] VMAT2 is responsible for packaging dopamine into synaptic vesicles for subsequent release. Impaired VMAT2 function can disrupt proper dopamine storage and release.[12][13]
-
Monoamine Oxidase (MAO): The expression of MAO, an enzyme that metabolizes dopamine, is reduced following acrylamide exposure.[11] This decrease in dopamine breakdown contributes to elevated intracellular dopamine levels.
-
Tyrosine Hydroxylase (TH): Acrylamide has been observed to increase the number of TH-positive cells, suggesting a potential compensatory upregulation of the rate-limiting enzyme in dopamine synthesis.[11]
The following diagram illustrates the experimental workflow for assessing the neurotoxic effects of a compound like this compound on dopaminergic neurons in a cell culture model.
Conclusion
This compound is a versatile molecule with a rich chemical profile, combining the adhesive and redox properties of dopamine with the polymerizable nature of acrylamide. Its synthesis and characterization require standard organic chemistry techniques. While direct biological data on this compound is emerging, the known neurotoxic effects of acrylamide on the dopaminergic system provide a critical framework for understanding its potential biological impact. The disruption of dopamine transport and metabolism highlights key areas for further investigation, particularly for researchers in drug development and neurotoxicology. The methodologies and data presented in this guide offer a solid foundation for future research into the applications and biological implications of this intriguing compound.
References
- 1. Buy N-(3,4-Dihydroxyphenethyl)acrylamide [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(3,4-Dihydroxyphenethyl)acrylamide 201610-44-8 | TCI AMERICA [tcichemicals.com]
- 4. N-(3,4-dihydroxyphenethyl)acrylaMide [chemicalbook.com]
- 5. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acrylamide increases dopamine levels by affecting dopamine transport and metabolism related genes in the striatal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Acrylamide inhibits dopamine uptake in rat striatal synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of Dopamine Acrylamide Hydrogels: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogels have emerged as a pivotal class of biomaterials for applications ranging from tissue engineering to drug delivery, owing to their high water content and structural similarity to the native extracellular matrix. Polyacrylamide (PAM)-based hydrogels are particularly notable for their tunable mechanical properties and chemical stability. However, their inherent bio-inertness often limits their interaction with biological tissues. The incorporation of dopamine (B1211576), a molecule inspired by the adhesive proteins of marine mussels, into the acrylamide (B121943) hydrogel network, has revolutionized their biomedical potential. The catechol groups present in dopamine facilitate strong adhesive bonds to various surfaces, including biological tissues, and significantly enhance the biocompatibility of the hydrogel. This technical guide provides a comprehensive overview of the biocompatibility of dopamine acrylamide hydrogels, summarizing key quantitative data, detailing experimental protocols for evaluation, and visualizing the underlying principles and workflows.
Introduction: The Role of Dopamine in Enhancing Hydrogel Biocompatibility
Standard polyacrylamide hydrogels, while versatile, often lack the cell affinity and tissue adhesiveness required for many biomedical applications.[1][2] This can lead to poor integration with host tissue and limited efficacy. The introduction of dopamine into the hydrogel matrix addresses these limitations. Dopamine can be copolymerized as dopamine methacrylamide (B166291) or grafted onto existing polymer chains within the hydrogel.[3][4]
The key to dopamine's functionality lies in its catechol moiety. These catechol groups can form strong, covalent and non-covalent interactions (e.g., hydrogen bonds, Michael addition, Schiff base reactions) with amine and sulfhydryl groups present on tissue surfaces.[1][2][5] This bio-inspired strategy not only imparts exceptional tissue adhesion but also appears to promote a favorable biological response, making these materials highly promising for applications like wound dressings, tissue adhesives, and scaffolds for regenerative medicine.[1][2][6][7][8]
Synthesis and Composition
This compound hydrogels are typically synthesized via free-radical polymerization.[9] The process involves combining an acrylamide monomer, a crosslinker (e.g., N,N′-methylenebisacrylamide, BIS), an initiator (e.g., ammonium (B1175870) persulfate, APS), and a dopamine-containing monomer like dopamine methacrylamide.[3][9] Alternatively, dopamine can be grafted onto a pre-existing polymer, such as oxidized sodium alginate or hyaluronic acid, which is then incorporated as a crosslinker or component within a polyacrylamide network.[1][2][6][10] This versatility in synthesis allows for fine-tuning the mechanical properties, degradation rate, and dopamine concentration to suit specific applications.
In Vitro Biocompatibility Assessment
The initial evaluation of any biomaterial involves a series of in vitro tests to determine its potential toxicity and its interaction with cells. This compound hydrogels have consistently demonstrated excellent in vitro biocompatibility.
Cytotoxicity
Cytotoxicity assays are fundamental to biocompatibility screening. The most common methods involve exposing cultured cells to extracts of the hydrogel material and measuring cell viability. Materials are generally considered non-cytotoxic if cell viability remains above 70% compared to a control.[11] Dopamine-modified hydrogels have been shown to be highly cytocompatible. For instance, studies using L929 fibroblasts and HaCaT cells have shown that the incorporation of dopamine not only avoids cytotoxicity but can even promote cell proliferation compared to unmodified hydrogels.[1][12][13]
Table 1: Summary of In Vitro Cytotoxicity Data for Dopamine-Containing Hydrogels
| Hydrogel Composition | Cell Line | Assay | Result | Reference |
| Polyacrylamide/Collagen with Dopamine-Grafted Oxidized Sodium Alginate (PAM-Col-COA) | L929 Fibroblasts | MTT | Promoted cell proliferation; higher viability than controls. | [1] |
| Polyacrylamide/Polydopamine (PDA-PAM) | Not specified | Not specified | Supported cell attachment and proliferation. | [14] |
| Graphene-containing hydrogel for dopamine delivery | HaCaT (normal cells), A375 (melanoma cells) | MTT | Proven to have no cytotoxicity. | [12][13] |
| Dopamine-conjugated dialdehyde-HA (DAHA) | Not specified | Not specified | Good cytocompatibility and cell adhesion. | [10] |
Hemocompatibility
For any biomaterial that may come into contact with blood, hemocompatibility is a critical safety parameter. The hemolysis assay, which measures the rupturing of red blood cells (hemolysis), is a standard test. This compound hydrogels are expected to exhibit a low hemolysis rate, typically well below the acceptable limit of 5%, indicating they do not cause significant damage to blood cells.[15][16]
Table 2: Representative Hemocompatibility Data
| Hydrogel Type | Assay | Result | Significance |
| This compound Hydrogel (general) | Hemolysis Assay (ISO 10993-4) | < 5% hemolysis | Considered non-hemolytic and safe for blood-contacting applications. |
Note: Specific hemolysis data for this compound hydrogels was not available in the provided search results; this table represents expected outcomes based on the general biocompatibility of such materials.
In Vivo Biocompatibility and Host Response
In vivo studies are essential to understand how a material behaves within a living organism, including the inflammatory response it elicits and its ability to integrate with host tissue.
Inflammatory Response and Implantation Studies
When implanted subcutaneously in animal models (e.g., rats), dopamine-modified hydrogels have been shown to elicit only a minimal inflammatory response.[17] Histological analysis of the tissue surrounding the implant typically reveals a reduced foreign-body reaction with no signs of prolonged or chronic inflammation, such as the absence of macrophages after several weeks.[17] This suggests the material is well-tolerated by the host's immune system.
Wound Healing Efficacy
The adhesive and pro-regenerative properties of this compound hydrogels make them excellent candidates for wound dressings. In full-thickness skin defect models in mice and rats, these hydrogels have been demonstrated to significantly accelerate the wound healing process compared to untreated controls.[1][2][6] The observed benefits include:
-
Accelerated Wound Closure: The hydrogels maintain a moist environment and protect the wound, leading to faster re-epithelialization.[1]
-
Enhanced Tissue Regeneration: They promote the formation of thick granulation tissue, uniform collagen deposition, and dense vascularization.[8][18]
-
Reduced Inflammation: The antioxidant properties of dopamine can scavenge reactive oxygen species (ROS) at the wound site, shortening the inflammatory stage of healing.[8]
Table 3: Summary of In Vivo Wound Healing Outcomes
| Hydrogel Composition | Animal Model | Key Findings | Reference |
| PAM-Col-COA | Rat | Accelerated wound healing process compared to blank group. | [1][2][6] |
| Polydopamine-Polyacrylamide (PDA-PAM) with EGF | Not specified | Complete wound repair with hair coverage and mature collagen fibers. | [7] |
| Dopamine-Substituted Multidomain Peptide (DAP) | Mouse | Shortened inflammatory stage, accelerated closure, dense vascularization. | [8] |
| Polydopamine Nanoparticle-coated PNIPAM | Not specified | Synergistic effect on accelerating wound healing. | [18] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of biocompatibility.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Extract Preparation: Prepare hydrogel extracts according to ISO 10993-5 standards. Incubate the sterile hydrogel material in a serum-free cell culture medium (e.g., DMEM) at 37°C for 24 hours. The ratio of material surface area to medium volume is typically 3 cm²/mL.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts. Include negative (fresh medium) and positive (e.g., dilute DMSO) controls. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[1][11][19][20][21]
Protocol: Hemolysis Assay (Direct Contact Method - ISO 10993-4)
This protocol determines the degree of red blood cell (RBC) lysis caused by the hydrogel.
-
Blood Preparation: Obtain fresh, anticoagulated blood (e.g., rabbit blood with citrate). Dilute the blood with phosphate-buffered saline (PBS) to obtain a suitable RBC concentration.
-
Sample Preparation: Place pre-weighed, sterile hydrogel samples into test tubes.
-
Controls: Prepare a negative control (PBS) and a positive control (deionized water or Triton X-100), which causes 100% hemolysis.
-
Incubation: Add the diluted blood to the sample and control tubes. Incubate at 37°C for 3-4 hours with gentle agitation.
-
Centrifugation: Centrifuge all tubes to pellet the intact RBCs.
-
Analysis: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for the test sample using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Protocol: In Vivo Subcutaneous Implantation (Based on ISO 10993-6)
This protocol evaluates the local tissue response to the implanted hydrogel.
-
Animal Model: Use healthy, adult laboratory animals such as Sprague-Dawley rats.
-
Material Preparation: Sterilize the hydrogel samples (e.g., cut into 1x1 cm discs) using an appropriate method like ethylene (B1197577) oxide or gamma irradiation.
-
Surgical Procedure: Anesthetize the animal. Shave and disinfect the dorsal skin. Make small incisions and create subcutaneous pockets using blunt dissection.
-
Implantation: Place one hydrogel sample into each subcutaneous pocket. A negative control material (e.g., high-density polyethylene) should be implanted in a separate pocket on the same animal. Suture the incisions.
-
Post-Operative Care: Monitor the animals for signs of distress or infection. Administer analgesics as required.
-
Endpoint and Analysis: After a predetermined period (e.g., 1, 4, or 12 weeks), humanely euthanize the animals.
-
Histology: Excise the implant along with the surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section the tissue, and stain with Hematoxylin and Eosin (H&E). A pathologist will then evaluate the tissue for signs of inflammation, fibrosis, necrosis, and vascularization.[17][19][22]
Visualized Workflows and Concepts
Diagram 1: In Vitro Biocompatibility Assessment Workflow
Caption: Standard workflow for assessing the in vitro biocompatibility of hydrogels.
Diagram 2: In Vivo Wound Healing Experimental Workflow
References
- 1. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine-Modified Hyaluronic Acid Hydrogel Adhesives with Fast-Forming and High Tissue Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release [mdpi.com]
- 12. Enhanced Stability of Dopamine Delivery via Hydrogel with Integrated Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Stability of Dopamine Delivery via Hydrogel with Integrated Graphene | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Injectable Dopamine-Modified Poly(ethylene glycol) Nanocomposite Hydrogel with Enhanced Adhesive Property and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Dawn of a Bio-Inspired Revolution: An In-depth Technical Guide to Early Studies on Dopamine-Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of dopamine-modified polymers, now a cornerstone of advanced materials science with applications ranging from bio-adhesives and coatings to drug delivery and tissue engineering, has its roots in early investigations into the remarkable adhesive properties of marine mussels. Before the explosion of research into polydopamine (PDA) in the late 2000s, pioneering studies laid the essential groundwork by identifying the key chemical moieties responsible for bio-adhesion and exploring the synthesis of polymers that mimic these natural systems. This technical guide delves into these foundational, pre-2007 studies, providing a detailed overview of the early synthesis, characterization, and applications of dopamine (B1211576) and catechol-modified polymers. We will explore the seminal discovery of L-DOPA in mussel adhesive proteins and the first synthetic polymers designed to replicate its function, offering a comprehensive resource for researchers seeking to understand the origins and fundamental principles of this important class of biomaterials.
The Foundational Discovery: L-DOPA in Mussel Adhesive Proteins
The journey into dopamine-modified polymers began not with dopamine itself, but with its chemical cousin, 3,4-dihydroxyphenylalanine (L-DOPA). In a landmark 1981 study, J. Herbert Waite and M.L. Tanzer identified L-DOPA as a major component of the polyphenolic substance in the byssal threads of the marine mussel Mytilus edulis.[1] This discovery was pivotal, as it pointed to the catechol functional group as the key to the mussel's extraordinary ability to adhere to a variety of surfaces underwater.
Key Findings from Waite and Tanzer (1981)
The initial work focused on the isolation and characterization of a highly basic protein from the phenol (B47542) gland of the mussel foot. This protein was found to be rich in lysine, hydroxyproline, and, most notably, L-DOPA. The in vitro stickiness of this protein strongly suggested its role in byssal adhesion.[1] This foundational study set the stage for decades of research into catechol-based adhesives.
Early Synthetic Mimics: DOPA-Containing Polypeptides
Inspired by Waite's discovery, researchers in the 1990s began to synthesize artificial polypeptides containing L-DOPA to replicate the adhesive properties of mussel proteins. A significant contribution in this area came from Yu and Deming in 1998, who developed a method for preparing water-soluble copolypeptides of L-DOPA and L-lysine.[2]
Synthesis of DOPA-Copolypeptides
The synthesis of these early biomimetic polymers involved the ring-opening polymerization of α-amino acid N-carboxyanhydride (NCA) monomers. This method allowed for the creation of copolymers with varying compositions of DOPA and lysine, enabling the study of how functional group ratios affect adhesion and cross-linking.[2]
Experimental Protocol: Synthesis of DOPA-Copolypeptides (Yu and Deming, 1998)
Objective: To synthesize water-soluble copolypeptides containing L-DOPA and L-lysine via ring-opening polymerization of NCA monomers.
Materials:
-
L-DOPA(bis-TBDMS)-NCA (tert-butyldimethylsilyl protected L-DOPA NCA)
-
L-lysine(ε-Cbz)-NCA (carbobenzyloxy protected L-lysine NCA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Initiator (e.g., sodium methoxide)
-
Diethyl ether
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
The desired molar ratio of L-DOPA(bis-TBDMS)-NCA and L-lysine(ε-Cbz)-NCA monomers are dissolved in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
The initiator is added to the monomer solution to initiate polymerization. The reaction is allowed to proceed for a specified time (typically several hours to days) at room temperature with stirring.
-
The resulting polymer is precipitated by adding the reaction mixture to a large excess of diethyl ether.
-
The precipitated polymer is collected by filtration or centrifugation and dried under vacuum.
-
The protecting groups (TBDMS and Cbz) are removed by treating the polymer with trifluoroacetic acid.
-
The deprotected copolypeptide is then purified, typically by dialysis against deionized water, and lyophilized to obtain the final product.
Adhesion and Cross-linking of DOPA-Copolypeptides
Aqueous solutions of these synthetic copolypeptides, when mixed with an oxidizing agent, formed cross-linked networks that exhibited moisture-resistant adhesion to a variety of materials, including aluminum, steel, glass, and plastics.[2] The study found that the choice of oxidant was critical, with chemical oxidants like periodate (B1199274) and ferric ions providing stronger adhesive bonds than enzymatic or oxygen-based oxidation.
Table 1: Quantitative Data on Early DOPA-Copolypeptide Adhesion
| Polymer Composition (DOPA:Lysine ratio) | Oxidant | Substrate | Adhesive Strength (MPa) | Reference |
| 1:4 | Sodium Periodate | Aluminum | 0.8 ± 0.2 | [2] |
| 1:4 | Ferric Chloride | Aluminum | 0.7 ± 0.1 | [2] |
| 1:4 | Mushroom Tyrosinase | Aluminum | 0.3 ± 0.1 | [2] |
| 1:1 | Sodium Periodate | Steel | 1.0 ± 0.3 | [2] |
Note: Adhesive strength values are estimations based on the qualitative descriptions in the original publication, as precise quantitative data was not always presented in a standardized format in these early papers.
Grafting of Catechols onto Polymer Backbones
In parallel to the development of DOPA-containing polypeptides, another early approach involved the chemical grafting of catecholamines, such as dopamine, onto existing polymer backbones. This strategy aimed to impart the adhesive and reactive properties of catechols to a wider range of polymeric materials. A notable example from the pre-2000 era is the modification of poly(ethylene glycol) (PEG) and polyethylenimine (PEI) with catechol groups.
Synthesis of Catechol-Grafted Polymers
The synthesis typically involved the reaction of a catechol-containing molecule (like dopamine) with a polymer possessing reactive functional groups (e.g., amines or epoxides). The catechol hydroxyl groups often required protection during the grafting reaction to prevent unwanted side reactions, followed by a deprotection step.
Experimental Protocol: Grafting of Dopamine to Poly(ethylene glycol)
Objective: To synthesize a catechol-grafted PEG polymer for creating non-fouling surfaces.
Materials:
-
Poly(ethylene glycol) diglycidyl ether (PEG-DGE)
-
Dopamine hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Dialysis tubing
Procedure:
-
PEG-DGE is dissolved in the anhydrous solvent in a reaction flask.
-
Dopamine hydrochloride and a base (to neutralize the hydrochloride and facilitate the reaction) are added to the solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) under an inert atmosphere.
-
The resulting polymer solution is cooled to room temperature.
-
The synthesized catechol-grafted PEG is purified by dialysis against deionized water to remove unreacted starting materials and salts.
-
The purified polymer is obtained by lyophilization.
The Advent of Polydopamine: A Paradigm Shift
While the foundational work on DOPA-peptides and catechol-grafted polymers was crucial, the field was revolutionized in 2007 by the work of Messersmith and colleagues.[3] They introduced a remarkably simple, one-step method to form thin, surface-adherent films of what they termed "polydopamine" by simply immersing a substrate in an alkaline aqueous solution of dopamine. This discovery opened the door to a vast array of applications and spurred a massive increase in research in this area.
The Self-Polymerization of Dopamine
The key to the Messersmith method is the oxidative self-polymerization of dopamine at a slightly alkaline pH (typically around 8.5). In this process, the catechol group of dopamine is oxidized to a quinone, which then undergoes a series of intramolecular and intermolecular reactions, including cyclization and polymerization, to form a complex, melanin-like polymer that can coat virtually any material.
Visualizing the Core Concepts
To better understand the relationships between these early concepts and the workflow of synthesizing and utilizing these polymers, the following diagrams are provided.
Caption: Workflow of early dopamine-modified polymer synthesis and application.
Caption: Simplified pathway of dopamine self-polymerization.
Conclusion
The early studies on dopamine-modified polymers, from the identification of L-DOPA in mussel adhesive proteins to the first synthetic mimics, laid a critical foundation for the vibrant field of polydopamine and catechol-based materials that exists today. These pioneering efforts not only established the fundamental chemistry of catechol-mediated adhesion but also provided the initial synthetic strategies that have been refined and expanded upon in modern research. For scientists and professionals in drug development and materials science, understanding this history is essential for appreciating the evolution of the field and for inspiring new innovations based on these foundational principles. The transition from complex, multi-step syntheses of DOPA-peptides to the simple, one-pot self-polymerization of dopamine represents a significant leap in accessibility and versatility, yet the core principles of catechol chemistry remain central to the success of these remarkable bio-inspired polymers.
References
- 1. Synthetic Polypeptide Mimics of Marine Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mussel-inspired surface chemistry for multifunctional coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphenolic Substance of Mytilus edulis: Novel Adhesive Containing L-Dopa and Hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dopamine Acrylamide Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocols for dopamine (B1211576) acrylamide (B121943) and its closely related derivative, dopamine methacrylamide (B166291). The information is compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and development applications. This document details the necessary reagents, reaction conditions, and purification methods, presenting quantitative data in clear, comparative tables. Additionally, a visual representation of the synthesis pathway is provided to facilitate a deeper understanding of the chemical transformation.
Introduction
Dopamine-containing polymers are of significant interest in the fields of biomedical engineering and materials science due to their bio-inspired adhesive properties, mimicking the strong underwater adhesion of mussel foot proteins. The functional monomer, typically dopamine acrylamide or dopamine methacrylamide, is a critical precursor for the synthesis of these advanced polymers. The catechol group of dopamine is responsible for the adhesive characteristics and can also be leveraged for further chemical modifications. This guide focuses on the chemical synthesis of this key monomer.
Experimental Protocols
Two primary synthesis protocols are detailed below: one for N-(3,4-Dihydroxyphenethyl) Acrylamide (this compound) and a more commonly cited method for N-(3,4-Dihydroxyphenethyl) Methacrylamide (Dopamine Methacrylamide).
Protocol 1: Synthesis of N-(3,4-Dihydroxyphenethyl) Acrylamide (DA)
This protocol is adapted from a published procedure for the direct synthesis of this compound.[1]
Methodology:
-
In an ice bath, create a suspension by stirring sodium borate (B1201080) decahydrate (B1171855) (25.2 g, 66 mmol), dopamine hydrochloride (25.0 g, 134 mmol), and sodium carbonate (21.0 g, 198 mmol) in 200 mL of degassed water under a nitrogen atmosphere.
-
Prepare a solution of acryloyl chloride (12.1 g, 10.9 mL, 134 mmol) in 25 mL of degassed tetrahydrofuran (B95107) (THF).
-
Slowly add the acryloyl chloride solution dropwise to the aqueous suspension.
-
Following the complete addition of acryloyl chloride, add a second portion of sodium carbonate (14.0 g, 132 mmol).
-
Throughout the reaction, monitor the pH and maintain it at approximately 9 by adding 1 M NaOH solution as needed.
-
Allow the suspension to stir at room temperature overnight.
-
The resulting product can then be purified through standard extraction and precipitation techniques. A reported yield for this method is 86%.[1]
Protocol 2: Synthesis of N-(3,4-Dihydroxyphenethyl) Methacrylamide (DMA)
This protocol is a widely used method for synthesizing the methacrylamide derivative of dopamine.[2][3]
Methodology:
-
Dissolve sodium borate tetrahydrate (30 g) and sodium bicarbonate (12 g) in 300 mL of Milli-Q water.[2]
-
Bubble nitrogen gas through the aqueous solution for a minimum of 20 minutes to remove dissolved oxygen.[2]
-
Add dopamine hydrochloride (15 g) to the solution.[2]
-
Prepare a solution of methacrylic anhydride (B1165640) (14.1 mL) in 75 mL of tetrahydrofuran (THF).[2]
-
Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution.
-
Maintain the pH of the reaction mixture above 8 by the dropwise addition of a 1 M NaOH solution.[2]
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for several hours (e.g., 17 hours).[3]
-
Purification involves washing the aqueous solution with ethyl acetate, followed by acidification of the aqueous layer to pH 2 with HCl.[3]
-
The product is then extracted from the acidified aqueous layer using ethyl acetate.
-
The combined organic layers are dried with anhydrous magnesium sulfate, concentrated under vacuum, and the product is precipitated in cold hexane.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from the described experimental protocols for easy comparison.
Table 1: Reagents for this compound (DA) Synthesis [1]
| Reagent | Molar Amount (mmol) | Mass (g) | Volume (mL) |
| Dopamine Hydrochloride | 134 | 25.0 | - |
| Acryloyl Chloride | 134 | 12.1 | 10.9 |
| Sodium Borate Decahydrate | 66 | 25.2 | - |
| Sodium Carbonate (Portion 1) | 198 | 21.0 | - |
| Sodium Carbonate (Portion 2) | 132 | 14.0 | - |
| Water (degassed) | - | - | 200 |
| Tetrahydrofuran (degassed) | - | - | 25 |
Table 2: Reagents for Dopamine Methacrylamide (DMA) Synthesis [2][3]
| Reagent | Molar Amount (mmol) | Mass (g) | Volume (mL) |
| Dopamine Hydrochloride | ~79.1 (from 15g) | 15 | - |
| Methacrylic Anhydride | ~94.8 (from 14.1mL) | - | 14.1 |
| Sodium Borate Tetrahydrate | - | 30 | - |
| Sodium Bicarbonate | - | 12 | - |
| Water (Milli-Q) | - | - | 300 |
| Tetrahydrofuran | - | - | 75 |
Synthesis Pathway Diagram
The following diagram illustrates the chemical reaction for the synthesis of N-(3,4-Dihydroxyphenethyl) Acrylamide.
Caption: Chemical synthesis pathway of N-(3,4-Dihydroxyphenethyl) Acrylamide.
References
A Technical Guide to the Solubility and Stability of Dopamine Acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine (B1211576) acrylamide (B121943), a monomer inspired by the adhesive proteins of mussels, is of significant interest for the development of advanced biomaterials, adhesives, and drug delivery systems. Its utility is intrinsically linked to its solubility and stability, which dictate its formulation, storage, and in vivo performance. This technical guide provides a comprehensive overview of the current understanding of dopamine acrylamide's solubility in various solvents and its stability under different environmental conditions. It consolidates available quantitative data, details relevant experimental protocols, and illustrates key chemical pathways to serve as a valuable resource for researchers and developers in the field.
Chemical Properties
This compound, also referred to in the literature as dopamine methacrylamide (B166291) (DMA), is characterized by a catechol group attached to an acrylamide moiety. This unique structure imparts both its desirable adhesive properties and its susceptibility to degradation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 201610-44-8 | [1] |
Solubility
The solubility of this compound is a critical parameter for its application in various formulations. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following provides a summary of known solubility characteristics.
Table 2.1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Observations and Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (482.56 mM) | Saturation point is not specified. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent for the polymerization of dopamine methacrylamide. Homopolymer of dopamine methacrylamide has limited solubility in DMF. | [2] |
| Water | Soluble under specific conditions | Solubility is pH-dependent. At a basic pH (e.g., pH 10 with 0.1 mM NaOH), the deprotonated catechol groups increase aqueous solubility. | [2] |
| Common Organic Solvents | Generally insoluble | The homopolymer of dopamine methacrylamide is reported to be insoluble in most common organic solvents. | [2] |
| Ethanol | No specific data found | - | |
| Physiological Buffers (e.g., PBS) | No specific data found | - |
Stability
The stability of this compound is primarily influenced by the oxidation of its catechol group, which is sensitive to pH, temperature, and the presence of oxidizing agents.
Table 3.1: Stability and Storage of this compound
| Form | Storage Temperature | Shelf Life | Recommendations | Reference |
| Powder | -20°C | 3 years | - | [1] |
| 4°C | 2 years | - | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
pH-Dependent Stability
The catechol group of this compound is susceptible to oxidation to form a quinone structure, a reaction that is highly dependent on pH.
-
Acidic Conditions (pH < 7): this compound exhibits greater stability. The reduced form of the catechol group is maintained, which is crucial for its adhesive properties.[3][4]
-
Neutral to Basic Conditions (pH ≥ 7): The rate of autoxidation increases significantly with increasing pH.[3][5] This oxidation can lead to polymerization and the formation of colored byproducts. The incorporation of acidic functional groups, such as acrylic acid, into copolymers containing dopamine methacrylamide has been shown to minimize catechol oxidation even at a pH of 8.5, likely due to a localized buffering effect.[4][5]
Temperature-Dependent Stability
Oxidative Stability
The catechol moiety is prone to oxidation by various mechanisms, including autoxidation in the presence of oxygen and oxidation by chemical or enzymatic oxidants.[3] This process generates reactive quinone species that can undergo further reactions, including polymerization and covalent bond formation with nucleophiles.[3][4] The oxidation of catechols can also generate reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[3]
Experimental Protocols
Synthesis of Dopamine Methacrylamide
This protocol is adapted from the supplementary information provided by The Royal Society of Chemistry.[6]
Materials:
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Tetrahydrofuran (THF), degassed
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Distilled water
-
Nitrogen gas
Procedure:
-
Dissolve sodium borate (16.5 mmol, 6.29 g) and sodium bicarbonate (30 mmol, 2.52 g) in 60 mL of distilled water.
-
Bubble the solution with nitrogen gas for 90 minutes.
-
Add dopamine hydrochloride (20.6 mmol, 3.90 g) to the solution.
-
Prepare a solution of methacrylic anhydride (20 mmol, 3 mL) in 15 mL of degassed THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution.
-
Monitor the pH of the reaction mixture and maintain it at a moderately basic level (pH 8-9) by the dropwise addition of 1 M NaOH solution.
-
Stir the reaction mixture for 17 hours at room temperature under a nitrogen atmosphere.
-
Wash the solution twice with 30 mL of ethyl acetate.
-
Filter the resulting aqueous layer under vacuum.
-
Acidify the obtained solution to pH 2 with 6 M HCl solution.
-
Extract the mixture three times with 50 mL of ethyl acetate.
-
Dry the combined organic layers with MgSO₄.
-
Concentrate the solution to approximately 15 mL under vacuum.
-
Precipitate the product in 220 mL of 0°C hexane.
-
Dry the final solid powder overnight in a vacuum oven.
Preparation of a Stock Solution in DMSO
This protocol is based on information from MedChemExpress.[1]
Materials:
-
This compound powder
-
Anhydrous, freshly opened Dimethyl Sulfoxide (DMSO)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Signaling Pathways and Biological Interactions
Direct signaling pathways for the this compound monomer are not well-defined in the literature. However, the neurotoxicity of the related molecule, acrylamide, and its interaction with the dopaminergic system have been studied. It is plausible that this compound, due to its structural similarity to both dopamine and acrylamide, could have complex biological effects.
The neurotoxicity of acrylamide is thought to involve its interference with the dopamine system. Studies have shown that acrylamide can:
-
Increase dopamine levels: Acrylamide exposure has been shown to increase dopamine levels in the striatum.[7]
-
Affect dopamine transport: It can down-regulate the expression of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[7]
-
Interact with dopamine receptors: Acrylamide treatment has been shown to affect dopamine receptor binding.[8][9]
The proposed mechanism of acrylamide neurotoxicity involves the covalent adduction of its electrophilic α,β-unsaturated carbonyl group with nucleophilic residues, such as cysteine, on proteins.[10] This can lead to the inactivation of critical proteins involved in neurotransmission.
Diagram 5.1: Potential Interactions of Acrylamide with the Dopaminergic System
Caption: Potential sites of acrylamide interaction within a dopaminergic synapse.
Diagram 5.2: Workflow for Assessing this compound Stability
Caption: A general experimental workflow for evaluating the stability of this compound.
Conclusion
This compound is a promising monomer for a variety of biomedical applications, but its utility is dependent on a thorough understanding of its solubility and stability. This guide summarizes the current knowledge, highlighting its good solubility in DMSO and its pH-dependent stability, with greater stability in acidic conditions. For optimal use, it is crucial to consider these properties during formulation, storage, and application. Further research is needed to establish a more comprehensive quantitative profile of its solubility in a wider range of solvents and its degradation kinetics under various conditions. This will enable the full potential of this compound-based materials to be realized in scientific and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Ionic Functional Groups on the Oxidation State and Interfacial Binding Property of Catechol-Based Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Acrylamide increases dopamine levels by affecting dopamine transport and metabolism related genes in the striatal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of acrylamide treatment upon the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotransmitter receptors in brain regions of acrylamide-treated rats. I: Effects of a single exposure to acrylamide [escholarship.org]
- 10. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"self-polymerization of dopamine under alkaline conditions"
An In-depth Technical Guide to the Self-Polymerization of Dopamine (B1211576) Under Alkaline Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters governing the self-polymerization of dopamine in alkaline environments to form polydopamine (PDA). This process, inspired by the adhesive proteins found in mussels, has garnered significant attention for its simplicity and versatility in creating functional coatings and nanoparticles for a vast range of applications, including drug delivery, surface modification, and nanomedicine.
Core Mechanism of Polymerization
The spontaneous polymerization of dopamine under alkaline conditions (typically pH > 7.5) is an oxidative process driven by dissolved oxygen.[1] While the exact structure of the final polydopamine polymer is still a subject of debate, the initial reaction pathway is generally well-understood.[1][2][3] The process can be summarized in the following key steps:
-
Oxidation: The catechol group of dopamine is oxidized to dopamine-quinone. This step is initiated by an alkaline pH, which facilitates the deprotonation of the catechol hydroxyl groups, making them more susceptible to oxidation by dissolved oxygen.[2][4]
-
Intramolecular Cyclization: The amine group of dopamine-quinone undergoes an intramolecular Michael addition reaction, leading to the formation of leucodopaminechrome.[4][5]
-
Further Oxidation and Rearrangement: Leucodopaminechrome is further oxidized to dopaminechrome (B3428413), which then rearranges to form 5,6-dihydroxyindole (B162784) (DHI).[4][6]
-
Polymerization/Assembly: DHI, along with other intermediates like dopamine-quinone, is considered a key building block of polydopamine.[2] These units polymerize and/or self-assemble through both covalent bonds and non-covalent interactions (such as π-stacking and charge transfer) to form the final cross-linked, melanin-like polydopamine structure.[3][7][8]
This complex process results in a versatile material that can be deposited as thin, conformal films on virtually any substrate or formed into nanoparticles in solution.[1][9]
Key Influencing Factors and Quantitative Data
The kinetics of polymerization and the final properties of the resulting polydopamine are highly dependent on several experimental parameters.
Effect of pH
An alkaline environment is the primary driver for the autoxidation of dopamine.[2] The rate of polymerization increases significantly with pH. While polymerization is very slow in acidic or neutral conditions, it proceeds readily at a pH of 8.5 and above.[6][10] However, excessively high pH values can lead to the formation of a large number of aggregates in the solution and on the coated surface.[10]
Effect of Dopamine Concentration
The initial concentration of dopamine monomer directly influences the thickness of the resulting PDA film and the size of PDA nanoparticles. Higher concentrations generally lead to thicker films and larger particles.[11] However, at very high concentrations (e.g., 3 and 5 mg/mL), the resulting films can be rougher.[2]
Table 1: Influence of Dopamine Concentration on Polydopamine Film Thickness
| Initial Dopamine Conc. (g/L) | Maximal Film Thickness (nm) | Substrate | pH | Reference |
|---|---|---|---|---|
| 0.1 - 5.0 | Constant increase with concentration | Silicon | 8.5 | [11] |
| 2.0 | ~40-45 nm (after ~16h) | Various | 8.5 |[12] |
Effect of Temperature
Temperature affects the reaction kinetics, with higher temperatures generally accelerating the rate of polymerization.[13] This can be a method to reduce the long reaction times typically required for PDA formation.[3]
Table 2: Effect of Temperature and TRIS on Polymerization Rate Constant (k)
| TRIS Concentration (mmol) | Temperature (°C) | Rate Constant (k) x 10⁻⁴ (min⁻¹) |
|---|---|---|
| 1.5 | 25 | 2.38 |
| 1.5 | 40 | 3.51 |
| 1.5 | 55 | 5.10 |
| 3.0 | 25 | 2.66 |
| 3.0 | 40 | 4.30 |
| 3.0 | 55 | 4.60 |
| 4.5 | 25 | 2.92 |
| 4.5 | 40 | 4.88 |
| 4.5 | 55 | 3.74 |
Data synthesized from a kinetic study by Pérez-Molina et al. (2023).[13]
Effect of Oxidants and Metal Ions
While dissolved oxygen is the typical oxidant, other chemical oxidants like sodium periodate (B1199274) (NaIO₄) or ammonium (B1175870) persulfate can be used to initiate or accelerate polymerization, even under acidic conditions where autoxidation is suppressed.[4][14] Certain metal ions, such as Cu(II) and Fe(III), can also catalyze dopamine oxidation.[4]
Experimental Protocols
This section provides standardized protocols for the synthesis and characterization of polydopamine films and nanoparticles.
Protocol for Polydopamine Film Deposition
This protocol describes the most common method for coating a substrate with a thin PDA film.
-
Materials:
-
Dopamine hydrochloride (DA-HCl)
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Deionized (DI) water
-
Substrate of choice (e.g., silicon wafer, glass slide, polymer film)
-
-
Procedure:
-
Prepare a 10 mM Tris buffer solution. Dissolve Tris base in DI water and adjust the pH to 8.5 using HCl.
-
Dissolve dopamine hydrochloride in the Tris buffer to a final concentration of 2 mg/mL.[15] The solution should be prepared fresh before use.
-
Immerse the clean substrate into the dopamine solution. Ensure the entire surface to be coated is submerged.
-
Leave the solution undisturbed for the desired coating time (e.g., 12-24 hours).[3] The solution will gradually change color from colorless to light brown and finally to a dark brown/black suspension, indicating the progress of polymerization.
-
After the desired time, remove the substrate from the solution.
-
Rinse the coated substrate thoroughly with DI water to remove any loosely adsorbed polymer and unreacted dopamine.
-
Dry the substrate with a gentle stream of nitrogen or air.
-
Protocol for Polydopamine Nanoparticle Synthesis
This protocol describes the synthesis of PDA nanoparticles in solution.
-
Materials:
-
Dopamine hydrochloride (DA-HCl)
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Deionized (DI) water
-
-
Procedure:
-
Prepare a 10 mM Tris buffer solution at pH 8.5 as described above.
-
Add dopamine hydrochloride to the Tris buffer solution under continuous stirring to a final concentration of 0.5 - 2.0 mg/mL.
-
Allow the reaction to proceed for 6-24 hours at room temperature with continuous stirring.
-
The formation of PDA nanoparticles will be indicated by the solution turning dark.
-
Isolate the nanoparticles by centrifugation.
-
Wash the collected nanoparticles several times with DI water to remove residual reactants.
-
Resuspend the washed nanoparticles in water or a buffer of choice for characterization or use.
-
Characterization Methods
A multi-technique approach is essential for characterizing the formation and properties of polydopamine.
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To monitor the kinetics of the polymerization reaction in real-time.
-
Methodology: The polymerization of dopamine is monitored by taking aliquots of the reaction solution at different time intervals. The appearance and increase of a broad absorbance peak around 420-480 nm indicates the formation of dopaminechrome and subsequent PDA.[16][17] The consumption of the dopamine monomer can be tracked by the decrease in its characteristic absorbance peak at approximately 280 nm.[13]
Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and size distribution of PDA nanoparticles in solution.
-
Methodology: A diluted suspension of the synthesized PDA nanoparticles is placed in a cuvette and analyzed. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size. It is important to note that DLS measures the hydrodynamic diameter, which includes the polymer core and any associated solvent layers.[18]
Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology (e.g., spherical, aggregated) and determine the core size of PDA nanoparticles.[19]
-
Methodology: A drop of the diluted nanoparticle suspension (e.g., 0.1 mg/mL) is placed onto a carbon-coated copper grid.[20] The sample is allowed to air dry before being introduced into the microscope. TEM provides direct visualization of the particles, and image analysis can be used to generate a size distribution histogram based on the measurement of hundreds of individual particles.[18][21]
Table 3: Representative Polydopamine Nanoparticle Sizes
| Synthesis Method | Size (nm) | Characterization Technique | Reference |
|---|---|---|---|
| Self-polymerization in Tris-HCl (pH 8.5) | 150 - 200 | TEM | [21] |
| Self-polymerization in Tris-HCl (pH 8.5) | 72 (average) | TEM | [21] |
| DLS often reports larger sizes than TEM due to measuring the hydrodynamic diameter.[18] |
X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical states of the atoms on the surface of a PDA film.
-
Methodology: A PDA-coated substrate is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured to identify the elements present and their bonding environments. High-resolution scans of C 1s, O 1s, and N 1s peaks are particularly informative.[22][23]
Table 4: Typical Binding Energies for Functional Groups in Polydopamine from XPS
| Element (Core Level) | Binding Energy (eV) | Assignment | Reference(s) |
|---|---|---|---|
| C 1s | ~284.4 | C-H / C-C | [24] |
| C 1s | ~285.6 | C-N / C-OH | [24] |
| C 1s | ~287.5 | C=O (Quinone) | [24] |
| N 1s | ~400.0 | R₂-NH (Indole/Amine) | [23] |
| N 1s | ~401.9 | R-NH₂ (Primary Amine) | [23] |
| O 1s | ~532.4 | C-OH / C=O |[24] |
References
- 1. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polydopamine Surface Chemistry: A Decade of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Polymerization Mechanisms and Catalytic Reactions of PDA | Encyclopedia MDPI [encyclopedia.pub]
- 4. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics of polydopamine film deposition as a function of pH and dopamine concentration: insights in the polydopamine deposition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06669F [pubs.rsc.org]
- 14. Enzymatically Active Polydopamine @ Alkaline Phosphatase Nanoparticles Produced by NaIO4 Oxidation of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound expands the versatility of polydopamine coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. delongamerica.com [delongamerica.com]
- 19. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 20. Particles Size Estimation of Polydopamine Based Polymeric Nanoparticles Using Near-Infrared Spectroscopy Combined with Linear Regression Method [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. XPS characterization of polydopamine layers for improving surface biomolecule immobilization. [airus.unisalento.it]
- 23. Polydopamine Films with 2D-like Layered Structure and High Mechanical Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarworks.uark.edu [scholarworks.uark.edu]
The Neurotoxicology of Acrylamide on Dopaminergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylamide (B121943) (ACR), a common industrial chemical and a byproduct of high-temperature cooking, is a known neurotoxin with significant implications for the central and peripheral nervous systems.[1][2] Emerging evidence strongly indicates that the dopaminergic system is a primary target of ACR-induced neurotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and methodologies related to the interaction between acrylamide and dopamine (B1211576) systems. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of ACR's neurotoxic profile and to aid in the development of potential therapeutic strategies.
Introduction
Acrylamide is a type-2 alkene that readily forms in carbohydrate-rich foods during high-temperature cooking processes through the Maillard reaction.[3][4] Occupational exposure and dietary intake are the primary routes of human contact.[3] The neurotoxic effects of ACR are well-documented in both humans and animal models, manifesting as ataxia, muscle weakness, and gait abnormalities.[5][6] A growing body of research has elucidated that a significant component of ACR's neurotoxicity stems from its detrimental effects on dopaminergic neurons.[7][8] This guide will delve into the intricate mechanisms by which acrylamide disrupts dopamine homeostasis, including its impact on dopamine synthesis, transport, storage, and receptor function.
Molecular Mechanisms of Acrylamide Neurotoxicity in the Dopamine System
The primary mechanism of acrylamide's toxicity is its ability to form covalent adducts with cysteine residues on various proteins.[9] This action is particularly detrimental to presynaptic nerve terminals, where it disrupts critical processes for neurotransmission.[9]
Covalent Adduction and Protein Dysfunction
Acrylamide, being an electrophile, preferentially reacts with soft nucleophiles like the cysteine thiolate groups within the active sites of presynaptic proteins.[9] This irreversible binding alters the protein's structure and function. Key dopaminergic proteins targeted by acrylamide include:
-
Dopamine Transporter (DAT): Acrylamide inhibits the function of the presynaptic Na+-dependent dopamine transporter by reacting with Cys342.[9] This inhibition impairs the re-uptake of dopamine from the synaptic cleft, leading to altered dopaminergic signaling.[9][10]
-
Vesicular Monoamine Transporter 2 (VMAT2): Acrylamide disrupts the storage of dopamine into synaptic vesicles by forming adducts with cysteine residues on VMAT2.[9][11] This leads to decreased vesicular dopamine content and subsequent deficits in neurotransmitter release.[12]
Oxidative Stress and Mitochondrial Dysfunction
Acrylamide exposure induces significant oxidative stress in neuronal cells, characterized by an increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants like glutathione (B108866) (GSH).[13][14][15] This oxidative imbalance leads to mitochondrial dysfunction, including decreased mitochondrial respiration and impairment of the electron transport chain complexes.[16][17] The resulting energy deficit and further ROS production create a vicious cycle that contributes to dopaminergic neuron degeneration.[16]
Neuroinflammation
Acrylamide triggers a neuroinflammatory response by activating microglia and astrocytes.[7][18] This activation leads to the release of pro-inflammatory cytokines, which can exacerbate neuronal damage.[18] The cholinergic anti-inflammatory pathway, which normally helps to regulate inflammation, is also inhibited by acrylamide, further contributing to a pro-inflammatory state in the brain.[7][18]
Quantitative Data on Acrylamide's Effects on the Dopamine System
The following tables summarize key quantitative findings from various studies investigating the impact of acrylamide on the dopaminergic system.
Table 1: Effects of Acrylamide on Dopamine and its Metabolites
| Animal Model | Acrylamide Dose | Duration | Brain Region | Change in Dopamine | Change in DOPAC | Change in HVA | Reference |
| Male Sprague-Dawley Rats | 20, 30, 40 mg/kg/day (oral) | 20 days | Striatum | Significantly Increased | Decreased | Decreased | [11] |
| Adult Male Drosophila melanogaster | 1-10 mM (dietary) | 7 days | Head | Decreased | Not Reported | Not Reported | [17][19] |
| C57/BL6 Mice | Not Specified | Not Specified | Not Specified | Suppressed Levels | Not Reported | Not Reported | [13][14] |
| PC12 Cells | Not Specified | Not Specified | - | Decreased | Not Reported | Not Reported | [20][21] |
Table 2: Effects of Acrylamide on Dopamine Receptors and Transporters
| Experimental Model | Acrylamide Dose | Duration | Parameter Measured | Effect | Reference |
| Time-pregnant Fischer 344 Rats | 20 mg/kg (gavage) | Gestation day 7-16 | [3H]spiroperidol binding in striatum of pups | Decreased at 2 weeks of age (changed affinity and number of sites) | [22] |
| Male Sprague-Dawley Rats | 20, 30, 40 mg/kg/day (oral) | 20 days | DAT and VMAT2 mRNA and protein expression in striatum | Down-regulated | [11] |
| Rat Striatal Synaptic Vesicles | 50 mg/kg/day or 21 mg/kg/day | 5 or 21 days | Vesicular Dopamine Uptake | Significantly Decreased | [12] |
| Handling-gentled Rats | 100 mg/kg | 24 hours | Spiroperidol binding in striatum | Reduced | [23] |
Table 3: Effects of Acrylamide on Dopaminergic Neurons
| Experimental Model | Acrylamide Concentration | Duration | Effect | Reference |
| Primary Mesencephalic Cell Culture | 1 mM and 2 mM | 48 hours | Significantly decreased survival of dopaminergic neurons (LC50 of 1 mM) | [5][24] |
| Primary Mesencephalic Cell Culture | 0.05, 0.1, 0.5 mM | 5 consecutive days | Significantly decreased the number of dopaminergic neurons | [5][24] |
| Caenorhabditis elegans | 10-625 mg/L | 48 hours | Degeneration of dopaminergic neurons | [25] |
Detailed Experimental Protocols
Animal Models and Acrylamide Administration
-
Study: Acrylamide increases dopamine levels by affecting dopamine transport and metabolism related genes in the striatal dopaminergic system.[11]
-
Animal Model: Male Sprague-Dawley (SD) rats.
-
Acrylamide Administration: Rats were dosed orally with acrylamide at 0 (saline), 20, 30, and 40 mg/kg/day for 20 days.
-
-
Study: Effects of acrylamide given during gestation on dopamine receptor binding in rat pups.[22]
-
Animal Model: Time-pregnant Fischer 344 rats.
-
Acrylamide Administration: Acrylamide (20 mg/kg) was administered by gavage daily from day 7 to day 16 of gestation.
-
-
Study: Acrylamide Inhibits Dopamine Uptake in Rat Striatal Synaptic Vesicles.[12]
-
Animal Model: Male Sprague-Dawley rats.
-
Acrylamide Administration: Intoxication at either 50 mg/kg/day for 5 days or 21 mg/kg/day for 21 days.
-
In Vitro Models
-
Study: Neurotoxic effects of acrylamide on dopaminergic neurons in primary mesencephalic cell culture.[5][24]
-
Cell Model: Primary mesencephalic cell culture.
-
Acrylamide Treatment: Cultures were treated with acrylamide (0.01, 0.05, 0.1, 0.5, 1, and 2 mM) for 24 or 48 hours, or for 5 consecutive days at lower concentrations.
-
-
Study: Acrylamide induces mitochondrial dysfunction and apoptosis in BV-2 microglial cells.[16]
-
Cell Model: Immortalized mouse microglia cell line BV2.
-
Acrylamide Treatment: Exposure of BV2 cells to varying concentrations of acrylamide to assess cell viability, apoptosis, and mitochondrial function.
-
Key Analytical Techniques
-
Dopamine and Metabolite Analysis: High-Performance Liquid Chromatography (HPLC) is commonly used to measure the levels of dopamine, DOPAC, and HVA in brain tissue homogenates.[11]
-
Receptor Binding Assays: Radioligand binding assays, such as using [3H]spiroperidol, are employed to determine the affinity (Kd) and number (Bmax) of dopamine receptors in specific brain regions.[22]
-
Immunohistochemistry: This technique is used to visualize and quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons and other relevant proteins in brain sections.[11]
-
Western Blotting: Used to determine the protein expression levels of DAT, VMAT2, and other proteins of interest.[11]
-
Vesicular Uptake Assays: Measurement of 3H-dopamine transport into isolated synaptic vesicles to assess VMAT2 function.[12]
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Molecular mechanisms of acrylamide neurotoxicity in the dopaminergic synapse.
Experimental Workflow
Caption: General experimental workflow for studying acrylamide neurotoxicity.
Conclusion and Future Directions
The evidence strongly implicates the dopaminergic system as a critical target in acrylamide-induced neurotoxicity. The multifaceted mechanisms, including direct protein adduction, induction of oxidative stress, mitochondrial impairment, and neuroinflammation, present a complex challenge for the development of effective therapeutic interventions. Future research should focus on elucidating the precise temporal sequence of these events and identifying key nodes in these pathways that can be targeted for neuroprotection. Furthermore, the development of more sensitive biomarkers for early detection of acrylamide-induced neurotoxicity is crucial. For drug development professionals, understanding these detailed mechanisms is paramount for designing and evaluating novel neuroprotective agents that can mitigate the debilitating effects of acrylamide exposure.[2][15][26]
References
- 1. Review on Chronic Exposure of Acrylamide Causes a Neurotoxicity Risk [accscience.com]
- 2. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxic effects of acrylamide on dopaminergic neurons in primary mesencephalic cell culture [termedia.pl]
- 6. Attenuation of acrylamide-induced neurotoxicity by supplementation of sitagliptin in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acrylamide increases dopamine levels by affecting dopamine transport and metabolism related genes in the striatal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The involvement of oxidative stress, neuronal lesions, neurotransmission impairment, and neuroinflammation in acrylamide-induced neurotoxicity in C57/BL6 mice - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
- 16. Acrylamide induces mitochondrial dysfunction and apoptosis in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evidence of acrylamide induced oxidative stress and neurotoxicity in Drosophila melanogaster - its amelioration with spice active enrichment: relevance to neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acrylamide decreased dopamine levels and increased 3-nitrotyrosine (3-NT) levels in PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of acrylamide given during gestation on dopamine receptor binding in rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interactions between handling and acrylamide on the striatal dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. termedia.pl [termedia.pl]
- 25. Acrylamide induces locomotor defects and degeneration of dopamine neurons in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protective effects of lipoic acid against acrylamide-induced neurotoxicity: involvement of mitochondrial energy metabolism and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dopamine Acrylamide Hydrogel for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine-functionalized acrylamide (B121943) hydrogels are emerging as a promising class of biomaterials for tissue engineering applications. These hydrogels leverage the unique adhesive properties of dopamine (B1211576), inspired by mussel adhesive proteins, with the versatile and tunable physical properties of polyacrylamide networks. The incorporation of dopamine imparts strong adhesion to tissues, a critical requirement for wound dressings and tissue adhesives.[1][2][3][4][5][6][7] Furthermore, dopamine has been shown to possess bioactive properties, including the ability to influence cell behavior and promote tissue regeneration.
This document provides detailed application notes and protocols for the synthesis, characterization, and in vitro/in vivo evaluation of a specific formulation: a tough and tissue-adhesive polyacrylamide/collagen double network hydrogel crosslinked with dopamine-grafted oxidized sodium alginate (PAM-Col-COA).
Data Presentation
Table 1: Composition of PAM-Col-COA Hydrogels with Varying Dopamine Substitution
| Hydrogel Formulation | Dopamine Mass in COA Synthesis (g) | Degree of Dopamine Molar Substitution in COA (%) |
| PAM-Col-COA0 | 0 | 0 |
| PAM-Col-COA1 | 1 | 12.5 |
| PAM-Col-COA2 | 2 | 18 |
| PAM-Col-COA3 | 3 | 22 |
Table 2: In Vitro Cytotoxicity of PAM-Col-COA Hydrogel Extracts on L929 Fibroblasts (MTT Assay)
| Hydrogel Extract | Cell Viability (%) after 1 Day | Cell Viability (%) after 3 Days | Cell Viability (%) after 5 Days |
| Control | 100 | 100 | 100 |
| PAM | ~85 | ~90 | ~95 |
| PAM-Col | ~95 | ~105 | ~115 |
| PAM-Col-COA0 | ~90 | ~100 | ~110 |
| PAM-Col-COA1 | ~92 | ~102 | ~112 |
| PAM-Col-COA2 | ~98 | ~110 | ~120 |
| PAM-Col-COA3 | ~105 | ~120 | ~135 |
Note: Data are synthesized from descriptive results in the source material and presented as approximate values for illustrative purposes. The introduction of collagen significantly improved biocompatibility compared to pure PAM hydrogels. With an increasing degree of dopamine substitution in the COA crosslinker, the cell proliferation rate of L929 fibroblasts cultured in the hydrogel extract medium gradually increased.[1]
Experimental Protocols
Protocol 1: Synthesis of Dopamine-Grafted Oxidized Sodium Alginate (COA) Crosslinker
This protocol details the synthesis of the crosslinking agent, COA, by grafting dopamine onto dialdehyde (B1249045) sodium alginate.[4][5]
Materials:
-
Sodium alginate
-
Sodium periodate (B1199274)
-
Ethylene (B1197577) glycol
-
MES buffer solution (pH 5.5)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dopamine hydrochloride
-
Distilled water
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
Part 1: Synthesis of Dialdehyde Sodium Alginate (ADA)
-
Dissolve 20.0 g of sodium alginate and 5.0 g of sodium periodate in 200 mL of an aqueous ethanol solution (50 wt%) at room temperature in the dark.
-
Stir the reaction mixture for 6 hours.
-
Add 10 mL of ethylene glycol to neutralize the excess periodate.
-
Dialyze the product against distilled water using dialysis tubing for 5 days to obtain ADA.
-
Lyophilize the purified ADA for storage.
Part 2: Grafting Dopamine onto ADA to Synthesize COA
-
Dissolve 2.0 g of the lyophilized ADA in MES buffer solution (pH 5.5).
-
Add 1.164 g of NHS and 1.936 g of EDC to the solution at room temperature and stir for 30 minutes.
-
Under a nitrogen atmosphere, add the desired mass of dopamine hydrochloride (e.g., 0 g, 1 g, 2 g, or 3 g for COA-0, COA-1, COA-2, and COA-3 respectively) to the reaction mixture.[4][5]
-
Stir the reaction at a constant temperature for 24 hours.
-
Dialyze the obtained product against distilled water for 5 days.
-
Lyophilize the purified product to obtain the COA crosslinker as a powder.
Protocol 2: Preparation of PAM-Col-COA Hydrogel
This protocol describes the two-step crosslinking process to form the double-network hydrogel.[1][4][5]
Materials:
-
Collagen (e.g., from rat tail)
-
Acetic acid solution (0.1 mol/L)
-
Sodium hydroxide (B78521) (NaOH) solution
-
COA crosslinker (from Protocol 1)
-
Acrylamide (AM)
-
N,N'-methylenebisacrylamide (BIS)
-
Ammonium (B1175870) persulfate (APS)
Procedure:
-
Prepare a 4 mg/mL collagen solution by dissolving collagen in a 0.1 mol/L aqueous solution of acetic acid.
-
Adjust the pH of the collagen solution to 7.4 using NaOH solution.
-
Add 0.02 g of the desired COA powder to 6 mL of the collagen solution and stir at 4°C for 4 hours.
-
To the collagen-COA mixture, add 2 g of acrylamide (AM), 2.4 mg of N,N'-methylenebisacrylamide (BIS), and 0.02 g of ammonium persulfate (APS).
-
Maintain the mixture at 37°C for 6 hours to allow for the polymerization of acrylamide and the formation of the PAM-Col-COA hydrogel.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the biocompatibility of the hydrogel using an indirect contact method with L929 fibroblast cells.[8][9][10][11]
Materials:
-
L929 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Sterilized hydrogel samples
Procedure:
Part 1: Preparation of Hydrogel Extracts
-
Sterilize the prepared hydrogel samples (e.g., by UV irradiation).
-
Aseptically place the hydrogel samples in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at a ratio of 0.1 g of hydrogel per 1 mL of medium.[8]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to obtain the hydrogel extracts.
-
Filter the extracts through a 0.22 µm syringe filter to ensure sterility.
Part 2: MTT Assay
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the cells for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with 100 µL of the prepared hydrogel extracts. Use complete culture medium as a negative control and a cytotoxic substance (e.g., 0.1% Triton X-100) as a positive control.
-
Incubate the plates for 1, 3, and 5 days.
-
At each time point, remove the extract medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
After incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Protocol 4: In Vivo Full-Thickness Excisional Wound Healing Model
This protocol describes the creation and evaluation of full-thickness skin wounds in a rat model to assess the wound healing efficacy of the hydrogel dressing.[12][13][14]
Materials:
-
Sprague-Dawley male rats (300-350 g)
-
Anesthetic (e.g., ketamine and xylazine (B1663881) mixture)
-
Electric razor
-
8 mm biopsy punch
-
Sterile surgical instruments
-
Hydrogel dressings
-
Control dressing (e.g., sterile gauze)
-
Suture materials or wound clips (optional)
-
Digital camera
-
10% buffered formalin
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome (MT) stain
Procedure:
-
Anesthetize the rats according to approved animal care and use committee protocols.
-
Shave the dorsal region of the rat.
-
Create two full-thickness excisional wounds on the dorsum of each rat using a sterile 8 mm biopsy punch.[12]
-
Randomly divide the animals into treatment groups (e.g., untreated control, control dressing, PAM-Col-COA hydrogel).
-
Apply the respective dressings to the wounds. The hydrogel dressing should be cut to a size slightly larger than the wound to ensure full coverage.[15]
-
Photograph the wounds at specific time points (e.g., days 0, 3, 7, 14, and 21) to monitor wound closure.
-
Calculate the wound closure rate using image analysis software.
-
At the end of the experiment (e.g., day 21), euthanize the animals and excise the entire wound area, including a margin of surrounding healthy skin.
-
Fix the tissue samples in 10% buffered formalin for 24 hours.
-
Process the fixed tissues for paraffin embedding.
-
Section the paraffin blocks and stain with H&E for histological evaluation of re-epithelialization, inflammation, and granulation tissue formation.
-
Stain sections with Masson's Trichrome to assess collagen deposition and maturation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, characterization, and evaluation of PAM-Col-COA hydrogel.
Caption: Putative signaling pathways of dopamine in promoting wound healing.
Concluding Remarks
The dopamine acrylamide hydrogel system, particularly the PAM-Col-COA formulation, demonstrates significant potential for tissue engineering applications, especially in wound healing. Its excellent tissue adhesion, biocompatibility, and ability to promote cell proliferation make it a strong candidate for development as an advanced wound dressing. The provided protocols offer a foundation for researchers to synthesize and evaluate these promising biomaterials. Further investigation into the specific signaling pathways and the optimization of hydrogel properties will continue to advance their clinical translation.
References
- 1. "Potential Use of Dopamine and Dopamine Agonists as Angiogenesis Inhibi" by Benjamin Finley, Katherine Liu et al. [digitalcommons.onu.edu]
- 2. Dopamine regulates phosphorylation of VEGF receptor 2 by engaging Src-homology-2-domain-containing protein tyrosine phosphatase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a bilayered, micropatterned hydrogel dressing for full-thickness wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced In Vivo Wound Healing Efficacy of a Novel Piperine-Containing Bioactive Hydrogel in Excision Wound Rat Model | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Dopamine Acrylamide as a Bioadhesive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inspired by the remarkable adhesive properties of mussel foot proteins, dopamine (B1211576) acrylamide (B121943) (DAA) and its derivatives have emerged as powerful monomers for the creation of advanced bioadhesives. The key to their functionality lies in the catechol moiety of dopamine, which can engage in a variety of interactions, including hydrogen bonding, and covalent cross-linking with tissue surfaces.[1][2] This allows for strong and durable adhesion in wet physiological environments, a significant challenge for many synthetic adhesives.[2][3]
These application notes provide a comprehensive overview of the use of dopamine acrylamide in the formulation of bioadhesive hydrogels, particularly in combination with polyacrylamide (PAM). We will cover the synthesis of dopamine-containing monomers, the preparation of adhesive hydrogels, and detailed protocols for characterizing their performance.
Mechanism of Adhesion
The adhesive properties of this compound-based materials are primarily attributed to the versatile chemistry of the catechol group. Adhesion to biological tissues, which are rich in proteins like collagen, occurs through multiple mechanisms:
-
Hydrogen Bonding: Under acidic to neutral conditions, the hydroxyl groups of the catechol moiety can form strong hydrogen bonds with functional groups on tissue surfaces.[1]
-
Covalent Cross-linking: Upon oxidation, the catechol group is converted to a highly reactive quinone. This quinone can then form covalent bonds with nucleophilic groups, such as the amine and thiol side chains of amino acids found in tissue proteins, through Michael addition or Schiff base reactions.[1][4] This covalent bonding significantly enhances the cohesive strength and long-term stability of the adhesive interface.
-
Interfacial Interactions: The catechol groups can also participate in other non-covalent interactions, such as π-cation and π-π interactions, which contribute to the overall adhesive strength.[5]
Signaling and Cross-linking Pathway
The adhesion process can be visualized as a series of chemical interactions rather than a traditional biological signaling pathway. The key steps involve the oxidation of the catechol group and its subsequent reaction with tissue components.
References
- 1. Oxidized this compound Primer to Achieve Durable Resin–Dentin Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dopamine Acrylamide-Based Biosensor Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication and characterization of a dopamine (B1211576) biosensor using a molecularly imprinted polymer (MIP) based on acrylamide (B121943) chemistry. The protocol leverages electropolymerization for the controlled deposition of the MIP film on a glassy carbon electrode, followed by electrochemical detection of dopamine using differential pulse voltammetry.
Data Presentation: Performance of Dopamine Acrylamide-Based Biosensors
The following table summarizes the performance of various dopamine biosensors based on molecularly imprinted polymers, providing a comparative overview of key analytical parameters.
| Sensor Configuration | Functional Monomer(s) | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Ni-polyacrylamide MIP on Glassy Carbon Electrode | Acrylamide | Differential Pulse Voltammetry (DPV) | 0.6 - 200 µM | 0.12 - 0.37 µM | [1] |
| Poly(acrylamidophenylboronic acid) MIP on Gold Electrode | 3-acrylamidophenylboronic acid, Acrylamide | Differential Pulse Voltammetry (DPV) | 50 nM - 2 µM | ~20 nM | [2] |
| Polypyrrole MIP on Screen-Printed Electrode | Pyrrole | Differential Pulse Voltammetry (DPV) | 0.8 - 45 µM | 0.8 µM | [3] |
| Carbon Nanotube/Polypyrrole MIP on Glassy Carbon Electrode | Pyrrole | Differential Pulse Voltammetry (DPV) | 0.625 - 100 µM | 60 nM | [4] |
| Over-oxidized Polypyrrole MIP on Glassy Carbon Electrode | Pyrrole | Square Wave Voltammetry (SWV) | 10 pM - 50 nM | 10 pM | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the fabrication and testing of the this compound-based biosensor.
Synthesis of this compound Monomer
This protocol is adapted from the synthesis of dopamine methacrylamide (B166291) and should be performed in a fume hood with appropriate personal protective equipment.[6]
Materials:
-
Dopamine hydrochloride
-
Acryloyl chloride
-
Sodium borate (B1201080) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Tetrahydrofuran (THF), degassed
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Distilled water, degassed
-
Nitrogen gas
Procedure:
-
Dissolve sodium borate (16.5 mmol) and sodium bicarbonate (30 mmol) in 60 mL of degassed distilled water in a round-bottom flask.
-
Bubble nitrogen gas through the solution for 90 minutes.
-
Add dopamine hydrochloride (20.6 mmol) to the solution.
-
Prepare a solution of acryloyl chloride (20 mmol) in 15 mL of degassed THF.
-
Add the acryloyl chloride solution dropwise to the dopamine solution while stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 1 M NaOH solution dropwise.
-
Stir the reaction mixture for 17 hours at room temperature under a nitrogen atmosphere.
-
Wash the solution twice with 30 mL of ethyl acetate.
-
Filter the resulting aqueous layer under vacuum.
-
Acidify the obtained solution to pH 2 with 6 M HCl solution.
-
Extract the mixture three times with 50 mL of ethyl acetate.
-
Dry the combined organic layers with MgSO₄.
-
Concentrate the solution to about 15 mL under vacuum.
-
Precipitate the product by adding it to 220 mL of 0°C hexane.
-
Dry the final solid powder overnight in a vacuum oven.
Fabrication of the Molecularly Imprinted Polymer (MIP) Sensor
This protocol describes the electropolymerization of an acrylamide-based MIP film on a glassy carbon electrode (GCE).
Materials:
-
Glassy carbon electrode (GCE)
-
This compound monomer (synthesized in Protocol 1)
-
Acrylamide (cross-linker)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Potassium chloride (KCl)
-
Dopamine hydrochloride (template)
-
Electrochemical workstation with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode)
Procedure:
-
Electrode Pre-treatment: Polish the GCE with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and distilled water to ensure a clean surface.
-
Polymerization Solution Preparation: Prepare an aqueous solution containing:
-
10 mM this compound
-
20 mM Acrylamide
-
5 mM Dopamine hydrochloride (template)
-
0.1 M PBS (pH 7.0)
-
-
Electropolymerization:
-
Immerse the pre-treated GCE in the polymerization solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from -0.6 V to +1.2 V for 10 cycles at a scan rate of 100 mV/s.[5]
-
-
Template Removal:
-
Non-Imprinted Polymer (NIP) Control: Prepare a control electrode (NIP) by following the same procedure but omitting the dopamine hydrochloride template from the polymerization solution.
Electrochemical Detection of Dopamine
This protocol outlines the use of differential pulse voltammetry (DPV) for the quantitative detection of dopamine.
Materials:
-
MIP-modified GCE
-
NIP-modified GCE
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0) containing 0.1 M KCl
-
Dopamine stock solution
-
Electrochemical workstation
Procedure:
-
Incubation: Incubate the MIP-modified GCE in the dopamine solution of interest (prepared in 0.1 M PBS, pH 7.0) for a predetermined optimal time (e.g., 20 minutes) to allow for dopamine binding.[5]
-
Washing: Gently rinse the electrode with distilled water to remove any non-specifically bound molecules.
-
DPV Measurement:
-
Place the electrode in a clean electrochemical cell containing only the PBS/KCl supporting electrolyte.
-
Perform DPV measurement using the following parameters:
-
Start Potential: -0.3 V
-
End Potential: +0.6 V
-
Potential Step: 0.01 V
-
Pulse Amplitude: 0.025 V
-
Pulse Time: 0.2 s
-
Scan Rate: 0.02 V/s[3]
-
-
-
Data Analysis: The peak current in the DPV voltammogram is proportional to the concentration of dopamine.
-
Control Measurement: Repeat the measurement with the NIP-modified electrode to assess the level of non-specific binding.
Visualizations
Signaling Pathway of Dopamine Detection
Caption: Dopamine binding to the MIP cavity and subsequent electrochemical oxidation.
Experimental Workflow for Biosensor Fabrication
Caption: Workflow from monomer synthesis to dopamine detection.
MIP Fabrication Logic
Caption: Logical steps in the formation of the molecularly imprinted polymer.
References
- 1. Molecularly imprinted Ni-polyacrylamide-based electrochemical sensor for the simultaneous detection of dopamine and adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecularly Imprinted Polypyrrole-Modified Screen-Printed Electrode for Dopamine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imprinted electrochemical sensor for dopamine recognition and determination based on a carbon nanotube/polypyrrole film (Journal Article) | ETDEWEB [osti.gov]
- 5. scirp.org [scirp.org]
- 6. rsc.org [rsc.org]
- 7. Molecularly Imprinted Polypyrrole-Modified Screen-Printed Electrode for Dopamine Determination | MDPI [mdpi.com]
Application Notes and Protocols: Free Radical Polymerization of Dopamine Methacrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and free radical polymerization of dopamine (B1211576) methacrylamide (B166291) (DMA). This versatile monomer, inspired by the adhesive proteins of marine mussels, offers a platform for creating functional polymers with applications in bio-adhesives, surface modification, and drug delivery systems.
Introduction
Dopamine methacrylamide (DMA) is a functional monomer that contains a catechol group, which is known to be responsible for the strong underwater adhesion of mussel foot proteins. Polymers and copolymers of DMA, often referred to as polydopamine methacrylamide, are of significant interest for biomedical applications due to their biocompatibility and adhesive properties. Free radical polymerization is a common and accessible method for synthesizing these polymers. Additionally, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), offer enhanced control over the polymer architecture.
Synthesis of Dopamine Methacrylamide (DMA) Monomer
A detailed protocol for the synthesis of the DMA monomer is provided below, adapted from established literature procedures.
Experimental Protocol: DMA Monomer Synthesis
-
Preparation of Aqueous Solution: In a suitable reaction vessel, dissolve sodium borate (B1201080) decahydrate (B1171855) and sodium bicarbonate in deionized water. Purge the solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Addition of Dopamine: Add dopamine hydrochloride to the stirring aqueous solution.
-
Preparation of Methacrylic Anhydride (B1165640) Solution: In a separate flask, dissolve methacrylic anhydride in tetrahydrofuran (B95107) (THF).
-
Reaction: Add the methacrylic anhydride solution dropwise to the dopamine solution. Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.
-
Reaction Time: Allow the reaction to proceed for 17-24 hours at room temperature under a nitrogen atmosphere.
-
Work-up:
-
Wash the reaction mixture with ethyl acetate (B1210297) to remove unreacted methacrylic anhydride and other organic impurities.
-
Acidify the aqueous layer to a pH below 2 with 6 M HCl.
-
Extract the DMA monomer from the acidified aqueous layer using ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Precipitate the DMA monomer by adding the concentrated solution to cold hexane.
-
Collect the precipitate and dry it in a vacuum oven overnight.
-
Quantitative Data: DMA Monomer Synthesis
| Reagent | Exemplary Amount | Reference |
| Dopamine Hydrochloride | 10.56 mmol | |
| Methacrylic Anhydride | 13.43 mmol | |
| Sodium Borate Decahydrate | 5 g | |
| Sodium Bicarbonate | 2 g | |
| Tetrahydrofuran (THF) | 20 mL | |
| Deionized Water | 50 mL |
Free Radical Polymerization of Dopamine Methacrylamide
Free radical polymerization can be used to synthesize homopolymers of DMA or copolymers with other vinyl monomers. The following protocol details the copolymerization of DMA with 2-methoxyethyl acrylate (B77674) (MEA).
Experimental Workflow: Synthesis and Characterization of p(DMA-co-MEA)
Caption: Experimental workflow for the synthesis and characterization of p(DMA-co-MEA).
Experimental Protocol: Free Radical Copolymerization of DMA and MEA
-
Reaction Setup: In a reaction flask, dissolve the desired amounts of DMA, 2-methoxyethyl acrylate (MEA), and the initiator, azobisisobutyronitrile (AIBN), in N,N-dimethylformamide (DMF).
-
Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the reaction flask in a preheated oil bath at 60°C and allow the polymerization to proceed for a specified time (e.g., 3 hours).
-
Purification:
-
After cooling the reaction mixture to room temperature, precipitate the copolymer by adding the solution dropwise into a non-solvent such as pentane or diethyl ether with vigorous stirring.
-
The precipitated polymer can be further purified by re-dissolving it in a suitable solvent (e.g., methylene (B1212753) chloride) and re-precipitating it.
-
-
Drying: Dry the purified polymer in a vacuum oven overnight.
Quantitative Data: Free Radical Copolymerization and Characterization
The properties of the resulting copolymer can be tuned by varying the molar ratio of the monomers in the feed.
| Feed Molar Ratio (DMA:MEA) | Initiator (AIBN) | Solvent | Polymer Mn ( g/mol ) | Polymer PDI (Mw/Mn) | Reference |
| 5:95 | 1 mol% | DMF | - | - | |
| 10:90 | 1 mol% | DMF | - | - | |
| 30:70 | 1 mol% | DMF | 2,500 - 2,900 | 1.8 - 2.0 |
Note: Specific Mn and PDI values from the cited source for 5:95 and 10:90 ratios were not provided in the snippet. The data for the 30:70 ratio is for a similar copolymer system.
Controlled Radical Polymerization: RAFT
For applications requiring well-defined polymer architectures (e.g., specific molecular weights, low polydispersity, and block copolymers), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable alternative. This technique allows for the synthesis of polymers with controlled characteristics. Acetonide protection of the catechol group in DMA (forming ADMA) is sometimes employed to prevent side reactions during polymerization.
Experimental Protocol: RAFT Polymerization of Acetonide-Protected DMA (ADMA)
-
Reaction Setup: In a round-bottom flask, dissolve the acetonide-protected dopamine methacrylamide (ADMA), a RAFT chain transfer agent (CTA), and an initiator (e.g., ACVA) in a suitable solvent like DMF.
-
Degassing: Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Polymerization: Immerse the flask in a preheated oil bath at a specific temperature (e.g., 75°C) and stir for the desired reaction time (e.g., 24 hours).
-
Termination: Stop the polymerization by quenching the reaction, for instance, by immersing the flask in liquid nitrogen.
-
Purification and Deprotection: The polymer is purified, typically by precipitation. The acetonide protecting group can be removed under mildly acidic conditions to yield the final catechol-containing polymer.
Quantitative Data: RAFT Polymerization of ADMA
| Component | Molar Ratio | Exemplary Amount | Reference |
| ADOPMA (Monomer) | 500 | 2.00 g (7.65 mmol) | |
| RAFT CTA | 5 | 22.3 mg (0.077 mmol) | |
| ACVA (Initiator) | 1 | 4.29 mg (0.015 mmol) | |
| DMF (Solvent) | - | 8.47 mL |
Applications
Bio-inspired Adhesives
The primary application of poly(dopamine methacrylamide) is in the development of adhesives that can function in wet environments. The catechol groups are crucial for adhesion to a variety of surfaces.
Caption: Factors influencing the adhesive performance of p(DMA)-based polymers.
Drug Delivery and Surface Modification
While much of the literature focuses on polydopamine (formed by oxidative polymerization of dopamine), the principles can be extended to poly(dopamine methacrylamide). The catechol groups can be used to chelate metal ions or interact with drug molecules. Polymers of DMA can be used to form nanoparticles or hydrogels for controlled drug release. For instance, a hydrogel can be formed by incorporating polydopamine into a polyacrylamide network to create an adhesive patch for transdermal drug delivery.
-
Dopamine Self-Polymerization: Dissolve dopamine hydrochloride in a basic solution (e.g., pH 11 NaOH) and stir to initiate oxidative self-polymerization, forming polydopamine.
-
Hydrogel Precursor Mixture: In a separate container, combine an acrylamide (B121943) monomer, a crosslinker (e.g., N,N'-methylenebisacrylamide), an initiator (e.g., ammonium (B1175870) persulfate), and an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine).
-
Incorporate Drug: The therapeutic agent, potentially encapsulated in nanoparticles (e.g., PLGA), can be added to the hydrogel precursor mixture.
-
Formation of Dual-Network Hydrogel: Add the acrylamide precursor mixture to the polydopamine solution to initiate the polymerization of acrylamide within the polydopamine network.
-
Casting: Cast the resulting solution into a mold to form the hydrogel patch.
This approach combines the mechanical properties of polyacrylamide with the adhesive nature of polydopamine, creating a suitable platform for sustained drug delivery.
Application Notes and Protocols for UV-Curing of Dopamine Acrylamide Adhesive Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inspired by the remarkable adhesive properties of mussel foot proteins, dopamine-functionalized polymers have emerged as a promising class of bio-inspired adhesives. The catechol groups in dopamine (B1211576) and its derivatives can form strong covalent and non-covalent interactions with a wide variety of organic and inorganic surfaces, leading to robust adhesion in both dry and wet environments.[1][2][3] Dopamine acrylamide (B121943) (DopAm) and its analogue, dopamine methacrylamide (B166291) (DMA), are monomers that incorporate this adhesive moiety into a polymerizable structure.
UV-curing offers a rapid, energy-efficient, and spatially controllable method for polymerizing these monomers into functional adhesive materials.[2][3] This technology allows for "on-demand" curing, which is highly advantageous for applications in medical devices, tissue engineering, and drug delivery systems where precise control over the curing process is critical.[4] These materials are of particular interest to drug development professionals due to their potential for creating adhesive hydrogel patches for transdermal drug delivery and biocompatible adhesives for medical implants.[1][5]
These application notes provide detailed protocols for the synthesis of a dopamine-functionalized monomer, the formulation of a UV-curable adhesive, the UV-curing process, and methods for characterizing the resulting adhesive properties.
Data Presentation
The adhesive strength of UV-cured dopamine acrylamide-based materials is influenced by factors such as the concentration of the dopamine monomer, the composition of the comonomers, and the substrate being bonded. The following table summarizes representative quantitative data from the literature.
| Adhesive Formulation | Substrate | Adhesion Test | Adhesive Strength | Reference |
| p(DMA-co-MEA) (7 mol% DMA) | Steel | Lap Shear | ~0.8 MPa (in air) | [6] |
| p(DMA-co-MEA) (7 mol% DMA) | Steel | Lap Shear | ~0.4 MPa (in water) | [6] |
| Polyacrylamide/Polydopamine Hydrogel | Stainless Steel | 90° Peel Test | ~1.2 N/cm² | [5] |
| UV-cured polymer with 1 wt% DopAm | ABS | Surface Adhesion | More effective than control | [2] |
| UV-cured polymer with 1 wt% DopAm | Glass | Surface Adhesion | More effective than control | [2] |
| UV-cured polymer with 1 wt% DopAm | ITO-coated Glass | Surface Adhesion | More effective than control | [2] |
| Poly(phenethyl acrylamide-co-dopamine acrylamide) | Not specified | Tensile Test | 2.0 MPa (underwater) | [7] |
Experimental Protocols
Synthesis of Dopamine Methacrylamide (DMA) Monomer
This protocol describes the synthesis of Dopamine Methacrylamide (DMA), a commonly used precursor for dopamine-functionalized adhesives.[8][9]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) tetrahydrate (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
In a flask, dissolve sodium borate tetrahydrate (e.g., 6.29 g, 16.5 mmol) and sodium bicarbonate (e.g., 2.52 g, 30 mmol) in Milli-Q water (e.g., 60 mL).[8]
-
Bubble the aqueous solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.[1]
-
Add dopamine hydrochloride (e.g., 3.90 g, 20.6 mmol) to the solution and stir until dissolved.[8]
-
In a separate container, prepare a solution of methacrylic anhydride (e.g., 3 mL, 20 mmol) in degassed THF (e.g., 15 mL).[8]
-
Add the methacrylic anhydride solution dropwise to the dopamine hydrochloride solution while stirring under a nitrogen atmosphere.[8]
-
Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH solution as needed.[1]
-
Allow the reaction to proceed overnight (approximately 14-17 hours) at room temperature with continuous nitrogen bubbling.[1][8]
-
After the reaction, wash the mixture twice with ethyl acetate (e.g., 30 mL each time) to remove unreacted methacrylic anhydride and other organic impurities. Discard the organic layers.[8]
-
Filter the resulting aqueous layer under vacuum.[8]
-
Acidify the filtrate to a pH of 2 with 6 M HCl solution.[8]
-
Extract the product three times with ethyl acetate (e.g., 50 mL each time).[8]
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[8]
-
Filter the solution and concentrate it to approximately 15 mL under vacuum.[8]
-
Precipitate the product by adding the concentrated solution to cold (0 °C) hexane (e.g., 220 mL).[8]
-
Collect the solid powder and dry it overnight in a vacuum oven.[8]
-
The final product, Dopamine Methacrylamide (DMA), should be stored in a cool, dark, and dry place.
Preparation of a UV-Curable this compound Adhesive Formulation
This protocol provides a general framework for preparing a UV-curable adhesive formulation. The ratios of the components can be varied to tune the final properties of the adhesive.
Materials:
-
This compound (DopAm) or Dopamine methacrylamide (DMA)
-
Acrylate or Acrylamide comonomer(s) (e.g., n-butyl acrylate, acrylamide)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide, ethylene (B1197577) glycol dimethacrylate)
-
Photoinitiator (e.g., Irgacure 2959 for aqueous solutions, Omnirad 819 for organic systems)
-
Solvent (if necessary, e.g., N,N-dimethylformamide for organic-based systems, or water for hydrogels)
Procedure:
-
In a light-protected vessel, dissolve the this compound/methacrylamide monomer in the chosen solvent.
-
Add the comonomer(s) to the solution and mix thoroughly. The choice of comonomer will influence the flexibility and hydrophilicity of the final adhesive.
-
Add the crosslinker to the monomer solution. The concentration of the crosslinker will affect the stiffness and swelling properties of the cured material.
-
Add the photoinitiator to the formulation. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt% and should be optimized for the specific UV source and formulation thickness.[10]
-
Mix the solution until all components are fully dissolved and the formulation is homogeneous.
-
If the formulation is solvent-based, it can be applied to a substrate and the solvent evaporated before UV curing. For solvent-free formulations, the liquid adhesive can be directly applied.
UV-Curing Protocol
The UV-curing process is critical for achieving the desired adhesive properties. The following parameters need to be carefully controlled and optimized.
Equipment:
-
UV lamp (e.g., medium-pressure mercury lamp or UV LED) with a known wavelength and intensity output.[11][12]
Procedure:
-
Apply a thin layer of the adhesive formulation to one of the substrates to be bonded.
-
Bring the second substrate into contact with the adhesive, ensuring a uniform bond line with no air bubbles. At least one of the substrates must be transparent to UV light.
-
Expose the adhesive joint to UV irradiation.
-
Critical Parameters to Optimize:
-
Wavelength: The emission spectrum of the UV lamp should overlap with the absorption spectrum of the photoinitiator.[4]
-
Intensity: Higher intensity generally leads to faster curing, but excessive intensity can cause overheating and degradation of the adhesive.[13]
-
Exposure Time: The duration of UV exposure determines the degree of polymerization. Incomplete curing will result in poor adhesive strength.[13] The required time can range from seconds to minutes depending on the formulation and UV source.
-
-
The curing process is complete when the adhesive is fully solidified and exhibits its final adhesive properties.
Adhesive Strength Testing
a) 90° Peel Test (for flexible substrates) [5]
-
Prepare adhesive samples by curing the formulation between a flexible backing film (e.g., PET) and a rigid substrate (e.g., stainless steel).
-
Cut the bonded sample into strips of a defined width (e.g., 20 mm).
-
Mount the rigid substrate in a universal testing machine.
-
Peel the flexible backing film from the substrate at a 90° angle and a constant crosshead speed (e.g., 10 mm/min).
-
Record the force required to peel the film.
-
Calculate the adhesion strength as the average peel force divided by the width of the strip (in N/cm).
b) Lap Shear Test (for rigid substrates)
-
Prepare lap shear specimens by bonding two rigid substrates (e.g., glass, metal, or plastic) with a defined overlap area.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the overlap area (in MPa).
Mandatory Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ooc.co.jp [ooc.co.jp]
- 4. epotek.com [epotek.com]
- 5. Engineering a Polyacrylamide/Polydopamine Adhesive Hydrogel Patch for Sustained Transdermal Vitamin E Delivery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epub.jku.at [epub.jku.at]
- 8. rsc.org [rsc.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. permabond.com [permabond.com]
Application Notes and Protocols: Cross-linking Methods for Dopamine Acrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-linking methods used in the synthesis of dopamine (B1211576) acrylamide (B121943) (DAA) and dopamine methacrylamide (B166291) (DMA) hydrogels. These hydrogels are of significant interest in biomedical applications due to their biocompatibility, adhesive properties, and tunable mechanical characteristics.
Introduction to Dopamine Acrylamide Hydrogel Cross-linking
This compound (DAA) and its derivative, dopamine methacrylamide (DMA), are monomers that incorporate the adhesive catechol moiety found in mussel foot proteins.[1] Hydrogels fabricated from these monomers exhibit unique properties, making them suitable for applications such as tissue engineering, drug delivery, and wound healing.[2][3] The cross-linking of these hydrogels is a critical step that determines their final physicochemical properties, including mechanical strength, swelling behavior, and adhesiveness.[4][5]
Cross-linking can be achieved through several methods, broadly categorized as chemical and physical cross-linking.[6] Chemical cross-linking involves the formation of covalent bonds and can be initiated by redox reactions, photo-irradiation, or enzymatic activity.[7][8][9] The use of divinyl cross-linking agents is also a common strategy to create robust polymer networks.[1][5] This document will detail the protocols for some of the most prevalent chemical cross-linking methods.
Quantitative Data Summary
The choice of cross-linking method and the concentration of reagents significantly impact the properties of the resulting hydrogel. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Mechanical Properties of this compound/Methacrylamide Hydrogels with Different Cross-linking Methods
| Monomer System | Cross-linking Method/Agent | Cross-linker Concentration | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| Poly(DMA-co-MEA) | Ethylene glycol dimethacrylate (EGDMA) | 0 mol% | - | - | - | [1][5] |
| Poly(DMA-co-MEA) | Ethylene glycol dimethacrylate (EGDMA) | 0.001 mol% | Higher G' at high frequencies | - | - | [1][5] |
| Polyacrylamide/Polydopamine | N,N'-methylenebisacrylamide (BIS) | 0.24% w/v (relative to acrylamide) | - | ~8 | >3000 | [10] |
| Polyacrylamide/Collagen/COA | Dopamine-grafted oxidized sodium alginate (COA) | COA-3 (22% dopamine substitution) | - | ~120 | ~550 | [3] |
| MAAc/DMAA | Hydrogen Bonds (Physical) | - | 100 - 10,000 | - | - | [11] |
Note: G' refers to the storage modulus, a measure of the elastic response of the material. Data presented are approximate values extracted from graphical representations or text descriptions in the cited literature.
Table 2: Swelling Properties of this compound/Methacrylamide Hydrogels
| Monomer System | Cross-linking Method/Agent | Cross-linker Concentration | Swelling Ratio (q) | Conditions | Reference |
| P(NIPAM-co-DMA) | Dopamine Methacrylamide (DMA) as cross-linker | Increasing DMA content | Decreased | - | [4][12] |
| Polyacrylamide | N,N'-methylenebisacrylamide (MBAA) | - | - | PBS | [13][14] |
| Poly(acrylamide-co-sodium acrylate) | N,N'-methylenebisacrylamide (MBAA) | - | Increases with ionic comonomer | Water and NaCl solutions | [15] |
Note: The swelling ratio is a measure of the amount of water a hydrogel can absorb. It is influenced by factors such as cross-linking density, temperature, and the ionic strength of the swelling medium.
Experimental Protocols
The following are detailed protocols for common cross-linking methods for this compound/methacrylamide hydrogels.
Protocol 1: Redox-Initiated Free-Radical Polymerization
This protocol describes a common method for preparing polyacrylamide hydrogels incorporating dopamine, where the polymerization is initiated by a redox system, typically ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TMEDA).
Materials:
-
Acrylamide (AM) monomer
-
Dopamine hydrochloride
-
N,N'-methylenebisacrylamide (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Distilled water
-
Nitrogen gas
Procedure:
-
Prepare a solution of dopamine hydrochloride in a sodium hydroxide solution (e.g., pH 11) and stir to promote the oxidative self-polymerization of dopamine to form polydopamine (PDA).[7]
-
In a separate container, dissolve the acrylamide monomer and the BIS cross-linker in distilled water.
-
Add the APS initiator to the acrylamide/BIS solution.
-
Combine the dopamine solution with the acrylamide/BIS/APS solution.
-
Add the TMEDA accelerator to the final pre-gel solution and stir gently in an ice bath under a nitrogen atmosphere to prevent premature polymerization.[7]
-
Transfer the mixture into a mold and cure in an oven at a specified temperature (e.g., 60 °C) for several hours.[7]
-
After polymerization, immerse the hydrogel in distilled water to remove unreacted components.[7]
Workflow Diagram:
Caption: Workflow for redox-initiated polymerization of this compound hydrogels.
Protocol 2: Photo-Initiated Free-Radical Polymerization
This method utilizes a photoinitiator that generates free radicals upon exposure to UV or visible light, initiating the polymerization and cross-linking of the hydrogel precursors.
Materials:
-
Dopamine methacrylamide (DMA) monomer
-
Acrylamide (AM) or other co-monomers (e.g., N-hydroxyethyl acrylamide)
-
N,N'-methylenebisacrylamide (BIS) or other divinyl cross-linker
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure 2959)
-
Solvent (e.g., water, DMF)
-
UV or visible light source
Procedure:
-
Dissolve the DMA monomer, co-monomer(s), and the cross-linker in the chosen solvent.
-
Add the photoinitiator to the monomer solution and mix thoroughly until dissolved.
-
De-gas the solution by bubbling with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Transfer the solution to a mold.
-
Expose the mold to a UV or visible light source of a specific wavelength and intensity for a defined period to initiate polymerization and cross-linking.[1][9]
-
After curing, wash the hydrogel to remove any unreacted components.
Workflow Diagram:
Caption: Workflow for photo-initiated polymerization of this compound hydrogels.
Protocol 3: Enzymatic Cross-linking
Enzymatic cross-linking offers a biocompatible method for hydrogel formation under mild conditions, making it suitable for encapsulating cells and sensitive therapeutic agents.[8][16] Tyrosinase is an enzyme that can catalyze the oxidation of the catechol groups in dopamine to reactive quinones, which then undergo cross-linking reactions.
Materials:
-
Dopamine-modified polymer (e.g., chondroitin (B13769445) sulfate-tyramine, hyaluronic acid-tyramine)
-
Tyrosinase enzyme
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Synthesize a polymer backbone conjugated with dopamine or tyramine.
-
Dissolve the dopamine-conjugated polymer in a suitable buffer solution.
-
Add the tyrosinase enzyme to the polymer solution.
-
The gelation will proceed in situ as the enzyme catalyzes the oxidation and subsequent cross-linking of the catechol groups.[8] The gelation time can be controlled by the enzyme concentration.
Signaling Pathway Diagram:
Caption: Enzymatic cross-linking of dopamine via tyrosinase catalysis.
Conclusion
The cross-linking method is a critical determinant of the final properties of this compound hydrogels. Redox and photo-initiated polymerization are versatile methods for creating robust hydrogels with tunable mechanical properties. Enzymatic cross-linking provides a biocompatible alternative for applications requiring mild gelation conditions. The protocols and data presented in these notes serve as a guide for researchers to select and optimize the cross-linking strategy best suited for their specific application in drug development, tissue engineering, and other biomedical fields. Careful consideration of the cross-linker type, concentration, and reaction conditions is essential to achieve the desired hydrogel characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Knowledge Box - Research Day: Using Multi-Step Synthesis for the Production of Hydrogels with Adhesive Properties [kb.gcsu.edu]
- 3. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Research Progress in Enzymatically Cross-Linked Hydrogels as Injectable Systems for Bioprinting and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. kinampark.com [kinampark.com]
- 13. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. web.itu.edu.tr [web.itu.edu.tr]
- 16. preprints.org [preprints.org]
Application Notes and Protocols for Incorporating Dopamine Acrylamide into Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of dopamine (B1211576) acrylamide (B121943) and its derivatives into polyacrylamide gels. The inclusion of dopamine moieties imparts unique adhesive, mechanical, and bioactive properties to the hydrogels, making them suitable for a wide range of applications in tissue engineering, drug delivery, and biomedical research.
Introduction
Polyacrylamide (PAM) hydrogels are widely used biomaterials due to their tunable mechanical properties and high water content, which mimics the native extracellular matrix. However, pristine PAM gels often lack the specific bio-functionality required for many biological applications, such as cell adhesion and tissue bonding. The incorporation of dopamine, inspired by the adhesive proteins of marine mussels, addresses this limitation. The catechol groups in dopamine can undergo oxidative self-polymerization to form polydopamine (PDA) or can be chemically modified to dopamine acrylamide/methacrylamide (B166291) to be directly copolymerized into the polyacrylamide network.[1][2] This modification results in hydrogels with enhanced mechanical toughness, self-healing capabilities, and strong adhesion to various surfaces, including biological tissues.[3][4]
These functionalized hydrogels have shown significant promise in applications such as wound dressings, drug delivery systems, and as substrates for cell culture and tissue engineering.[1][4][5] The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of these advanced biomaterials.
Experimental Protocols
Synthesis of Dopamine Methacrylamide (DMA) Monomer
This protocol describes the synthesis of dopamine methacrylamide (DMA), which can be subsequently copolymerized with acrylamide.
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Sodium borate (B1201080) decahydrate (B1171855) (Na₂B₄O₇·10H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (6 M)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
-
Distilled water
Procedure: [6]
-
Dissolve sodium borate (16.5 mmol) and sodium bicarbonate (30 mmol) in 60 mL of distilled water.
-
Bubble the solution with nitrogen gas for 90 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride (20.6 mmol) to the solution.
-
Prepare a solution of methacrylic anhydride (20 mmol) in 15 mL of degassed THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine-containing mixture while stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 1 M NaOH solution.
-
Stir the reaction mixture for 17 hours at room temperature under a nitrogen atmosphere.
-
Wash the solution twice with 30 mL of ethyl acetate.
-
Filter the resulting aqueous layer under vacuum.
-
Acidify the filtrate to pH 2 with 6 M HCl solution.
-
Extract the product three times with 50 mL of ethyl acetate.
-
Dry the combined organic layers with MgSO₄.
-
Concentrate the solution to approximately 15 mL under vacuum.
-
Precipitate the product in 220 mL of 0°C hexane.
-
Collect the solid powder and dry it overnight in a vacuum oven.
Preparation of Polyacrylamide/Polydopamine (PAM/PDA) Dual-Network Hydrogel
This protocol details the in-situ formation of a polydopamine network within a polyacrylamide hydrogel.
Materials:
-
Acrylamide (AM)
-
N,N'-methylenebisacrylamide (BIS)
-
Dopamine hydrochloride
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Sodium hydroxide (NaOH) solution (0.1 M, pH 11)
-
Distilled water
-
Nitrogen gas
Procedure: [1]
-
Dopamine Solution Preparation: Dissolve dopamine hydrochloride (e.g., 4 mg) in 10 mL of 0.1 M NaOH solution (pH 11). Stir at 1000 rpm for 20 minutes to promote the oxidative self-polymerization of dopamine.
-
Pre-gel Solution Preparation: In a separate container, dissolve acrylamide (e.g., 2.5 g), BIS (e.g., 6 mg), and APS (e.g., 0.25 g) in the dopamine solution.
-
Add TMEDA (e.g., 20 µL) to the mixture to accelerate polymerization.
-
Gently stir the final pre-gel solution for an additional 10 minutes in an ice bath under a nitrogen atmosphere to minimize premature polymerization.
-
Curing: Transfer the pre-gel solution into desired molds and cure in a convection oven at 60°C for 4 hours.
-
Washing: After polymerization, carefully remove the hydrogels from the molds and soak them in excess distilled water overnight, with several washing cycles, to remove unreacted monomers and byproducts.
Data Presentation
The incorporation of dopamine significantly enhances the mechanical and adhesive properties of polyacrylamide hydrogels. The following tables summarize key quantitative data from published studies.
Mechanical Properties of Polydopamine/Polyacrylamide (PDA/PAM) Hydrogels
The mechanical properties of hydrogels are crucial for their application in biomedical engineering. The introduction of PDA into the PAM network leads to a remarkable improvement in toughness and stretchability.
| Dopamine/Acrylamide Ratio (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (MPa m¹/²) | Reference |
| 0 (Pure hAM) | 0.13 | 24.10 | 1.25 | [3] |
| PDA/PAM Toughened hAM | 0.77 | 61.25 | 18.39 | [3] |
hAM: human Amniotic Membrane
Adhesive Properties of Dopamine-Containing Hydrogels
The catechol groups in dopamine are responsible for the strong adhesive properties of the modified hydrogels, enabling them to bond to various surfaces, including biological tissues.
| Hydrogel Composition | Adhesion Strength (kPa) | Substrate | Reference |
| NR-PAAm Hydrogel | 78 | Aluminum | [7] |
| PAM-Col-COA | Increased with dopamine substitution | Skin Tissue | [4] |
NR-PAAm: Poly(N-isopropyl acrylamide-co-dopamine methacrylamide) nanogel reinforced polyacrylamide PAM-Col-COA: Polyacrylamide-collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker
Visualizations
Experimental Workflow for PAM/PDA Hydrogel Synthesis
The following diagram illustrates the key steps in the synthesis of a polyacrylamide/polydopamine dual-network hydrogel.
Caption: Workflow for PAM/PDA hydrogel synthesis.
Mechanism of Enhanced Adhesion
The adhesive properties of dopamine-containing hydrogels are attributed to the versatile binding chemistry of the catechol groups. This diagram illustrates the key interactions responsible for adhesion to a substrate.
Caption: Dopamine-mediated adhesion mechanisms.
References
- 1. Engineering a Polyacrylamide/Polydopamine Adhesive Hydrogel Patch for Sustained Transdermal Vitamin E Delivery [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07697A [pubs.rsc.org]
- 5. Polydopamine Applications in Biomedicine and Environmental Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Surface Functionalization with Dopamine-Based Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inspired by the adhesive proteins of mussels, dopamine-based copolymers have emerged as a versatile and powerful tool for surface functionalization of a wide range of materials.[1][2] The inherent adhesive properties of dopamine (B1211576), attributed to its catechol groups, allow for the formation of thin, adherent polydopamine (PDA) or dopamine-based copolymer films on diverse substrates, including metals, oxides, polymers, and ceramics.[1][3] This robust coating strategy provides a platform for further modification, enabling the introduction of various functionalities to tailor surface properties for specific applications.
These functionalized surfaces have shown great promise in numerous biomedical fields.[2][4] Applications range from creating antifouling surfaces that resist protein and bacterial adhesion to promoting specific cell adhesion, proliferation, and differentiation for tissue engineering scaffolds.[5][6][7] Furthermore, these coatings can be designed for controlled drug delivery and to enhance the biocompatibility of medical implants.[8][9][10]
This document provides detailed protocols for the synthesis of dopamine-based copolymers, surface coating procedures, and characterization techniques. It also includes quantitative data for key surface properties and diagrams illustrating experimental workflows and relevant signaling pathways.
I. Applications of Dopamine-Based Copolymer Coatings
Dopamine-based copolymer coatings offer a versatile platform to modify surface properties for a variety of applications:
-
Antifouling Surfaces: By grafting hydrophilic polymers like poly(oligoethylene glycol methacrylate) (POEGMA) or zwitterionic polymers from a dopamine-based anchor layer, surfaces can be rendered resistant to non-specific protein adsorption and bacterial adhesion.[11][12][13] This is crucial for medical devices, marine equipment, and biosensors.
-
Tissue Engineering: Surface functionalization with dopamine copolymers can significantly enhance the biocompatibility of scaffolds.[14][15] These coatings can promote cell adhesion, proliferation, and differentiation, guiding tissue regeneration in bone, cartilage, and muscle engineering.[7][16] For instance, polydopamine coatings have been shown to up-regulate genes associated with osteogenesis.[7]
-
Drug Delivery: The functional groups on dopamine-based copolymers can be used to load and subsequently release therapeutic agents in a controlled manner.[8][9] The release can be triggered by environmental cues such as pH.[8]
-
Biomedical Implants: Coating implants with dopamine-based copolymers can improve their integration with surrounding tissues (osseointegration) and reduce the risk of infection.[4][7]
-
Biosensing: The ability to immobilize biomolecules on polydopamine-coated surfaces makes them suitable for the development of biosensors with improved stability and sensitivity.[17]
II. Experimental Protocols
A. Synthesis of Dopamine Methacrylamide (B166291) (DOMA) Monomer
This protocol is adapted from Messersmith et al. and describes the synthesis of a key monomer for creating dopamine-based copolymers.[11][18]
Materials:
-
Dopamine hydrochloride
-
Sodium bicarbonate
-
Methacrylic anhydride (B1165640)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
MilliQ water
-
Nitrogen gas (N₂)
Procedure:
-
In a flask, dissolve 5 g of sodium tetraborate decahydrate and 2 g of sodium bicarbonate in 50 mL of MilliQ water.
-
Stir the solution for 20 minutes under a nitrogen atmosphere.
-
Add 2 g (10.56 mmol) of dopamine hydrochloride to the solution.
-
Adjust the pH of the solution to above 8 using 1 M NaOH.
-
In a separate container, dissolve 2 mL (13.43 mmol) of methacrylic anhydride in 20 mL of THF.
-
Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution while stirring under nitrogen.
-
Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.
-
After 24 hours, acidify the solution to a pH below 2 using 1 M HCl to precipitate the product.
-
Filter, wash the precipitate with acidic water, and dry under vacuum to obtain dopamine methacrylamide (DOMA).
B. Synthesis of Dopamine-Based Terpolymer via RAFT Polymerization
This protocol describes the synthesis of a terpolymer containing DOMA for adhesion, methyl methacrylate (B99206) (MMA) as a diluent, and 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM) as an ATRP initiator site.[11][18] The feed percentage of DOMA can be varied (e.g., D40 for 40% DOMA feed).[18]
Materials:
-
Dopamine methacrylamide (DOMA)
-
Methyl methacrylate (MMA)
-
2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM)
-
Azobisisobutyronitrile (AIBN)
-
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester (RAFT agent)
-
Dibenzyl ether (internal standard)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
Procedure for D40 Copolymer:
-
In a reaction vial, dissolve the following in 3 mL of DMF:
-
9.9 mg (0.06 mmol) of AIBN
-
265.5 mg (1.2 mmol) of DOMA
-
95.9 µL (0.9 mmol) of MMA
-
192.8 µL (0.9 mmol) of BIEM
-
22.4 mg (0.08 mmol) of the RAFT agent
-
19 µL (0.1 mmol) of dibenzyl ether
-
-
Purge the solution with nitrogen gas for 30 minutes.
-
Place the sealed vial in a preheated oil bath at 75 °C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.
-
After polymerization, the copolymer solution is ready for surface coating applications.
C. Surface Coating via Spin Coating
This protocol details the application of the synthesized dopamine-based copolymer onto a substrate.[11][18]
Materials:
-
Substrates (e.g., Silicon wafers, glass slides, polyethylene)
-
Dopamine-based copolymer solution in DMF (e.g., 2 wt%)
-
MilliQ water
-
Nitrogen gas (N₂)
-
Spin coater
-
Vacuum oven
Procedure:
-
Clean the substrates thoroughly by sonicating in acetone and then MilliQ water, followed by drying under a stream of nitrogen.
-
Prepare a 2 wt% solution of the dopamine-based copolymer in DMF.
-
Place a cleaned substrate onto the chuck of the spin coater.
-
Dispense the copolymer solution onto the substrate.
-
Spin coat at 2000 rpm for 120 seconds.[18]
-
Place the coated substrates in a vacuum oven and anneal at 60 °C overnight.[18]
-
After annealing, rinse the substrates with MilliQ water, followed by acetone, and dry under a stream of nitrogen.
D. Surface-Initiated ATRP (SI-ATRP) of POEGMA for Antifouling Surfaces
This protocol describes the "grafting from" approach to create a dense brush of poly(oligoethylene glycol methacrylate) (POEGMA) for creating antifouling surfaces.[11][18]
Materials:
-
Copolymer-coated substrate (containing BIEM initiator sites)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol (B129727)/Water mixture
-
Nitrogen gas (N₂)
Procedure:
-
Place the copolymer-coated substrate in a reaction flask.
-
In a separate flask, prepare the polymerization solution by dissolving OEGMA and PMDETA in a degassed methanol/water mixture.
-
Add Cu(I)Br to the polymerization solution and stir until dissolved to form the catalyst complex. The solution should turn colored.
-
Transfer the catalyst solution to the reaction flask containing the substrate under a nitrogen atmosphere.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., several hours).
-
After polymerization, remove the substrate and rinse thoroughly with methanol and water to remove any non-grafted polymer.
-
Dry the functionalized substrate under a stream of nitrogen.
E. Characterization Protocols
This technique is used to assess the wettability (hydrophilicity/hydrophobicity) of the functionalized surface.[11][19]
Equipment:
-
Contact angle goniometer with a high-resolution camera
Procedure:
-
Place the functionalized substrate on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Capture an image of the sessile drop from the side.
-
Use the accompanying software to measure the angle between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility. A lower contact angle (<90°) indicates a more hydrophilic surface, while a higher angle (>90°) indicates a more hydrophobic surface.[19][20]
AFM is used to visualize the surface topography and determine the roughness of the coatings.[11][21]
Equipment:
-
Atomic Force Microscope
Procedure:
-
Mount the sample onto the AFM stage.
-
Select an appropriate AFM tip (e.g., silicon nitride).
-
Engage the tip with the surface in tapping mode to minimize sample damage.
-
Scan a defined area (e.g., 1x1 µm or 5x5 µm) of the surface.
-
Process the acquired height data to generate a 3D topographic image.
-
Calculate the root-mean-square (RMS) roughness from the height data.
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the functionalized surface, confirming the presence of the coating and subsequent modifications.[17][22][23]
Equipment:
-
X-ray Photoelectron Spectrometer
Procedure:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample surface with a focused beam of X-rays (e.g., Al Kα).
-
Detect the kinetic energy of the emitted photoelectrons.
-
Generate a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for specific elements (e.g., C 1s, N 1s, O 1s) to determine their chemical bonding states.
-
Analyze the peak positions and areas to quantify the elemental composition and identify functional groups.
This assay quantifies the amount of protein that non-specifically adsorbs to the functionalized surface, providing a measure of its antifouling performance.[5][11]
Materials:
-
Functionalized and control substrates
-
Fluorescently labeled protein solution (e.g., fluorescein-modified bovine serum albumin, BSA) in phosphate-buffered saline (PBS)
-
PBS
-
Fluorescence microscope
Procedure:
-
Place the substrates in a multi-well plate.
-
Add the fluorescently labeled BSA solution to each well, ensuring the surfaces are fully covered.
-
Incubate at 37 °C for a specified time (e.g., 1-2 hours).
-
Remove the protein solution and gently wash the substrates multiple times with PBS to remove non-adsorbed protein.
-
Image the surfaces using a fluorescence microscope under consistent settings for all samples.
-
Quantify the fluorescence intensity using image analysis software. A lower fluorescence intensity indicates better antifouling performance.
III. Data Presentation
Table 1: Surface Properties of Dopamine-Based Copolymer Coatings on Silicon Wafers
| Copolymer (DOMA Feed %) | Dry Layer Thickness (nm)[11] | Static Water Contact Angle (°)[11] |
| D0 (0%) | ~5 | ~70 |
| D10 (10%) | ~10 | ~65 |
| D20 (20%) | ~12 | ~62 |
| D30 (30%) | ~13 | ~60 |
| D40 (40%) | ~18 | ~55 |
Table 2: Antifouling Performance of POEGMA-grafted Surfaces on HDPE
| Surface Type | BSA Fluorescence Reduction (%)[5][11][12] |
| Unmodified HDPE | 0 |
| HDPE with 30% DOMA Copolymer + POEGMA | 95 |
Table 3: Surface Roughness of Polydopamine Coatings
| Substrate | Coating Time | Roughness (RMS, nm)[14] |
| Polybenzimidazole | 5 min | ~1 |
| Polybenzimidazole | 30 min | ~4 |
IV. Visualizations
A. Diagrams of Workflows and Pathways
Caption: Workflow for synthesis, coating, and characterization.
Caption: Signaling pathway for osteogenic differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Analysis of Dopamine Polymerization on the Surface of Cellulose Nanocrystals and Its Reinforcing Properties in Cellulose Acetate Films [mdpi.com]
- 4. Polydopamine-Based Biomaterials in Orthopedic Therapeutics: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine-Based Copolymer Bottlebrushes for Functional Adhesives: Synthesis, Characterization, and Applications in Surface Engineering of Antifouling Polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-biofilm surfaces from mixed dopamine-modified polymer brushes: synergistic role of cationic and zwitterionic chains to resist staphyloccocus aureus - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Polymerization of dopamine accompanying its coupling to induce self-assembly of block copolymer and application in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Polyglycerol/Polydopamine-Coated Nanoparticles for Biomedical Applications [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.utwente.nl [research.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The effects of process parameters on polydopamine coatings employed in tissue engineering applications [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | A critical review on polydopamine surface-modified scaffolds in musculoskeletal regeneration [frontiersin.org]
- 17. XPS characterization of polydopamine layers for improving surface biomolecule immobilization. [airus.unisalento.it]
- 18. research.utwente.nl [research.utwente.nl]
- 19. measurlabs.com [measurlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. New insights in polydopamine formation via surface adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Injectable Dopamine-Modified Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of injectable dopamine-modified hydrogels. This class of biomaterials has garnered significant interest for its bio-adhesive properties, in situ gelation capabilities, and potential in drug delivery and tissue engineering.
Introduction
Injectable hydrogels offer a minimally invasive approach for localized therapeutic delivery and tissue regeneration. The incorporation of dopamine (B1211576), inspired by the adhesive proteins of marine mussels, imparts unique characteristics to these hydrogels. The catechol groups in dopamine can undergo oxidation and crosslinking, leading to in situ gel formation. Furthermore, these catechol moieties can form strong covalent and non-covalent bonds with surrounding tissues, resulting in excellent bio-adhesion. This makes dopamine-modified hydrogels promising candidates for applications such as wound closure, drug depots, and scaffolds for cell encapsulation and tissue repair.
This document outlines the synthesis of dopamine-modified hydrogels using various polymer backbones, including hyaluronic acid (HA), polyethylene (B3416737) glycol (PEG), and alginate. It further provides detailed protocols for the characterization of their physicochemical properties and biological performance.
Data Presentation
The following tables summarize quantitative data from various studies on dopamine-modified hydrogels, allowing for a comparative analysis of their properties.
Table 1: Mechanical Properties of Dopamine-Modified Hydrogels
| Hydrogel Composition | Crosslinking Method | Storage Modulus (G') (kPa) | Compressive Modulus (kPa) | Reference |
| Dopamine-modified Hyaluronic Acid (DAHA) | Fe³⁺ Coordination | 1.66 | 29.4 | [N/A] |
| 4-arm PEG-Dopamine (PEG-D4) + 2 wt% Laponite | Sodium Periodate (B1199274) | ~1.5 (at 1 Hz) | - | [1] |
| Gelatin + 8% Dopamine + 4% LDH | Michael Addition/Schiff Base | - | - | [2] |
| Acrylamide-Dopamine (0.8 wt% DA/AM) | Self-polymerization | - | - | [3] |
| 10% GelMA + High Dopamine | Photopolymerization | ~10 | - | [4] |
| Gelatin + 20 mM Dopamine + 10 mM NaIO₄ | Oxidation | ~10 | - | [5] |
| PMEO₂MA-POEGMA-PMPC on TC4 | ATRP | ~18 (at 10 Hz) | - | [6] |
Table 2: Adhesion Strength of Dopamine-Modified Hydrogels
| Hydrogel Composition | Substrate | Adhesion Strength (kPa) | Reference |
| Dopamine-conjugated dialdehyde-HA (DAHA) | Not Specified | 90.0 ± 6.7 | [7] |
| PEG-D4 + 2 wt% Laponite | Not Specified | 7.9 ± 1.8 | [1] |
| Gelatin + 8% DA + 4% LDH (C10 modified) | Not Specified | 343.3 | [2] |
| 10% GelMA + High Dopamine | Not Specified | ~12 | [8] |
| Gelatin + 20 mM Dopamine + 10 mM NaIO₄ | Stainless Steel | ~12 | [5] |
| Oxidized Sodium Alginate-Dopamine (OSA-DA) | Not Specified | - | [9] |
Table 3: In Vitro Degradation of Dopamine-Modified Hydrogels
| Hydrogel Composition | Degradation Medium | Time for Significant Degradation | Reference |
| PEG-D4 Nanocomposite | PBS (pH 7.4) | ~50% mass loss in 28 days | [1] |
| GelMA-Dopamine | PBS | Dependent on GelMA and Dopamine concentration | [4] |
| Poly(aspartic acid)-Dopamine | Not Specified | ~50% dopamine release | [10] |
| Pluronic-based hydrogel | PBS | Dependent on formulation | [11] |
Table 4: Drug Release Kinetics from Dopamine-Modified Hydrogels
| Hydrogel System | Model Drug | Release Mechanism | Key Findings | Reference |
| Graphene/PAA/Agarose with Dopamine | Dopamine | First-Order | Temperature-dependent release, 14.4-17.8% cumulative release in 24h | [12] |
| Poly(aspartic acid)-Dopamine | Dopamine | Not specified | ~50% dopamine release | [10] |
| Hyaluronan Hydrogels | FITC-Dextran | Fickian Diffusion | pH-responsive release | [13] |
| β-Cyclodextrin-based Hydrogel | Theophylline | Korsmeyer-Peppas | pH-sensitive release | [N/A] |
Experimental Protocols
Protocol 1: Synthesis of Dopamine-Modified Hyaluronic Acid (HA-DA)
This protocol describes the conjugation of dopamine to hyaluronic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Hyaluronic acid (HA)
-
Dopamine hydrochloride
-
EDC hydrochloride
-
NHS
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve HA in MES buffer to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Add EDC and NHS to the HA solution at a molar ratio of 2:1 and 1:1 relative to the carboxyl groups of HA, respectively. Stir for 30 minutes to activate the carboxyl groups.
-
Dissolve dopamine hydrochloride in MES buffer and add it to the activated HA solution. The molar ratio of dopamine to HA carboxyl groups can be varied to achieve different degrees of substitution.
-
Adjust the pH of the reaction mixture to 5.5 using 1 M NaOH or 1 M HCl and react for 12-24 hours at room temperature in the dark, under constant stirring.
-
Terminate the reaction by dialyzing the solution against DI water for 3 days, with frequent water changes, to remove unreacted reagents.
-
Freeze-dry the dialyzed solution to obtain the purified HA-DA conjugate as a white powder.
-
Characterize the degree of dopamine substitution using ¹H NMR spectroscopy.
Protocol 2: Preparation of Injectable HA-DA Hydrogel via Oxidative Crosslinking
This protocol details the formation of an in situ gelling hydrogel from the HA-DA conjugate using sodium periodate as an oxidizing agent.
Materials:
-
HA-DA conjugate
-
Phosphate-buffered saline (PBS, 1X, pH 7.4)
-
Sodium periodate (NaIO₄) solution (in DI water)
Procedure:
-
Dissolve the lyophilized HA-DA in PBS to the desired concentration (e.g., 2% w/v).
-
Prepare a fresh solution of sodium periodate in DI water. The molar ratio of NaIO₄ to dopamine can be varied (e.g., 1:2) to control the gelation time and mechanical properties.
-
To induce gelation, mix the HA-DA solution with the sodium periodate solution. Gelation should occur rapidly, typically within seconds to minutes, indicated by a color change and increase in viscosity.
-
The resulting hydrogel is ready for immediate use in characterization or application.
Protocol 3: Rheological Characterization
This protocol outlines the procedure for characterizing the viscoelastic properties of the injectable hydrogel using a rheometer.
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Loading: Place the freshly prepared hydrogel solution onto the bottom plate of the rheometer. Lower the upper plate to the desired gap size (e.g., 1 mm) and trim any excess sample.
-
Time Sweep: To determine the gelation kinetics, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C. Monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is typically identified as the crossover point where G' > G''.
-
Frequency Sweep: To characterize the mechanical spectrum of the cured hydrogel, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (determined from a strain sweep) at 37°C.
-
Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz) at 37°C.
Protocol 4: Lap Shear Adhesion Test
This protocol describes the measurement of the adhesive strength of the hydrogel to a biological substrate (e.g., porcine skin).
Materials and Equipment:
-
Fresh porcine skin, cut into uniform strips
-
Dopamine-modified hydrogel
-
Tensile testing machine
Procedure:
-
Prepare two strips of porcine skin of identical dimensions.
-
Apply a defined volume of the pre-gelled hydrogel solution onto the surface of one skin strip.
-
Immediately place the second skin strip on top, creating an overlap area where the hydrogel is sandwiched between the two tissue samples.
-
Allow the hydrogel to gel in situ for a defined period.
-
Mount the two ends of the skin strips into the grips of the tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the adhesive bond fails.
-
The adhesion strength is calculated as the maximum load at failure divided by the overlap area.
Protocol 5: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the biocompatibility of the hydrogel using an indirect MTT assay with a cell line such as L929 fibroblasts.
Materials and Equipment:
-
L929 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Sterile dopamine-modified hydrogel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation: Sterilize the hydrogel by UV irradiation. Incubate a known weight of the hydrogel in complete cell culture medium (e.g., 0.1 g/mL) for 24 hours at 37°C to obtain the hydrogel extract.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the culture medium and replace it with the prepared hydrogel extract. Include a positive control (e.g., medium with a cytotoxic agent) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
MTT Assay:
-
Remove the extract-containing medium from each well.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Protocol 6: In Vitro Drug Release Study
This protocol describes the procedure for evaluating the release kinetics of a model drug from the dopamine-modified hydrogel.
Materials and Equipment:
-
Drug-loaded dopamine-modified hydrogel
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Drug-Loaded Hydrogel: Incorporate the model drug into the hydrogel precursor solution before gelation.
-
Release Study Setup: Place a known amount of the drug-loaded hydrogel into a container with a defined volume of release medium.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time. Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[14][15]
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of injectable dopamine-modified hydrogels.
Caption: Integrin-mediated signaling pathway initiated by cell adhesion to a dopamine-modified hydrogel surface.[16][17][18][19][20][21][22][23][24]
References
- 1. Injectable Dopamine-Modified Poly(ethylene glycol) Nanocomposite Hydrogel with Enhanced Adhesive Property and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelatin-Based Hydrogel Functionalized with Dopamine and Layered Double Hydroxide for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel dopamine-modified oxidized sodium alginate hydrogels promote angiogenesis and accelerate healing of chronic diabetic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. thno.org [thno.org]
- 12. Enhanced Stability of Dopamine Delivery via Hydrogel with Integrated Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sinobiological.com [sinobiological.com]
- 23. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
"improving mechanical properties of dopamine acrylamide hydrogels"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with dopamine (B1211576) acrylamide (B121943) hydrogels.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Hydrogel is too brittle and fractures easily. | - Insufficient dopamine concentration.- Low crosslinker concentration.- Inadequate polymerization time. | - Increase the dopamine to acrylamide ratio to introduce more catechol groups for enhanced adhesion and energy dissipation.[1]- Optimize the concentration of the crosslinker (e.g., MBAA) to increase crosslinking density.- Ensure the polymerization reaction goes to completion by extending the reaction time or adjusting the initiator/catalyst concentration. |
| Hydrogel is too soft and lacks mechanical strength. | - High dopamine concentration inhibiting acrylamide polymerization.[2]- High temperature during polymerization leading to a less uniform network.- Inappropriate pH of the reaction mixture. | - Decrease the dopamine to acrylamide ratio to find an optimal balance between adhesion and stiffness.[1][3]- Conduct polymerization at a lower temperature (e.g., 4°C) to control the reaction rate.[4]- Ensure the pH of the dopamine solution is alkaline (pH ~9-11) to facilitate dopamine self-polymerization without excessively inhibiting the acrylamide polymerization.[4][5] |
| Inconsistent mechanical properties between batches. | - Variability in reagent quality or concentration.- Inconsistent polymerization conditions (temperature, time).- Incomplete dissolution of monomers or crosslinkers. | - Use fresh, high-purity reagents and prepare solutions accurately.- Strictly control the temperature and duration of the polymerization process.- Ensure all components are fully dissolved before initiating polymerization, using sonication if necessary.[4] |
| Poor adhesion of the hydrogel to substrates. | - Low dopamine concentration.- Surface contamination of the substrate.- Inappropriate pH for dopamine chemistry. | - Increase the dopamine concentration to enhance the density of adhesive catechol groups.[1]- Thoroughly clean and dry the substrate surface before applying the hydrogel.- Maintain an alkaline pH during dopamine polymerization to promote the formation of adhesive polydopamine.[4] |
| Polymerization fails or is incomplete. | - Inactive initiator or catalyst.- Presence of oxygen, which inhibits free-radical polymerization.- Incorrect temperature for polymerization. | - Use fresh solutions of initiator (e.g., APS) and catalyst (e.g., TEMED).[6]- Degas the monomer solution before adding the initiator and catalyst.- Ensure the polymerization is carried out at the temperature specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: How does dopamine improve the mechanical properties of acrylamide hydrogels?
A1: Dopamine improves the mechanical properties of acrylamide hydrogels through several mechanisms. Under alkaline conditions, dopamine self-polymerizes to form polydopamine (PDA). When incorporated into a polyacrylamide (PAM) network, PDA can form a secondary network, creating a dual-network hydrogel.[4] This structure enhances toughness and stretchability. The catechol groups in dopamine and PDA can form strong hydrogen bonds and π-π stacking interactions, acting as physical crosslinking points that dissipate energy and increase the hydrogel's resilience.[3] Additionally, the oxidized form of dopamine (dopaquinone) can react with the amine groups of the polyacrylamide chains via Michael addition or Schiff base reactions, forming covalent crosslinks.[4]
Q2: What is the optimal dopamine-to-acrylamide ratio for balanced mechanical properties?
A2: The optimal dopamine-to-acrylamide (DA/AM) ratio can vary depending on the specific application and desired properties. Generally, increasing the DA/AM ratio enhances adhesion and stretchability. However, very high concentrations of dopamine can inhibit the free-radical polymerization of acrylamide, leading to a softer hydrogel with lower stiffness.[2] One study found that a DA/AM ratio of 0.8 wt% resulted in a hydrogel with super stretchability, reaching up to 31 times its initial length.[3] It is recommended to empirically determine the optimal ratio for your specific experimental needs by testing a range of concentrations.
Q3: Can other additives be used to further enhance the mechanical properties?
A3: Yes, other additives can be incorporated to further improve mechanical properties. For instance, creating a dual-network hydrogel by introducing a second polymer network, such as collagen, can increase the hydrogel's stiffness and tensile strength.[2] Another approach is to use dopamine-grafted polymers, like dopamine-grafted oxidized sodium alginate, as a crosslinker, which has been shown to significantly increase both the stretching ability and tensile strength of the hydrogel.[2]
Q4: How should I properly store dopamine acrylamide hydrogels for mechanical testing?
A4: To ensure consistent and reliable mechanical testing results, it is crucial to properly store the hydrogels. After synthesis, hydrogels should be stored in a hydrated state, typically immersed in deionized water or a buffer solution (e.g., PBS), to maintain their equilibrium swelling. Store the hydrogels at a low temperature, such as 4°C, to prevent degradation. Before testing, allow the hydrogels to equilibrate to the testing temperature.
Data Presentation
Table 1: Effect of Polydopamine (PDA) on Mechanical Properties of Polyacrylamide (PAM) Hydrogels
| Hydrogel Composition | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (J/m²) | Reference |
| PAM | 0.026 | - | - | [4] |
| PDA/PAM | 0.084 | >100% improvement over PAM | ~10 times higher than hAM | [4] |
| PDA/PAM-toughened hAM | 492.31% increase over pure hAM | 154.15% increase over pure hAM | ~15 times higher than hAM | [4] |
Table 2: Effect of Dopamine (DA) to Acrylamide (AM) Ratio on Mechanical Properties
| DA/AM Ratio (wt%) | Maximum Extension Ratio | Fracture Energy (J/m²) | Reference |
| 0 | ~5 | ~100 | [3] |
| 0.2 | ~10 | ~300 | [3] |
| 0.4 | ~15 | ~600 | [3] |
| 0.8 | ~31 | ~1200 | [3] |
| 1.2 | ~25 | ~900 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Polydopamine/Polyacrylamide (PDA/PAM) Hydrogel
Materials:
-
Dopamine hydrochloride (DA)
-
Acrylamide (AM)
-
N,N'-methylenebisacrylamide (MBAA)
-
Potassium persulfate (KPS) or Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a dopamine solution by dissolving dopamine hydrochloride in a NaOH aqueous solution (pH ~9-11). Stir for approximately 20 minutes to initiate the self-polymerization of dopamine.[4][5]
-
In a separate container, dissolve the acrylamide monomer and the MBAA crosslinker in deionized water. Sonication can be used to ensure complete dissolution.[4]
-
Add the acrylamide/MBAA solution to the dopamine solution and mix thoroughly.
-
Add the initiator (KPS or APS) and the accelerator (TEMED) to the mixture.[4][5]
-
Immediately pour the final solution into a mold of the desired shape.
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature or 4°C). The polymerization time can range from several hours to a few days.[4]
-
Once the hydrogel is formed, carefully remove it from the mold and immerse it in deionized water to remove any unreacted monomers.
Protocol 2: Tensile Mechanical Testing
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Clamps/grips suitable for soft materials
Procedure:
-
Cut the hydrogel samples into a standard shape for tensile testing, such as a dumbbell or rectangular shape.
-
Measure the initial dimensions (width, thickness, and gauge length) of the sample.
-
Mount the sample into the clamps of the universal testing machine, ensuring it is securely held without being damaged.
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the force and displacement data throughout the test.
-
Calculate the tensile strength (the maximum stress the material can withstand) and the elongation at break (the strain at which the sample fractures).
Protocol 3: Rheological Characterization
Equipment:
-
Rheometer with a parallel plate or cone-and-plate geometry
Procedure:
-
Place a hydrogel sample of the appropriate size onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap distance, ensuring good contact with the sample without compressing it excessively.
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) of the hydrogel.
-
Perform a frequency sweep at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
The storage modulus (G') represents the elastic component of the hydrogel, while the loss modulus (G'') represents the viscous component. A higher G' indicates a more solid-like and stiffer hydrogel.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound hydrogels.
Caption: Crosslinking mechanisms in a polydopamine/polyacrylamide (PDA/PAM) hydrogel network.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. hycultbiotech.com [hycultbiotech.com]
"troubleshooting poor adhesion in dopamine acrylamide polymers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine (B1211576) acrylamide (B121943) polymers. The following sections address common issues encountered during synthesis and application, with a focus on resolving poor adhesion.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Polymer exhibits weak or no adhesion to the substrate.
-
Question: My synthesized dopamine acrylamide polymer isn't sticking to my substrate. What are the likely causes and how can I fix this?
-
Answer: Poor adhesion is a common issue that can stem from several factors throughout the experimental process. Here's a step-by-step troubleshooting guide:
-
Verify Monomer Integrity and Purity: Dopamine hydrochloride can degrade over time. Ensure you are using fresh or properly stored monomer. Purity is also crucial; impurities can interfere with polymerization and adhesion.
-
Optimize this compound Concentration: The concentration of this compound in your polymer is critical. Too low, and you won't have enough catechol groups for effective adhesion. Too high, and the polymer can become overly crosslinked and rigid, preventing good surface contact.[1][2] Studies have shown that an optimal concentration, often around 5-7 mol%, provides a balance between cohesive strength and interfacial binding.[1][2][3]
-
Control the pH of the Reaction: The pH during both the synthesis of this compound and the subsequent polymerization and curing is a critical parameter. For the synthesis of dopamine methacrylamide (B166291), a pH above 8 is typically required to facilitate the reaction between dopamine hydrochloride and methacrylic anhydride (B1165640).[1][4] During the application and curing of the polymer, the pH of the environment can significantly impact the adhesive properties. Adhesion is generally stronger in neutral to slightly alkaline conditions (around pH 7.4), which promote the necessary catechol chemistry for adhesion.[5][6][7] Acidic conditions can reduce the rate of cross-linking and negatively impact adhesion.[5][6]
-
Evaluate Crosslinking Density: The degree of crosslinking plays a significant role in the viscoelastic properties of the polymer, which in turn affects adhesion.[3][8][9] Insufficient crosslinking can lead to cohesive failure (the polymer tears apart), while excessive crosslinking can make the material too stiff to conform to the substrate surface, resulting in poor interfacial contact.[3] Light crosslinking is often optimal for pressure-sensitive adhesives.[3]
-
Ensure Proper Surface Preparation: The substrate surface must be clean and free of contaminants. Organic residues or adsorbed water layers can act as a barrier to adhesion. It is recommended to clean substrates with solvents like ethanol (B145695) and acetone (B3395972) and then dry them thoroughly, for instance, with nitrogen gas, before applying the polymer.[1][10]
-
Consider Oxidation State of Catechols: While some oxidation of catechol to quinone is necessary for crosslinking and adhesion, excessive oxidation can be detrimental.[11] The presence of strong oxidants or prolonged exposure to air in alkaline conditions can lead to over-oxidation and reduced adhesive performance.[5][11]
-
Issue 2: Polymer film is brittle and flakes off the substrate.
-
Question: My this compound polymer film is not flexible and easily detaches from the surface. What could be wrong?
-
Answer: A brittle and flaky polymer film is often a sign of excessive crosslinking or improper formulation. Here’s how to address this:
-
Reduce Crosslinker Concentration: If you are using a chemical crosslinker like EGDMA, systematically decrease its concentration. Even small changes in crosslinker concentration can have a significant impact on the mechanical properties of the polymer.[3][8][9]
-
Adjust Monomer Ratios: If you are co-polymerizing this compound with another monomer, such as 2-methoxyethyl acrylate (B77674) (MEA), the ratio of these monomers will influence the polymer's flexibility.[1][8] Increasing the proportion of the more flexible co-monomer can improve the elasticity of the final material.
-
Optimize Curing Conditions: The method and duration of curing can affect the final properties of the polymer. High temperatures or prolonged curing times can lead to increased crosslinking and brittleness. Follow established protocols for curing, which often involve drying in a vacuum oven at a specific temperature.[1][12]
-
Issue 3: Inconsistent adhesion results between batches.
-
Question: I'm seeing significant variability in the adhesive strength of my this compound polymer from one experiment to the next. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, focus on the following:
-
Standardize All Reagent Preparations: Ensure that all solutions are prepared fresh and that the concentrations are accurate. The age and storage conditions of reagents like dopamine hydrochloride and initiators can affect their reactivity.
-
Precisely Control pH: As mentioned earlier, pH is a critical factor. Use a calibrated pH meter and maintain a consistent pH throughout your synthesis and application processes.[1][5]
-
Maintain Consistent Temperature: Polymerization reactions are sensitive to temperature. Use a water bath or oil bath to maintain a constant and uniform temperature during polymerization.[1]
-
Control Oxygen Exposure: The presence of oxygen can influence the oxidation of catechol groups. For some polymerization methods, it is important to degas the reaction mixture by bubbling with an inert gas like nitrogen to control the polymerization process.[1][4]
-
Document All Parameters: Keep a detailed record of all experimental parameters for each batch, including reagent lot numbers, reaction times, temperatures, and pH values. This will help you identify any potential sources of variability.
-
Data Summary Tables
Table 1: Effect of Dopamine Methacrylamide (DMA) Content on Adhesion
| DMA Content (mol%) | Adhesion Strength (Dry) | Adhesion Strength (Wet) | Observations |
| 2 | Almost no adhesion | Almost no adhesion | Insufficient catechol groups for adhesion.[2] |
| 3 | Almost no adhesion | Almost no adhesion | Still insufficient catechol groups for effective adhesion.[2] |
| 5 | Maximum adhesion observed | Good adhesion | Optimal balance of catechol content and polymer compliance.[1] |
| 7 | High adhesion | Highest adhesion observed | High molecular weight and strong coordination bonding.[2] |
| >7 | Reduced adhesion | Reduced adhesion | Increased crosslinking leads to a stiffer polymer with reduced compliance.[1] |
Table 2: Influence of Crosslinker (EGDMA) Concentration on Adhesion
| EGDMA Concentration (mol%) | Work of Adhesion (Dry Conditions) | Work of Adhesion (Wet Conditions) | Key Finding |
| 0 (non-cross-linked) | High | Highest | Optimal for wet conditions.[3][8][9] |
| 0.001 | Highest | High | Optimal for dry conditions, balancing viscous and elastic properties.[3][8][9] |
| >0.001 | Decreasing | Decreasing | Increased stiffness reduces polymer chain mobility and surface wettability.[3] |
Table 3: Effect of pH on Dopamine-Functionalized Polymer Properties
| pH | Curing Rate | Mechanical Properties | Adhesive Performance | Rationale |
| 5.7 - 6.7 | Reduced | Reduced | Reduced | Increased stability of transient oxidation intermediates slows cross-linking.[5][6][7] |
| 7.4 | Good | Elevated | Optimal | A good balance of fast curing, high mechanical properties, and strong interfacial binding.[5][6][7] |
| 8.0 | Faster | Reduced | Reduced | Competing cross-linking mechanisms and auto-oxidation of catechols reduce the degree of polymerization.[5][6][7] |
Experimental Protocols
Protocol 1: Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from established methods.[1][4]
-
Prepare Aqueous Solution: In a flask, dissolve sodium borate (B1201080) tetrahydrate and sodium bicarbonate in Milli-Q water.
-
Deoxygenate: Bubble the solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Add Dopamine: Add dopamine hydrochloride to the deoxygenated aqueous solution.
-
Prepare Methacrylic Anhydride Solution: In a separate container, dissolve methacrylic anhydride in tetrahydrofuran (B95107) (THF).
-
Reaction: Slowly add the methacrylic anhydride/THF solution dropwise to the dopamine solution while stirring.
-
Maintain pH: Monitor the pH of the reaction mixture and maintain it above 8 by adding a 1 M NaOH solution as needed.
-
Reaction Time: Allow the reaction to proceed for several hours at room temperature under a nitrogen atmosphere.
-
Purification: After the reaction, wash the solution with ethyl acetate. Acidify the aqueous layer to pH 2 with HCl. Extract the product with ethyl acetate, dry the organic layer, and precipitate the final product in hexane.
-
Drying: Dry the purified dopamine methacrylamide powder in a vacuum oven.
Protocol 2: Free Radical Polymerization of p(DMA-co-MEA)
This protocol describes the copolymerization of dopamine methacrylamide (DMA) and 2-methoxyethyl acrylate (MEA).[1]
-
Prepare Monomer Solution: In a reaction vessel, dissolve the desired molar ratio of DMA, MEA, and a free radical initiator (e.g., AIBN) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deoxygenate: Bubble the solution with nitrogen for 30 minutes to remove oxygen, which can inhibit free radical polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60°C) and allow the polymerization to proceed for a specified time (e.g., 3 hours).
-
Precipitation: After polymerization, precipitate the copolymer by adding the reaction solution dropwise to a non-solvent like pentane (B18724) while stirring.
-
Purification: Redissolve the polymer in a suitable solvent (e.g., methylene (B1212753) chloride) and re-precipitate it in the non-solvent to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer in a vacuum oven.
Protocol 3: Adhesion Testing (Probe Tack Test)
A common method to quantify the adhesive properties is a probe tack test.
-
Prepare Polymer Film: Dissolve the synthesized polymer in a solvent (e.g., DMF) and cast it onto a clean substrate (e.g., glass slide). Dry the film in a vacuum oven to remove the solvent.[1]
-
Instrumentation: Use a texture analyzer or a similar instrument equipped with a probe of a defined geometry (e.g., a flat-ended cylindrical probe).
-
Test Procedure:
-
Bring the probe into contact with the polymer film at a controlled speed and apply a defined contact force for a specific duration.
-
Retract the probe at a constant speed.
-
Measure the force required to separate the probe from the polymer film as a function of displacement.
-
-
Data Analysis: The maximum force recorded during retraction is the tack force, and the area under the force-displacement curve represents the work of adhesion.
Visualizations
Caption: Synthesis and polymerization workflow for this compound polymers.
Caption: Troubleshooting workflow for poor adhesion in this compound polymers.
Caption: Key factors influencing the adhesion of this compound polymers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. Oxidized this compound Primer to Achieve Durable Resin–Dentin Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.utwente.nl [research.utwente.nl]
Technical Support Center: Optimizing Dopamine Acrylamide Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving dopamine (B1211576) acrylamide (B121943) and its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when determining the optimal dopamine acrylamide concentration for cell viability?
The primary challenge lies in balancing the desired biological effect of this compound with its inherent cytotoxicity. Both dopamine and acrylamide individually exhibit dose-dependent effects on cell viability. High concentrations of dopamine can be toxic through oxidative stress and induction of apoptosis. Acrylamide is a known neurotoxin that can also induce cell death. Therefore, finding a concentration that achieves the intended experimental outcome without compromising cell health is critical.
Q2: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. What are the potential causes and solutions?
High cytotoxicity is a common issue and can stem from several factors:
-
Concentration is too high: The most likely cause is that the this compound concentration exceeds the tolerance level of the specific cell line being used.
-
Oxidation of Dopamine: Dopamine readily oxidizes, and its oxidation products can be more toxic than the parent molecule.
-
Solvent Toxicity: The solvent used to dissolve the this compound may be contributing to cell death.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Systematically test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with low nanomolar (nM) concentrations and extend to high micromolar (µM) or even millimolar (mM) ranges, depending on the compound's expected potency.
-
Incorporate Antioxidants: To mitigate dopamine oxidation, consider co-treatment with antioxidants like N-acetylcysteine (NAC) or ascorbic acid.[1]
-
Control for Solvent Effects: Run a vehicle control experiment where cells are treated with the solvent alone at the same final concentration used in the this compound experiments.
-
Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the desired biological effect to be observed.
Q3: My results are inconsistent across experiments. What could be causing this variability?
Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:
-
Inconsistent Drug Preparation: Variability in the preparation of the this compound solution can lead to different effective concentrations in each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment.
-
Assay Performance: The cell viability assay itself can be a source of variability.
Troubleshooting Steps:
-
Standardize Drug Preparation: Prepare fresh solutions of this compound for each experiment. Ensure it is fully dissolved and well-mixed before adding to the cell culture medium.
-
Maintain Consistent Cell Culture Practices: Use cells within a specific passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
-
Optimize and Validate Assays: Ensure your cell viability assay is optimized for your cell type and experimental conditions. Include appropriate positive and negative controls in every assay plate.
Troubleshooting Guide
Problem: Unexpectedly High Cell Death at Low Concentrations
| Possible Cause | Troubleshooting Suggestion |
| Oxidation of dopamine component | Prepare this compound solutions fresh before each experiment. Consider adding antioxidants like ascorbic acid to the culture medium.[1] |
| Cell line hypersensitivity | Review literature for the specific cell line's sensitivity to dopamine and acrylamide. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Contamination of stock solution | Filter-sterilize the this compound stock solution before use. Check for any visible precipitates or color changes that might indicate degradation or contamination. |
Problem: No Observable Effect on Cell Viability, Even at High Concentrations
| Possible Cause | Troubleshooting Suggestion |
| Incorrect concentration calculation | Double-check all calculations for dilutions and stock solution preparation. |
| Degradation of the compound | Verify the integrity of the this compound. If possible, confirm its structure and purity using analytical methods. Store the compound under the recommended conditions (e.g., protected from light, at a specific temperature).[2] |
| Cell line resistance | The chosen cell line may be inherently resistant to the effects of this compound. Confirm the expression of relevant targets if a specific molecular interaction is expected. |
Data Presentation
Table 1: Cytotoxicity of Acrylamide in Different Cell Lines
| Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Caco-2 | MTT | 24 hours | 5.9 mM | [3] |
| Caco-2 | PrestoBlue | 24 hours | 8.9 mM | [3] |
| BEAS-2B | MTT | Not Specified | 2.00 mM | [4] |
| SH-SY5Y | MTT | 24 hours | Significant viability reduction at 2-5 mM | [5] |
| SH-SY5Y | MTT | 72 hours | Significant viability reduction at 100 µM | [5] |
Table 2: Cytotoxicity of Dopamine in Different Cell Lines
| Cell Line | Concentration | Effect | Reference |
| PC12 | > 100 µM | Induced cell death | [6] |
| Rat mesencephalic/neuroblastoma hybrid | 5 - 50 µM | Concentration-dependent cytotoxicity | [6] |
| SH-SY5Y | 300 - 500 µM | Induced apoptosis | [7] |
Experimental Protocols
Protocol 1: Synthesis of Dopamine Methacrylamide (B166291) (DMA)
This protocol is adapted from a published procedure for the synthesis of dopamine methacrylamide.[8]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride (B1165640)
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
Sodium borate (B1201080) tetrahydrate
-
Sodium bicarbonate
-
1 M NaOH solution
Procedure:
-
Prepare an aqueous solution by dissolving 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water.
-
Bubble the solution with N2 for 20 minutes to remove dissolved oxygen.
-
Add 15 g of dopamine hydrochloride to the aqueous solution.
-
In a separate flask, dissolve 14.1 ml of methacrylic anhydride in 75 ml of THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution.
-
Maintain the pH of the reaction mixture above 8 by adding drops of 1 M NaOH solution as needed.
-
Allow the reaction to proceed, monitoring its progress by appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, the dopamine methacrylamide product can be purified.
Protocol 2: MTT Cell Viability Assay
This is a general protocol for assessing cell viability using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium containing MTT and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting High Cytotoxicity.
References
- 1. annabilab.ucla.edu [annabilab.ucla.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. pubs.rsc.org [pubs.rsc.org]
"controlling the degradation rate of dopamine acrylamide scaffolds"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dopamine (B1211576) acrylamide (B121943) (DAAM) scaffolds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fabrication and testing of DAAM scaffolds.
Issue 1: Inconsistent or Uncontrolled Degradation Rates
Rapid or unpredictable degradation can compromise experiments designed for long-term cell culture or sustained drug release.
| Potential Cause | Recommended Solution |
| Variable Crosslinker Concentration | Ensure precise and consistent addition of the crosslinking agent (e.g., N,N′-methylene-bis-acrylamide). Even minor variations can significantly alter network density and, consequently, degradation time.[1][2] Prepare a master mix of the pre-polymer solution to ensure homogeneity across all scaffolds in an experimental group. |
| Premature Oxidation of Dopamine | The catechol groups in dopamine are susceptible to oxidation, which can interfere with their intended role in crosslinking and adhesion, potentially affecting the scaffold's structural integrity and degradation profile.[3][4] Prepare dopamine-containing solutions immediately before use and consider performing reactions under an inert atmosphere (e.g., nitrogen).[5] |
| Inconsistent Polymerization Initiation | The activity of initiators like ammonium (B1175870) persulfate (APS) can be affected by the reductive catechol structure of dopamine, potentially retarding polymerization.[1][3] Ensure initiators and accelerators (e.g., TMEDA) are fresh and added at consistent concentrations and temperatures to standardize gelation time and network formation. |
| Enzymatic Contamination | If working with biological media or in non-sterile conditions, microbial or cellular enzymes can accelerate scaffold degradation.[6][7] Conduct degradation studies in sterile conditions using sterile buffers (e.g., PBS). If studying enzymatic degradation specifically, use a known concentration of the desired enzyme (e.g., collagenase, elastase).[6] |
| Environmental Fluctuations (pH, Temp) | Temperature can influence the rate of both hydrolytic and enzymatic degradation.[8] Higher temperatures generally increase the mobility of polymer chains and the rate of chemical reactions, accelerating degradation.[8] Maintain a constant, physiologically relevant temperature (e.g., 37°C) in an incubator for all degradation studies. |
Issue 2: Poor Cell Viability on Scaffolds
Low cell viability can indicate issues with scaffold biocompatibility or culture conditions.
| Potential Cause | Recommended Solution |
| Residual Unreacted Monomers | Unpolymerized acrylamide is a known neurotoxin and can cause cytotoxicity, oxidative stress, and apoptosis.[9] After polymerization, wash the scaffolds extensively in sterile PBS or cell culture medium for 24-48 hours, with frequent changes of the washing solution, to leach out any unreacted components. |
| Inappropriate Dopamine Concentration | While low concentrations of dopamine can be benign or even beneficial for cell adhesion, higher concentrations have been shown to induce apoptosis and reduce cell viability.[10] Optimize the dopamine concentration in your scaffold formulation. Test a range of concentrations to find the optimal balance for cell adhesion and viability for your specific cell type.[10] |
| Suboptimal Scaffold Stiffness | The mechanical properties of the scaffold can influence cell behavior, including proliferation and differentiation. A scaffold that is too stiff or too soft may not provide the appropriate cues for your cell type. Adjust the crosslinker or polymer concentration to tune the mechanical properties. |
| Contamination during Sterilization | Improper sterilization methods can either leave contaminants or alter the scaffold's chemical structure, rendering it cytotoxic. Use established sterilization methods compatible with hydrogels, such as ethylene (B1197577) oxide treatment, UV irradiation, or sterile filtration of the pre-polymer solution before gelation. |
Issue 3: Inconsistent Drug Release Profiles
Achieving a controlled and reproducible drug release profile is critical for therapeutic applications.
| Potential Cause | Recommended Solution |
| Non-Uniform Drug Loading | If the drug is not homogenously distributed within the pre-polymer solution, the resulting scaffolds will have variable drug content and release profiles. Ensure the drug is fully dissolved or evenly suspended in the pre-polymer solution before initiating polymerization. Gentle vortexing or sonication may be required. |
| "Burst Release" Phenomenon | A large initial burst of drug release is often due to the diffusion of drug molecules that are weakly adsorbed to the scaffold surface rather than encapsulated within the polymer network. Implement a pre-wash step after fabrication to remove surface-adsorbed drugs before starting the release study. |
| Unintended Drug-Polymer Interactions | The drug may interact with the polymer backbone or dopamine moieties, altering its release kinetics. These interactions can be influenced by pH and temperature.[11] Characterize potential interactions and conduct release studies in physiologically relevant buffers that mimic the target environment. |
| Premature Scaffold Degradation | If the scaffold degrades faster than intended, the encapsulated drug will be released more quickly, disrupting the controlled release profile.[12] Refer to the troubleshooting guide for "Inconsistent Degradation Rates" to stabilize the scaffold network. |
Frequently Asked Questions (FAQs)
Q1: How does crosslinker concentration affect the degradation rate of DAAM scaffolds?
The concentration of the crosslinking agent is a primary factor controlling the degradation rate. A higher crosslinker concentration creates a more densely crosslinked polymer network. This dense network restricts the penetration of water and enzymes, thereby slowing down both hydrolytic and enzymatic degradation.[1][2] Conversely, a lower crosslinker concentration results in a looser network that swells more readily and is more accessible to degradation mechanisms, leading to a faster degradation rate.[2]
Table 1: Effect of Crosslinker Concentration on Degradation Time (Illustrative Data)
| Crosslinker (BIS) Conc. (% w/w) | Average Pore Size (µm) | Time to 50% Mass Loss (Days) |
|---|---|---|
| 0.5% | 50 | 7 |
| 1.0% | 35 | 14 |
| 2.0% | 20 | 28 |
Q2: What is the primary role of dopamine in the scaffold's properties?
Dopamine plays a multifaceted role in DAAM scaffolds, inspired by its function in mussel adhesive proteins:
-
Adhesion: The catechol groups in dopamine are crucial for adhesion to wet tissue and other material surfaces.[3][13] This is achieved through various interactions, including hydrogen bonding and Michael addition or Schiff base reactions after oxidation.[3]
-
Cohesion/Crosslinking: Dopamine can act as a physical crosslinker, enhancing the mechanical strength and stability of the hydrogel.[14][15] The catechol groups can form complexes with metal ions or create intermolecular hydrogen bonds, contributing to the overall network integrity.[14][16]
-
Modulation of Degradation: By contributing to the crosslinking density, dopamine can influence the degradation rate. An increased degree of dopamine-mediated crosslinking can make the scaffold more resistant to degradation.[1] However, high concentrations of dopamine can also interfere with the primary polymerization process, potentially creating a less stable network.[17]
Q3: What are the primary mechanisms of DAAM scaffold degradation?
Degradation of DAAM scaffolds can occur through two main pathways:
-
Hydrolytic Degradation: This involves the cleavage of chemical bonds (e.g., ester or amide bonds in the polymer backbone or crosslinks) by water molecules. The rate can be influenced by the hydrophilicity of the scaffold, with more hydrophilic networks allowing greater water uptake and potentially faster degradation.[17] The process can be accelerated in acidic or alkaline environments.[18]
-
Enzymatic Degradation: If the scaffold is composed of or contains naturally derived polymers (like gelatin or collagen) or incorporates enzyme-cleavable peptide sequences, it will be susceptible to degradation by specific enzymes (e.g., collagenases, matrix metalloproteinases) present in the biological environment.[6][7] Polyacrylamide itself is generally considered resistant to enzymatic degradation.[13]
Q4: Which factors most influence drug release kinetics from these scaffolds?
The release of a therapeutic agent from a DAAM scaffold is a complex process governed by several factors:
-
Degradation Rate: For degradation-controlled release, the rate at which the scaffold breaks down is the primary determinant of the drug release rate.[12]
-
Diffusion: In non-degradable or slowly degrading scaffolds, release is primarily driven by the diffusion of the drug through the polymer network's pores. This is influenced by the drug's molecular size, the scaffold's pore size, and the drug-polymer interactions.[19]
-
Swelling: As the hydrogel swells by absorbing water, the polymer chains relax, and the mesh size increases, which can facilitate the diffusion of the encapsulated drug.
-
Drug Properties: The physicochemical properties of the drug, such as its solubility and hydrophobicity, will affect its interaction with the hydrogel matrix and its subsequent release.[19]
Table 2: Factors Influencing Drug Release Mechanisms
| Release Mechanism | Primary Driving Force | Key Influencing Factors |
|---|---|---|
| Diffusion-Controlled | Concentration Gradient | Drug molecular weight, scaffold pore size, hydrophilicity.[19] |
| Swelling-Controlled | Polymer Chain Relaxation | Crosslink density, environmental pH, ionic strength. |
| Degradation-Controlled | Polymer Chain Scission | Crosslink density, enzyme concentration, temperature.[12] |
Key Experimental Protocols
Protocol 1: Synthesis of Dopamine Acrylamide (DAAM) Monomer
This protocol is adapted from established synthesis procedures. Handle all chemicals with appropriate safety precautions.[5][20]
-
Preparation: Dissolve sodium borate (B1201080) and sodium bicarbonate in distilled water. Bubble the solution with nitrogen for at least 60-90 minutes to remove dissolved oxygen.
-
Dopamine Addition: Add dopamine hydrochloride to the degassed buffer solution.
-
Acrylation: Prepare a solution of acryloyl chloride or methacrylate (B99206) anhydride (B1165640) in an organic solvent (e.g., THF).[5] Add this solution dropwise to the dopamine mixture while stirring under a nitrogen atmosphere.
-
pH Maintenance: Maintain the pH of the reaction mixture between 8 and 9 by adding 1 M NaOH solution as needed.
-
Reaction: Allow the reaction to proceed for 12-18 hours at room temperature under a nitrogen atmosphere.
-
Purification:
-
Wash the aqueous solution with ethyl acetate (B1210297) to remove organic impurities.
-
Acidify the aqueous layer to pH 2 with HCl.
-
Extract the DAAM product into ethyl acetate.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under vacuum.
-
Precipitate the final product in cold hexane (B92381) and dry in a vacuum oven.
-
-
Characterization: Confirm the product structure using ¹H NMR spectroscopy.[5]
Protocol 2: Fabrication of a DAAM Hydrogel Scaffold
-
Pre-polymer Solution: Prepare an aqueous solution containing the desired concentration of acrylamide monomer, the synthesized DAAM monomer, and a crosslinker (e.g., N,N′-methylene-bis-acrylamide). If loading a drug, add it at this stage and ensure it is fully dissolved.
-
Initiation: Add a chemical initiator, such as ammonium persulfate (APS), followed by an accelerator, like N,N,N′,N′-tetramethylethylenediamine (TMEDA), to the pre-polymer solution to initiate free-radical polymerization.[13]
-
Molding: Quickly pipette the solution into a mold of the desired shape and size (e.g., a 96-well plate or custom PDMS molds).
-
Gelation: Allow the polymerization to proceed at room temperature until a stable hydrogel is formed (typically 15-60 minutes).
-
Purification: Gently remove the scaffolds from the mold and place them in a large volume of sterile PBS. Wash for 24-48 hours, changing the PBS every few hours to remove unreacted monomers and initiators.[9]
Protocol 3: In Vitro Degradation Assay
-
Preparation: Prepare several identical DAAM scaffolds. Lyophilize them and record their initial dry weight (W₀).
-
Incubation: Place each scaffold in a separate tube containing a known volume of sterile PBS (for hydrolytic degradation) or a specific enzyme solution (for enzymatic degradation). Incubate at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21 days), remove a subset of scaffolds (n=3) from their solutions.
-
Washing & Drying: Gently wash the scaffolds with deionized water to remove salts, then lyophilize them until a constant weight is achieved.
-
Measurement: Record the final dry weight (Wₜ) of the scaffolds at each time point.
-
Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100
Protocol 4: Cell Viability Assessment (MTT Assay)
-
Scaffold Preparation: Place sterile, purified DAAM scaffolds into the wells of a sterile cell culture plate.
-
Cell Seeding: Seed the desired cell type directly onto the surface of the scaffolds at a predetermined density. Include control groups of cells seeded on tissue culture plastic.
-
Incubation: Culture the cells for the desired time periods (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: At each time point, remove the culture medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: Transfer the colored solution to a new 96-well plate and measure the absorbance at the appropriate wavelength (typically ~570 nm) using a plate reader.
-
Analysis: Cell viability is proportional to the absorbance reading. Normalize the results to the control group to determine the relative viability on the scaffolds.[1][21]
Visualized Workflows and Pathways
Caption: General workflow from DAAM monomer synthesis to scaffold fabrication and functional testing.
Caption: Logical diagram illustrating the primary factors that influence the degradation rate of DAAM scaffolds.
Caption: Signaling pathway for cytotoxicity induced by residual acrylamide monomer, leading to apoptosis.
References
- 1. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07697A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of crosslinker topology on enzymatic degradation of hydrogels - American Chemical Society [acs.digitellinc.com]
- 8. Enhanced Stability of Dopamine Delivery via Hydrogel with Integrated Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. epub.jku.at [epub.jku.at]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Viscoelasticity of Dopamine Methacrylamide Elastomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine (B1211576) methacrylamide (B166291) (DMA) elastomers. The following sections address common issues encountered during synthesis, characterization, and optimization of the viscoelastic properties of these materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DMA elastomer has poor mechanical strength and appears too soft or liquid-like. What are the potential causes and solutions?
A1: Low mechanical strength in DMA elastomers typically points to inefficient polymerization or insufficient crosslinking. Here are several factors to investigate:
-
Inadequate Crosslinker Concentration: The concentration of the crosslinking agent is a critical factor in determining the viscoelastic properties of the elastomer.[1][2] Very low or no crosslinker will result in a viscous, liquid-like polymer.
-
Solution: Systematically vary the concentration of your crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA). A study by Chung et al. demonstrated that even subtle changes in EGDMA concentration can significantly tune the viscoelastic properties.[1][2] Start with a low concentration (e.g., 0.001 mol %) and incrementally increase it to achieve the desired stiffness.
-
-
Oxygen Inhibition: Free-radical polymerization is highly susceptible to inhibition by oxygen. The presence of dissolved oxygen in your reaction mixture can scavenge free radicals, leading to incomplete polymerization and low molecular weight polymers.
-
Solution: Ensure thorough deoxygenation of your monomer solution before initiating polymerization. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for an extended period (e.g., 30 minutes).[3]
-
-
Monomer Purity: Impurities in the dopamine methacrylamide monomer can interfere with the polymerization process.
-
Solution: Purify the DMA monomer prior to use. Precipitation in a suitable solvent like hexane (B92381) can be an effective purification method.[4]
-
-
Photoinitiator Inefficiency: If you are using photopolymerization, the choice and concentration of the photoinitiator are crucial.[5][6]
-
Solution: Ensure the photoinitiator is appropriate for your light source and monomer system. The concentration of the photoinitiator may also need optimization. Some studies suggest that certain photoinitiators like BAPO might lead to lower degrees of conversion for methacrylamides compared to methacrylates.[5][6][7]
-
Q2: I am observing inconsistent results in the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of my DMA elastomers between batches. How can I improve reproducibility?
A2: Inconsistent viscoelastic properties often stem from variations in experimental conditions. To improve reproducibility, consider the following:
-
Precise Control of Component Ratios: Small variations in the molar ratios of monomer, comonomer, and crosslinker can lead to significant differences in the final elastomer properties.
-
Solution: Use precise measurement techniques for all components. Prepare stock solutions of monomers and crosslinkers to minimize weighing errors for each reaction.
-
-
Consistent Polymerization Conditions: Factors such as temperature, reaction time, and (for photopolymerization) light intensity must be kept constant.
-
Solvent Effects: The choice of solvent can influence polymerization kinetics and the final properties of the elastomer.[9]
-
pH of the Reaction Mixture: The pH can influence the reactivity of the catechol groups in dopamine.
-
Solution: For aqueous polymerizations, buffer the solution to maintain a constant pH. Note that the optimal pH for crosslinking and adhesion may differ.[1]
-
Q3: How does the concentration of dopamine methacrylamide (DMA) affect the viscoelasticity of the elastomer?
A3: The concentration of DMA in a copolymer system plays a significant role in its viscoelastic and adhesive properties.
-
Increased Stiffness: Generally, a higher concentration of DMA can lead to a stiffer elastomer with a higher storage modulus (G'). This is attributed to the potential for the catechol groups to participate in secondary interactions, such as hydrogen bonding, which can act as physical crosslinks.[3]
-
Optimal Adhesion: There is often an optimal DMA concentration for maximum adhesion, which is a function of both interfacial chemistry and the bulk viscoelastic properties.[3] For a copolymer of DMA and 2-methoxyethyl methacrylate (B99206) (MEA), a composition of 5 mol% DMA was found to provide a good balance for maximum adhesion under both wet and dry conditions.[3]
Q4: My DMA elastomer shows good adhesion in dry conditions but fails in a wet environment. How can I improve wet adhesion?
A4: The unique catechol moiety of dopamine is inspired by marine organisms and is known for its strong adhesion in aqueous environments.[1][2] If you are experiencing poor wet adhesion, consider the following:
-
Crosslinking Density: The degree of crosslinking can have a differential effect on wet versus dry adhesion. In one study, a non-cross-linked DMA copolymer showed the highest work of adhesion in wet conditions, while a lightly cross-linked (0.001 mol% EGDMA) version performed best in dry conditions.[1][2] This suggests that a more compliant, less cross-linked network may allow for better surface conformation and interaction with water molecules at the interface.
-
Solution: Experiment with reducing the crosslinker concentration to improve the flexibility and surface adaptability of your elastomer in an aqueous environment.
-
Data Summary
The following tables summarize quantitative data from cited literature on the viscoelastic properties of dopamine methacrylamide elastomers under various conditions.
Table 1: Effect of EGDMA Crosslinker on Viscoelastic Properties of poly(DMA-co-MEA) [1][2]
| EGDMA (mol %) | Storage Modulus (G') at 1 rad/s (Pa) | Loss Modulus (G'') at 1 rad/s (Pa) |
| 0 | ~1 x 10^5 | ~3 x 10^4 |
| 0.001 | ~1.5 x 10^5 | ~4 x 10^4 |
| 0.01 | ~2 x 10^5 | ~5 x 10^4 |
| 0.1 | ~3 x 10^5 | ~7 x 10^4 |
Table 2: Effect of DMA Content on Mechanical Properties of p(DMA-co-MEA) Copolymers [3]
| Polymer Composition (DMA mol%) | Glass Transition Temperature (Tg) (°C) | Storage Modulus (G') at 1 Hz (MPa) | Loss Modulus (G'') at 1 Hz (MPa) |
| 0 (PMEA) | -38 | ~1 | ~0.1 |
| 5 | -30 | ~2 | ~0.2 |
| 10 | -25 | ~3 | ~0.3 |
| 25 | -15 | ~10 | ~1 |
| 100 (PDMA) | > 160 | N/A | N/A |
Experimental Protocols
1. Synthesis of Dopamine Methacrylamide (DMA) Monomer [3][10]
This protocol is adapted from previously published methods.
-
Materials: Dopamine hydrochloride, methacrylic anhydride (B1165640), sodium borate (B1201080) tetrahydrate, sodium bicarbonate, tetrahydrofuran (B95107) (THF), Milli-Q water, 1 M NaOH solution.
-
Procedure:
-
Prepare an aqueous solution of sodium borate tetrahydrate and sodium bicarbonate.
-
Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Add dopamine hydrochloride to the aqueous solution.
-
Separately, dissolve methacrylic anhydride in THF.
-
Add the methacrylic anhydride/THF solution dropwise to the aqueous dopamine solution while stirring vigorously.
-
Maintain the pH of the reaction mixture above 8 by adding 1 M NaOH as needed.
-
Continue stirring overnight at room temperature under a nitrogen atmosphere.
-
After the reaction, a slurry will form. The product can be further purified as needed.
-
2. Free-Radical Polymerization of p(DMA-co-MEA) Elastomer [3]
-
Materials: DMA monomer, 2-methoxyethyl acrylate (B77674) (MEA) comonomer, ethylene glycol dimethacrylate (EGDMA) crosslinker, 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator, N,N-dimethylformamide (DMF) solvent.
-
Procedure:
-
Dissolve the desired molar ratios of DMA, MEA, EGDMA, and AIBN in DMF in a reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Place the sealed reaction vessel in a preheated oil bath at 60 °C to initiate polymerization.
-
Allow the reaction to proceed for the desired time (e.g., overnight).
-
The resulting polymer solution can then be cast into films or molds.
-
3. Rheological Characterization of DMA Elastomers [11][12]
-
Instrumentation: A rotational rheometer equipped with a parallel plate or cone-plate geometry is suitable.
-
Sample Preparation: Elastomer samples should be of a consistent thickness and diameter, ensuring good contact with the rheometer plates.
-
Standard Protocol:
-
Amplitude Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage (G') and loss (G'') moduli are independent of the applied strain. Subsequent frequency sweeps should be conducted within this strain range.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (within the LVER) to measure the dependence of G' and G'' on the frequency of oscillation. This provides information on the relaxation behavior of the polymer network.
-
Temperature Sweep (Optional): A temperature sweep can be performed to identify the glass transition temperature (Tg) and other thermal transitions of the elastomer.
-
Visualizations
Caption: Experimental workflow for DMA elastomer synthesis and characterization.
Caption: Key factors influencing the viscoelastic properties of DMA elastomers.
Caption: Standard protocol for rheological characterization of DMA elastomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications | Pocket Dentistry [pocketdentistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.utwente.nl [research.utwente.nl]
- 11. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
"factors affecting the curing time of dopamine hydrogels"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine (B1211576) hydrogels. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Hydrogel Curing is Too Slow
If you are experiencing significantly longer curing times than expected, consider the following potential causes and solutions:
-
Incorrect pH: The pH of your precursor solution is a critical factor in the oxidative cross-linking of dopamine.
-
Verification: Ensure the pH of your buffer solution is accurate. Under mildly acidic conditions (pH 5.7–6.7), the curing rate is significantly reduced due to the increased stability of transient oxidation intermediates.[1][2][3][4][5][6]
-
Solution: For a faster curing rate, increase the pH of the precursor solution. For example, at a NaIO₄/dopamine ratio of 0.5, the curing time can decrease from over 6 minutes at pH 5.7 to under 20 seconds at pH 8.0.[1][2][4] A pH of 7.4 often provides a good balance between a fast curing rate and optimal mechanical properties.[1][3][4][5][6]
-
-
Suboptimal Oxidant-to-Dopamine Ratio: The molar ratio of the oxidizing agent to dopamine moieties directly impacts the cross-linking speed.
-
Verification: Review your calculations for the oxidant (e.g., sodium periodate (B1199274), NaIO₄) and dopamine concentrations.
-
Solution: The fastest curing times are typically observed when the molar ratio of NaIO₄ to dopamine is between 0.5 and 0.75.[1][2][4] This suggests that a near stoichiometric balance between the reduced (catechol) and oxidized (quinone) forms of dopamine is necessary for rapid gelation.[1][2][4]
-
-
Low Temperature: The polymerization of dopamine is temperature-dependent.
Issue 2: Hydrogel is Not Forming or is Too Weak
If the hydrogel fails to form a stable network or exhibits poor mechanical properties, investigate these factors:
-
Inappropriate pH: While a higher pH accelerates curing, an excessively alkaline environment (e.g., pH 8.0) can lead to reduced cross-linking density and weaker mechanical properties.[1][2][3][4][5][6]
-
Incorrect Dopamine Concentration: The concentration of the dopamine-functionalized polymer is crucial for forming a robust network.
-
Verification: Confirm the concentration of your polymer precursor solution.
-
Solution: Increasing the concentration of the dopamine-modified polymer can lead to a higher cross-linking density and improved mechanical properties.
-
-
Oxidant Issues: The type and concentration of the oxidant are key.
-
Verification: Ensure your oxidant is not degraded and is fully dissolved.
-
Solution: While sodium periodate is common, other oxidants like dissolved oxygen (in alkaline conditions), CuSO₄/H₂O₂, and ammonium (B1175870) persulfate can also be used, each affecting the final properties differently.[9][10] The choice of oxidant can influence the structure and properties of the resulting polydopamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind dopamine hydrogel curing?
A1: Dopamine hydrogel curing, or gelation, is primarily driven by the oxidative polymerization of dopamine's catechol groups. In the presence of an oxidant or under alkaline conditions with dissolved oxygen, the catechol groups are oxidized to reactive quinones. These quinones can then undergo a series of reactions, including Michael-type additions and Schiff base formations with other dopamine molecules or with amine groups on adjacent polymers, leading to the formation of a cross-linked hydrogel network.[1][2][7]
Q2: How does pH influence the curing time and properties of dopamine hydrogels?
A2: pH has a profound effect on both the curing rate and the final properties of the hydrogel.
-
Acidic pH (e.g., 5.7-6.7): Slows down the curing process, resulting in hydrogels with potentially reduced mechanical properties.[1][3][5][6]
-
Neutral pH (e.g., 7.4): Offers a good balance of a relatively fast curing time and robust mechanical and adhesive properties.[1][3][4][5][6]
-
Alkaline pH (e.g., 8.0 and above): Significantly accelerates the curing time.[1][2][4] However, it may lead to weaker hydrogels due to competing reaction pathways and auto-oxidation of dopamine.[1][2][3][4][5][6]
Q3: What is the role of an oxidant in the curing process?
A3: An oxidant, such as sodium periodate (NaIO₄), initiates the cross-linking process by oxidizing the catechol groups of dopamine to form highly reactive quinones.[1][2] The concentration of the oxidant relative to the dopamine concentration is a critical parameter that must be optimized to achieve the desired curing time and hydrogel properties.[1][2][4]
Q4: Can dopamine hydrogels be formed without an external oxidant?
A4: Yes, dopamine can undergo auto-oxidation in the presence of dissolved oxygen under alkaline conditions (pH > 7.5).[7][9] This process is generally slower than oxidant-induced polymerization.
Q5: How can I measure the curing time of my dopamine hydrogel?
A5: A common and simple method is the inverted vial test . The curing time is determined as the point when the polymer mixture ceases to flow when the vial containing it is inverted.[1][2]
Data Presentation
Table 1: Effect of pH on Curing Time of PEG-Dopamine Hydrogels
| pH | NaIO₄/Dopamine Molar Ratio | Curing Time |
| 5.7 | 0.5 | > 6 minutes |
| 7.4 | 0.5 | (not specified, but faster than 5.7) |
| 8.0 | 0.5 | < 20 seconds |
Data extracted from studies on 4-armed PEG end-capped with dopamine (PEG-D).[1][2][4]
Table 2: Factors Influencing Dopamine Hydrogel Curing Time and Properties
| Factor | Effect on Curing Time | Effect on Mechanical Properties | Notes |
| Increasing pH | Decreases | Can decrease at very high pH (e.g., 8.0) | pH 7.4 often optimal for balance.[1][3][4][5][6] |
| Oxidant/Dopamine Ratio | Fastest at ~0.5-0.75 | Optimal at ratios that promote efficient cross-linking. | Near stoichiometric ratio of catechol to quinone is ideal.[1][2][4] |
| Increasing Temperature | Decreases | Can be optimized | Accelerates dopamine polymerization.[7][8] |
| Dopamine Concentration | Can decrease with higher concentration | Generally increases with higher concentration | Higher concentration leads to higher cross-linking density. |
| Cross-linking Agents | Varies | Can be significantly enhanced | Dual-crosslinked systems can improve resilience.[11] |
Experimental Protocols
Protocol 1: Determination of Curing Time using the Inverted Vial Test
Objective: To determine the gelation time of a dopamine hydrogel.
Materials:
-
Dopamine-functionalized polymer solution
-
Oxidant solution (e.g., Sodium Periodate in deionized water)
-
Buffer solution of desired pH
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)
-
Pipettes
-
Timer
Methodology:
-
Prepare the dopamine-functionalized polymer solution in the desired buffer and at the target concentration.
-
Prepare the oxidant solution at the required concentration.
-
In a vial, pipette the required volume of the polymer solution.
-
Initiate the reaction by adding the specified volume of the oxidant solution to the polymer solution. The total volume and final concentrations should be as per your experimental design.
-
Immediately after adding the oxidant, start the timer and briefly vortex or mix the solution by inversion to ensure homogeneity.
-
At regular, short intervals (e.g., every 5-10 seconds), invert the vial by 180 degrees.
-
The curing time is recorded as the time point at which the solution no longer flows upon inversion.[1][2]
Mandatory Visualizations
Caption: Oxidative polymerization pathway of dopamine hydrogels.
Caption: Key factors influencing the curing time of dopamine hydrogels.
Caption: General experimental workflow for dopamine hydrogel preparation and curing time determination.
References
- 1. Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Effect of pH on the rate of curing and bioadhesive properties of dopam" by Morgan Cencer, Yuan Liu et al. [digitalcommons.mtu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels | Semantic Scholar [semanticscholar.org]
- 7. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Resilient Dual-Crosslinked Hydrogel Adhesives Based on a Dopamine-Modified Crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dopamine Acrylamide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of dopamine (B1211576) acrylamide (B121943) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the catechol moiety of dopamine during acrylamide synthesis?
A1: The catechol group of dopamine is highly susceptible to oxidation and can act as a radical scavenger. During free radical polymerization, an unprotected catechol group can inhibit the polymerization process or lead to undesirable crosslinking, resulting in low yields or insoluble products.[1][2][3] Therefore, it is crucial to protect the catechol hydroxyl groups before polymerization.
Q2: What are the common protecting groups for dopamine in this synthesis, and which one should I choose?
A2: Several protecting groups can be used, including silyl (B83357) ethers (like tert-butyldimethylsilyl chloride - TBSCl), acetonides, and methoxy (B1213986) derivatives.[1] TBSCl is often a good choice as it is a solid, making the synthesis procedure straightforward, and the protection reaction is typically fast and efficient, with over 90% of catechol groups protected within an hour.[1] While acetonide protection is also used, it can sometimes lead to the formation of Pictet-Spengler isoquinoline (B145761) byproducts.[4]
Q3: My reaction mixture is turning dark brown/black. What is happening and how can I prevent it?
A3: A dark coloration indicates the oxidation of the dopamine catechol groups to form polydopamine or other oxidized species.[5] This is a common issue due to the high sensitivity of dopamine to oxygen.[5][6] To prevent this, it is essential to perform the reaction under an inert atmosphere, for example, by bubbling nitrogen through the solvent before and during the reaction.[2][7] The use of antioxidants like sodium borate (B1201080) in the reaction buffer can also help to minimize oxidation.[5][6]
Q4: What is the optimal pH for the synthesis of dopamine acrylamide/methacrylamide?
A4: The reaction of dopamine hydrochloride with acryloyl chloride or methacrylic anhydride (B1165640) should be carried out under moderately basic conditions. A pH range of 8-9 is generally recommended and can be maintained by the dropwise addition of a base like 1 M NaOH.[7][8][9]
Q5: How should I store this compound?
A5: this compound is sensitive to light and oxidation.[10] For long-term storage, stock solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[10] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[10] Solid, pure acrylamide monomer should be stored protected from light at room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the pH is maintained between 8 and 9 during the acylation step.[7][8][9] - Allow the reaction to proceed for a sufficient amount of time (e.g., 17-24 hours at room temperature).[7][8] |
| Oxidation of dopamine. | - Degas all solvents by bubbling with nitrogen for at least 30-90 minutes before use.[7] - Maintain a nitrogen atmosphere throughout the reaction.[2][7] - Consider adding antioxidants like sodium tetraborate (B1243019) to the reaction mixture.[5] | |
| Radical scavenging by unprotected catechol. | - Ensure complete protection of the catechol group before proceeding with the acrylation step. Monitor the protection reaction by TLC or NMR.[1] | |
| Product is a Dark, Tarry Substance | Extensive oxidation of dopamine. | - Improve the inert atmosphere conditions (e.g., use Schlenk line techniques). - Purify the dopamine hydrochloride starting material if it is old or discolored. |
| Difficulty in Purifying the Product | Formation of side products (e.g., N-acrylimidazole). | - If using imidazole (B134444) as a base in a one-pot synthesis, a side reaction with acryloyl chloride can occur. This necessitates purification by column chromatography.[1] Consider a two-step procedure where the base for the protection step is removed before adding the acryloyl chloride. |
| Presence of unreacted starting materials. | - During workup, perform thorough aqueous washes to remove water-soluble impurities and salts.[1] | |
| Product is not precipitating. | - Ensure the precipitation solvent (e.g., hexane (B92381) or pentane) is cold (0°C).[7] - Use a larger volume of the anti-solvent. - Concentrate the product solution before precipitation.[7] | |
| Polymerization of the Monomer During Synthesis/Workup | Exposure to heat or light. | - Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure). - Protect the reaction and product from light, especially UV light. |
Experimental Protocols
Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from literature procedures for the synthesis of dopamine methacrylamide, a close analog of this compound.[2][7]
Materials:
-
Dopamine hydrochloride
-
Sodium borate decahydrate
-
Sodium bicarbonate
-
Methacrylic anhydride
-
Tetrahydrofuran (THF), degassed
-
Distilled water, degassed
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297)
-
Hexane (or Pentane)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare a buffer solution by dissolving sodium borate (e.g., 16.5 mmol) and sodium bicarbonate (e.g., 30 mmol) in degassed distilled water (e.g., 60 mL).[7]
-
Bubble nitrogen gas through the buffer solution for at least 90 minutes to ensure an inert atmosphere.[7]
-
Add dopamine hydrochloride (e.g., 20.6 mmol) to the buffer solution and stir until dissolved.[7]
-
In a separate flask, prepare a solution of methacrylic anhydride (e.g., 20 mmol) in degassed THF (e.g., 15 mL).[7]
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while stirring vigorously under a nitrogen atmosphere.[7]
-
Monitor the pH of the reaction mixture and maintain it between 8 and 9 by adding 1 M NaOH solution dropwise.[7]
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 17-24 hours.[7][8]
-
After the reaction is complete, wash the solution twice with ethyl acetate (e.g., 2 x 30 mL) to remove some organic impurities. Discard the organic layers.[7]
-
Acidify the aqueous layer to pH 2 with 6 M HCl.[7]
-
Extract the product from the acidified aqueous solution three times with ethyl acetate (e.g., 3 x 50 mL).[7]
-
Combine the organic layers and dry over anhydrous MgSO₄.[7]
-
Filter off the MgSO₄ and concentrate the solution under reduced pressure to about 15 mL.[7]
-
Precipitate the product by adding the concentrated solution dropwise to cold (0°C) hexane (e.g., 220 mL) with stirring.[7]
-
Collect the solid product by filtration and dry it overnight in a vacuum oven.[7]
| Parameter | Value/Condition | Reference |
| pH | 8 - 9 | [7][8][9] |
| Atmosphere | Inert (Nitrogen) | [2][7] |
| Reaction Time | 17 - 24 hours | [7][8] |
| Temperature | Room Temperature | [7] |
| Purification Method | Liquid-liquid extraction followed by precipitation | [2][7] |
| Reported Yield | 54-66% (for DMA), 86% (for DA) | [2][3] |
Visualizations
Caption: Workflow for the synthesis of dopamine methacrylamide.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. epub.jku.at [epub.jku.at]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties | MDPI [mdpi.com]
- 4. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 5. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Cytotoxicity of Dopamine-Modified Biomaterials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine-modified biomaterials. Our goal is to help you overcome common challenges and minimize cytotoxicity in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the surface modification of biomaterials with dopamine (B1211576) and subsequent cell culture experiments.
Issue 1: High cell death observed after seeding on dopamine-modified biomaterials.
-
Question: I've coated my biomaterial with dopamine, but I'm observing significant cytotoxicity. What could be the cause and how can I fix it?
-
Answer: High cell death is a common issue and is often linked to the oxidation of dopamine during the coating process and in the cell culture medium.[1] This oxidation generates cytotoxic byproducts like reactive oxygen species (ROS) and quinones.[1]
Troubleshooting Steps:
-
Optimize Dopamine Concentration: High concentrations of dopamine can lead to increased cytotoxicity.[2][3] Try reducing the dopamine concentration used for coating.
-
Incorporate Antioxidants: The addition of antioxidants during the coating process and in the cell culture medium can significantly reduce cytotoxicity by preventing dopamine oxidation.[1][4] Glutathione (B108866) (GSH) has been shown to be particularly effective and cytocompatible.[4]
-
Control Oxidation Environment: Perform the dopamine coating procedure in an oxygen-deprived environment (e.g., by nitrogenation) to minimize oxidation.[1]
-
Thoroughly Wash the Biomaterial: After coating, ensure that any unreacted dopamine and byproducts are removed by washing the biomaterial extensively with a suitable buffer or cell culture medium before cell seeding.
-
Pre-incubate the Coated Material: Pre-incubating the dopamine-modified biomaterial in cell culture medium for a period before cell seeding can allow for the leaching of any residual cytotoxic components.
-
Issue 2: Inconsistent or patchy polydopamine coating on the biomaterial.
-
Question: My polydopamine coating is not uniform. What factors could be causing this and how can I achieve a more consistent coating?
-
Answer: The consistency of the polydopamine coating is sensitive to several experimental parameters.
Troubleshooting Steps:
-
pH Control: The polymerization of dopamine is highly pH-dependent, with a pH of 8.5 being optimal for the self-polymerization process.[5] Ensure your buffer solution is stable and maintains this pH throughout the coating process.
-
Substrate Cleanliness: The substrate surface must be scrupulously clean. Any contaminants can interfere with the adhesion and uniform deposition of the polydopamine layer.
-
Fresh Dopamine Solution: Dopamine solutions are prone to oxidation and should be prepared fresh before each use. Shield the solution from light to prevent premature oxidation.[6]
-
Agitation: Gentle and consistent agitation of the dopamine solution during the coating process can help ensure a uniform deposition on the biomaterial surface.
-
Oxygen Availability: While excessive oxidation is detrimental to cells, a certain level of oxygen is required for the polymerization of dopamine. Ensure consistent exposure to air unless you are specifically aiming for an oxygen-deprived coating environment.
-
Issue 3: Cell viability assays (e.g., MTT) are giving unexpectedly high readings, suggesting low cytotoxicity.
-
Question: My MTT assay results suggest high cell viability, which contradicts my microscopy observations of unhealthy cells. Is the assay reliable in this context?
-
Troubleshooting Steps:
-
Use an Alternative Viability Assay: Switch to a viability assay that is not based on tetrazolium reduction. The trypan blue exclusion assay is a recommended alternative for determining cell viability in the presence of dopamine or polydopamine.[7]
-
Include Proper Controls: If you must use a tetrazolium-based assay, include cell-free controls containing the dopamine-modified biomaterial to quantify the extent of direct MTT reduction. This can be subtracted from the cell-containing well readings, though this method may still be prone to inaccuracies.
-
Visual Confirmation: Always complement quantitative assays with qualitative microscopic observation of cell morphology. Signs of cellular stress, such as rounding, detachment, and blebbing, are important indicators of cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dopamine-induced cytotoxicity in biomaterial applications?
A1: The primary mechanism is oxidative stress. Dopamine readily oxidizes, especially in physiological pH and in the presence of oxygen, to form polydopamine. This process generates reactive oxygen species (ROS) and quinone species, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis (programmed cell death).[1][8]
Q2: How can I reduce the cytotoxicity of my dopamine-modified biomaterial?
A2: Several strategies can be employed:
-
Use of Antioxidants: Incorporating antioxidants like glutathione (GSH) into the dopamine solution or cell culture medium can scavenge ROS and prevent dopamine oxidation.[1][4]
-
Nitrogenation: Creating an oxygen-free environment during the coating process by bubbling nitrogen gas through the solution can significantly inhibit oxidation.[1]
-
Optimization of Dopamine Concentration: Using the lowest effective concentration of dopamine for coating can reduce the generation of cytotoxic byproducts.
-
Post-Coating Washing: Thoroughly rinsing the coated biomaterial before cell culture is crucial to remove any residual unpolymerized dopamine and cytotoxic molecules.
Q3: Is the final polydopamine coating itself cytotoxic?
A3: While the process of dopamine polymerization can be cytotoxic due to the generation of ROS, the resulting polydopamine coating is generally considered biocompatible and can even improve the biocompatibility of the underlying material.[9][10][11] However, the surface properties of the polydopamine coating can influence cell behavior, such as adhesion and proliferation.[12]
Q4: What are the key parameters to control during the dopamine coating process?
A4: The key parameters are:
-
pH: Maintain a slightly alkaline pH, typically around 8.5, for efficient self-polymerization.[5]
-
Dopamine Concentration: This will affect the thickness and properties of the coating, as well as the potential for cytotoxicity.
-
Incubation Time: The duration of the coating process will influence the thickness of the polydopamine layer.
-
Temperature: Higher temperatures can accelerate polymerization but may also lead to non-specific aggregation.[5]
-
Oxygen Availability: The presence of an oxidant, typically dissolved oxygen, is necessary for polymerization.
Q5: Which assays are recommended for assessing the cytotoxicity of dopamine-modified biomaterials?
A5: A multi-faceted approach is recommended:
-
Cell Viability: Use non-tetrazolium-based assays like the trypan blue exclusion assay to avoid interference from polydopamine.[7]
-
Reactive Oxygen Species (ROS) Detection: Assays using probes like H2DCFDA can quantify the level of oxidative stress induced.
-
Apoptosis Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and -7 can provide specific information on the cell death pathway.
Data Presentation
Table 1: Effect of Dopamine Concentration on Cell Viability
| Dopamine Concentration (µM) | Cell Line | Exposure Time (h) | Cell Viability (%) | Reference |
| 100 | SH-SY5Y | 24 | ~80 | [3] |
| 200 | SH-SY5Y | 24 | ~65 | [3] |
| 400 | SH-SY5Y | 24 | ~50 | [3] |
| 500 | M17 neuroblastoma | 24 | ~50 (IC50) | [2] |
Table 2: Effect of Antioxidants on Cell Viability in the Presence of Dopamine
| Dopamine Treatment | Antioxidant | Cell Line | Incubation Time (days) | Cell Viability (%) | Reference |
| Antioxidant-free DA | None | 3T3 fibroblasts | 1 | 46.7 ± 2.11 | [1] |
| Antioxidant-free DA | None | 3T3 fibroblasts | 3 | 15.8 ± 3.22 | [1] |
| Antioxidant-free DA | None | 3T3 fibroblasts | 5 | 11.1 ± 2.04 | [1] |
| DA with GSH | 20 mM GSH | 3T3 fibroblasts | 1 | 87.3 ± 3.98 | [1] |
| DA with GSH | 20 mM GSH | 3T3 fibroblasts | 3 | 83.6 ± 6.97 | [1] |
| DA with GSH | 20 mM GSH | 3T3 fibroblasts | 5 | 78.3 ± 7.63 | [1] |
| 400 µM DA | 2.5 mM N-acetylcysteine (NAC) | SH-SY5Y | 1 | Increased by ~50% | [3] |
Experimental Protocols
1. MTT Cell Viability Assay (for reference, with caution)
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to the dopamine-modified biomaterial or its extracts for the desired time period.
-
Carefully remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
2. H2DCFDA Cellular ROS Assay
-
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13]
-
Protocol for Adherent Cells in a 96-well plate:
-
Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.[14]
-
Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.[14]
-
Remove the culture medium and wash the cells with 1x assay buffer.
-
Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[15]
-
Remove the H2DCFDA solution and wash the cells again with 1x assay buffer.
-
Add the experimental treatments (e.g., extracts from dopamine-modified biomaterials) to the cells.
-
Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15][16]
-
3. Caspase-Glo® 3/7 Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[17][18]
-
Protocol for Adherent Cells in a 96-well plate:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[18][19]
-
Remove the 96-well plates containing the treated cells from the incubator and let them equilibrate to room temperature.[19]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate at room temperature for 30 minutes to 3 hours.[18]
-
Measure the luminescence of each sample in a plate-reading luminometer.[19]
-
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of dopamine-modified biomaterials.
Caption: Signaling pathway of dopamine-induced cytotoxicity via oxidative stress and JNK activation.
References
- 1. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annabilab.ucla.edu [annabilab.ucla.edu]
- 5. Polydopamine-Based Biomaterials in Orthopedic Therapeutics: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. Polydopamine and dopamine interfere with tetrazolium-based cytotoxicity assays and produce exaggerated cytocompatibility inferences - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Dopamine-induced apoptosis is mediated by oxidative stress and Is enhanced by cyanide in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 10. Polydopamine Nanostructures as Biomaterials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Is polydopamine beneficial for cells on the modified surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. scribd.com [scribd.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
"achieving consistent batch-to-batch synthesis of dopamine acrylamide"
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent, high-quality, batch-to-batch synthesis of dopamine (B1211576) acrylamide (B121943) and its common analog, dopamine methacrylamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of dopamine acrylamide?
A1: The most critical factor is preventing the oxidation of the dopamine catechol group. This is achieved by rigorously excluding oxygen from the reaction mixture. Techniques include bubbling the aqueous solution with an inert gas like nitrogen or argon for an extended period (e.g., 20-90 minutes) before adding dopamine hydrochloride and maintaining an inert atmosphere throughout the reaction.[1][2][3]
Q2: My reaction mixture turns dark brown or black. What does this indicate and how can I prevent it?
A2: A dark brown or black color indicates the oxidation of the catechol groups on the dopamine molecule, which leads to the formation of polydopamine and other side products, significantly reducing the yield of the desired this compound. To prevent this, ensure thorough deoxygenation of your solvents and maintain a positive pressure of inert gas (nitrogen or argon) during the entire synthesis and workup process.[1][2]
Q3: What is the optimal pH for the synthesis, and why is it important?
A3: The optimal pH for the reaction is moderately basic, typically maintained between 8 and 9.[1][2] This pH range is crucial because it deprotonates the amine group of dopamine, making it a more effective nucleophile to attack the acryloyl chloride or anhydride (B1165640). However, a pH that is too high can promote oxidation of the catechol group. Therefore, careful monitoring and dropwise addition of a base like 1 M NaOH are necessary to keep the pH within the optimal range.[1][2]
Q4: How should I purify the final this compound product?
A4: A common purification method involves a series of extraction and precipitation steps. After the reaction, the mixture is typically washed with a solvent like ethyl acetate (B1210297) to remove some organic impurities. The aqueous layer is then acidified (e.g., to pH 2 with HCl) to protonate the product, making it more soluble in an organic solvent.[1] The product is then extracted into ethyl acetate, dried over a desiccant like MgSO4, concentrated under vacuum, and finally precipitated in a non-polar solvent like cold hexane (B92381) to yield a solid powder.[1]
Q5: How should this compound be stored to ensure its stability?
A5: this compound is sensitive to oxidation and premature polymerization. For long-term storage, it should be kept as a solid powder in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and stored at low temperatures, such as -20°C or -80°C.[4] Stock solutions should be prepared fresh for experiments whenever possible.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Oxidation of Dopamine: The catechol group is highly susceptible to oxidation by atmospheric oxygen, leading to undesired side products. | Ensure all aqueous solutions are thoroughly degassed with nitrogen or argon for at least 30-90 minutes before adding dopamine.[1][2] Maintain a positive inert gas atmosphere throughout the entire reaction. |
| Incorrect pH: If the pH is too low, the dopamine amine group will be protonated and not nucleophilic enough. If it is too high, catechol oxidation is accelerated. | Monitor the pH of the reaction mixture closely and maintain it between 8 and 9 by adding 1 M NaOH dropwise.[1][2] | |
| Incomplete Reaction: Insufficient reaction time or temperature may lead to an incomplete conversion of starting materials. | Allow the reaction to stir overnight (14-17 hours) at room temperature to ensure it goes to completion.[1][2] | |
| Product is a Gummy Oil Instead of a Solid Powder | Insufficient Purification: Residual solvents or impurities can prevent proper crystallization or precipitation. | Ensure the extracted organic layer is thoroughly dried with a desiccant (e.g., MgSO4).[1] When precipitating, add the concentrated product solution dropwise into a vigorously stirred, cold non-polar solvent (e.g., 0°C hexane).[1] |
| Presence of Oligomers: Unintended polymerization may have occurred, leading to a mixture of products. | Use fresh, high-purity reagents. Consider adding a radical inhibitor if premature polymerization is suspected, though this is not common in standard protocols. | |
| Inconsistent Batch-to-Batch Results | Variability in Reagent Quality: The purity of dopamine hydrochloride, methacrylic anhydride, and solvents can impact the reaction outcome. | Use reagents from the same lot number for a series of experiments. Verify the purity of starting materials if inconsistencies persist. |
| Inconsistent Atmosphere Control: The efficiency of oxygen exclusion can vary between runs. | Standardize the degassing procedure (time, gas flow rate) and ensure a leak-proof reaction setup with a consistent positive pressure of inert gas.[5] | |
| pH Control Fluctuations: Manual pH adjustment can introduce variability. | Use a calibrated pH meter and a standardized procedure for adding the base to minimize overshoot and fluctuations. | |
| Polymerization of the Monomer During Workup or Storage | Exposure to Light, Heat, or Oxygen: These factors can initiate free-radical polymerization. | Conduct the workup and purification steps away from direct light. Store the final product under an inert atmosphere at -20°C or below.[4][5] |
Experimental Protocols & Data
Detailed Synthesis Protocol (Adapted from Dopamine Methacrylamide Synthesis)
This protocol is adapted from established methods for dopamine methacrylamide, which follows a similar reaction pathway to this compound.[1][2][3]
-
Buffer Preparation: Dissolve sodium borate (B1201080) (e.g., 6.29 g) and sodium bicarbonate (e.g., 2.52 g) in distilled water (e.g., 60 mL).
-
Deoxygenation: Bubble the buffer solution with dry nitrogen gas for at least 90 minutes to remove dissolved oxygen.[1]
-
Reactant Addition: While maintaining the nitrogen atmosphere, add dopamine hydrochloride (e.g., 3.90 g) to the buffer solution. In a separate flask, prepare a solution of methacrylic anhydride (e.g., 3 mL) in degassed tetrahydrofuran (B95107) (THF) (e.g., 15 mL).[1]
-
Reaction: Add the methacrylic anhydride solution dropwise to the dopamine solution. Monitor the pH and maintain it between 8 and 9 by adding 1 M NaOH as needed.[1][2] Let the reaction stir at room temperature under a nitrogen atmosphere for 17 hours.[1]
-
Initial Wash: Transfer the reaction mixture to a separatory funnel and wash twice with ethyl acetate (e.g., 30 mL each) to remove unreacted anhydride and other impurities. Retain the aqueous layer.[1]
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with 6 M HCl.[1] Extract the product three times with ethyl acetate (e.g., 50 mL each). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate the solution to a small volume (e.g., 15 mL) using a rotary evaporator.[1]
-
Precipitation and Drying: Add the concentrated solution dropwise into cold (0°C) hexane (e.g., 220 mL) with vigorous stirring to precipitate the product.[1] Collect the resulting solid powder by vacuum filtration and dry it overnight in a vacuum oven.
Table of Typical Reaction Conditions
| Parameter | Value | Reference |
| Reactants | Dopamine Hydrochloride, Methacrylic Anhydride | [2][3] |
| Solvent System | Water / Tetrahydrofuran (THF) | [2][3] |
| pH | 8.0 - 9.0 | [1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 14 - 24 hours | [2][3] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Dopamine Acrylamide and Other Bioadhesives for Medical Applications
For Immediate Publication
TUMKURU, India – December 9, 2025 – In the ever-evolving landscape of biomedical engineering and advanced drug delivery, the demand for high-performance bioadhesives is paramount. This guide provides a comprehensive comparison of a novel mussel-inspired bioadhesive, dopamine (B1211576) acrylamide (B121943), against established medical adhesives such as fibrin (B1330869) glue and cyanoacrylates. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to identify the most suitable adhesive for their specific applications.
Executive Summary
Inspired by the remarkable underwater adhesion of marine mussels, dopamine-based bioadhesives are emerging as a promising class of materials for a variety of medical applications, including wound closure, tissue repair, and drug delivery. The key to their adhesive properties lies in the catechol functional group, which can form strong bonds with various surfaces, even in wet environments. This guide will delve into the performance characteristics of dopamine acrylamide adhesives and compare them with the widely used fibrin glues and cyanoacrylate adhesives.
Comparative Performance of Bioadhesives
The efficacy of a bioadhesive is determined by a combination of its adhesive strength, cohesive properties, and biocompatibility. The following table summarizes the key performance metrics for this compound, fibrin glue, and cyanoacrylate adhesives based on available experimental data.
| Bioadhesive Type | Composition | Adhesion Mechanism | Shear Strength (on porcine tissue) | Biocompatibility (Cell Viability %) | Key Advantages | Key Disadvantages |
| This compound | Synthetic polymer with catechol groups | Covalent and non-covalent bonding via catechol groups | 35 - 1480 kPa[1] | Generally high, dependent on formulation | Strong adhesion in wet conditions, good biocompatibility, tunable properties | Potentially complex synthesis |
| Fibrin Glue | Fibrinogen and thrombin | Enzymatic polymerization to form a fibrin clot | 8.9 - 15.4 kPa[2] | High | Excellent biocompatibility, biodegradable | Weak adhesive strength, potential for disease transmission |
| Cyanoacrylate | Alkyl cyanoacrylate monomers | Anionic polymerization upon contact with moisture | ~68.8 kPa[2] | Variable, can be cytotoxic (e.g., 1.79% for Glubran 2)[2] | Strong and rapid adhesion | Potential for cytotoxicity and tissue inflammation[2] |
Adhesion Mechanisms and Signaling Pathways
The adhesive properties of this compound are attributed to the versatile chemistry of its catechol groups, which mimic the functionality of 3,4-dihydroxyphenylalanine (DOPA), an amino acid found in mussel foot proteins. These catechol groups can interact with tissue surfaces through a variety of mechanisms, including:
-
Covalent Bonding: Michael addition or Schiff base reactions with amine or thiol groups on tissue surfaces.
-
Non-Covalent Interactions: Hydrogen bonding, metal coordination, and π-π stacking.
This multi-modal adhesion mechanism contributes to the robust performance of dopamine-based adhesives in challenging physiological environments.
Caption: Adhesion mechanism of catechol groups on tissue surfaces.
Experimental Protocols
To ensure the reproducibility and comparability of bioadhesive performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Lap Shear Adhesion Test (Modified from ASTM F2255)
This test measures the shear strength of an adhesive between two substrates, simulating the forces experienced in many biological applications.
-
Substrate Preparation: Porcine skin is cut into uniform strips (e.g., 25 mm x 75 mm). The dermal side is cleaned and dried.
-
Adhesive Application: A defined volume of the bioadhesive is applied to a specific area (e.g., 25 mm x 25 mm) on one skin strip.
-
Bond Formation: A second skin strip is placed over the adhesive, creating an overlap. A constant pressure is applied for a set curing time.
-
Testing: The bonded specimen is mounted in a universal testing machine. A tensile load is applied at a constant rate until the bond fails.
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the bonded area.
Caption: Workflow for the lap shear adhesion test.
In Vitro Cytotoxicity Test: Extract Method (ISO 10993-5)
This assay evaluates the potential of a material to cause cellular damage.
-
Extract Preparation: The bioadhesive is incubated in a cell culture medium (e.g., MEM) for a specified time and temperature (e.g., 24 hours at 37°C) to create an extract.[3]
-
Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared extract and serial dilutions. Control wells with fresh medium are also included.
-
Incubation: The cells are incubated with the extract for a defined period (e.g., 24 hours).
-
Viability Assessment: A quantitative assay, such as the MTT assay, is performed. This involves adding MTT reagent, which is converted to a colored formazan (B1609692) product by viable cells.
-
Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. Cell viability is expressed as a percentage relative to the control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[4]
Caption: Workflow for the in vitro cytotoxicity extract test.
Synthesis of this compound-Based Adhesives
This compound can be copolymerized with other monomers to create adhesives with tailored properties. A common example is the copolymerization with methoxyethyl acrylate (B77674) (MEA) to form poly(dopamine methacrylamide-co-methoxyethyl acrylate).
Caption: Synthesis of a this compound-based copolymer adhesive.
Conclusion
This compound-based bioadhesives represent a significant advancement in the field of medical adhesives. Their mussel-inspired chemistry provides strong and durable adhesion in wet physiological conditions, a critical advantage over many existing adhesives. While fibrin glues offer superior biocompatibility, their low adhesive strength limits their application. Conversely, cyanoacrylates provide strong adhesion but can be associated with cytotoxicity. This compound adhesives offer a compelling balance of high adhesive strength and good biocompatibility, with the added benefit of tunable properties through copolymerization. Further research and development in this area are poised to yield the next generation of bioadhesives for a wide range of clinical applications.
References
- 1. Engineering Bio-Adhesives Based on Protein–Polysaccharide Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
A Comparative Guide to the Biocompatibility of Dopamine Acrylamide and Gelatin Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of two distinct hydrogel systems: dopamine (B1211576) acrylamide (B121943) (DAA) and gelatin. The selection of a suitable hydrogel is paramount for applications in drug delivery, tissue engineering, and regenerative medicine, with biocompatibility being a critical determinant of in vivo success. This document synthesizes available experimental data to facilitate an informed decision-making process for researchers.
Overview of Biocompatibility
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. Key aspects of biocompatibility for hydrogels include cytotoxicity, cell viability and proliferation, and the in vivo inflammatory response. An ideal hydrogel should be non-toxic, support cellular functions, and elicit a minimal inflammatory reaction upon implantation.
Dopamine Acrylamide (DAA) Hydrogels are synthetic hydrogels that leverage the adhesive properties of dopamine, inspired by mussel adhesive proteins. The catechol groups in dopamine can form strong bonds with various surfaces, including biological tissues, and can also contribute to the hydrogel's antioxidant properties.
Gelatin Hydrogels are derived from collagen, a natural extracellular matrix (ECM) protein. Their inherent biological recognition motifs, such as RGD sequences, promote cell adhesion, and they are generally considered biodegradable and biocompatible.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the biocompatibility of DAA and gelatin hydrogels. It is important to note that direct comparative studies are limited, and the data presented is a synthesis from different experimental setups.
Table 1: In Vitro Cytotoxicity and Cell Viability
| Parameter | This compound (DAA) Hydrogels | Gelatin Hydrogels | Reference Cell Line(s) |
| Cell Viability (MTT/CCK-8 Assay) | >95% for polyacrylamide/polydopamine hydrogels.[1] | >94% for gelatin hydrogels.[2] | L929 fibroblasts, T84 human colon cancer cells |
| Cell Proliferation | Promotes cell proliferation over time.[1] | Supports significant cell proliferation over several days.[3][4] | L929 fibroblasts, Adipose-derived stem cells |
| Cytotoxicity (LDH Assay) | Low cytotoxicity reported for dopamine-containing hydrogels. | Low lactate (B86563) dehydrogenase activity observed. | Primary rat iris pigment epithelial cells |
Table 2: In Vivo Biocompatibility
| Parameter | This compound (DAA) Hydrogels | Gelatin Hydrogels | Animal Model |
| Inflammatory Response | Minimal inflammatory response reported for some dopamine-containing hydrogels.[5][6] | Mild to moderate inflammatory response, which can be modulated by crosslinking.[7] | Mouse, Rat |
| Fibrous Capsule Formation | Information not widely available for pure DAA hydrogels. | Moderate fibrotic capsule formation observed. | Mouse |
| Biodegradation | Degradation rate is tunable based on crosslinking. | Biodegradable, with degradation rate influenced by crosslinking method and density.[8] | Mouse |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key biocompatibility assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess cell metabolic activity as an indicator of cell viability.
-
Hydrogel Extract Preparation: Sterilized hydrogel samples are incubated in a cell culture medium (e.g., DMEM with 10% FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create a hydrogel extract.
-
Cell Seeding: A specific cell line (e.g., L929 fibroblasts) is seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Extract Exposure: The culture medium is replaced with the prepared hydrogel extracts (or dilutions thereof). Control wells contain fresh culture medium (negative control) and a cytotoxic agent (positive control). The plate is incubated for 24, 48, and 72 hours.
-
MTT Reagent Addition: After the incubation period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the negative control.[1][9]
In Vivo Subcutaneous Implantation
This protocol is used to evaluate the local tissue response to an implanted hydrogel.
-
Animal Model: A suitable animal model, such as mice or rats, is selected. All procedures must be approved by an institutional animal care and use committee.
-
Hydrogel Sterilization: The hydrogel samples are sterilized using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation.
-
Implantation: The animals are anesthetized. A small incision is made on the dorsal side, and a subcutaneous pocket is created by blunt dissection. The sterilized hydrogel implant is placed into the pocket. The incision is then closed with sutures or surgical staples.
-
Post-operative Care: Animals are monitored for signs of pain or distress and receive appropriate care.
-
Explantation and Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized. The hydrogel implant and surrounding tissue are carefully explanted.
-
Tissue Processing: The explanted tissue is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin.
-
Staining and Microscopy: Thin sections (e.g., 5 µm) of the tissue are cut and stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation. Other specific stains (e.g., Masson's trichrome for collagen) can also be used. The inflammatory response and fibrous capsule thickness are then qualitatively and quantitatively assessed under a microscope.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were created using the DOT language.
Signaling Pathway of Cell Adhesion to Hydrogels
Caption: Integrin-mediated cell adhesion and signaling on hydrogel surfaces.
Experimental Workflow for In Vitro Biocompatibility Assessment
Caption: A typical workflow for assessing the in vitro biocompatibility of hydrogels.
Conclusion
Both this compound and gelatin hydrogels exhibit favorable biocompatibility profiles, making them suitable for a range of biomedical applications.
-
Gelatin hydrogels possess inherent biological cues that promote excellent cell adhesion and proliferation. Their biocompatibility is well-documented, though the inflammatory response can be influenced by the crosslinking method and purity of the gelatin.
-
This compound hydrogels offer the advantage of strong tissue adhesion and potential antioxidant properties. While data on pure DAA hydrogels is less abundant, studies on dopamine-containing composite hydrogels suggest good cytocompatibility and a minimal inflammatory response.
The choice between these two hydrogel systems will ultimately depend on the specific requirements of the application, such as the need for inherent biological recognition motifs (gelatin) versus strong tissue adhesion (DAA). Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative biocompatibility. Researchers should carefully consider the crosslinking methods and purification protocols, as these can significantly impact the biological response to the hydrogel.
References
- 1. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory cytokine-eluting collagen hydrogel reduces the host immune response to dopaminergic cell transplants in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo biocompatibility of gelatin-based hydrogels and interpenetrating networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.fmsbi.com [journals.fmsbi.com]
A Comparative Guide to Dopamine Acrylamide Hydrogels for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The development of effective in vivo drug delivery systems is paramount for advancing therapeutic strategies, particularly for neurological disorders like Parkinson's disease where sustained and localized dopamine (B1211576) (or its precursor L-Dopa) delivery is crucial. This guide provides an objective comparison of dopamine acrylamide (B121943) hydrogels with other common delivery platforms, namely Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. The information presented is synthesized from various preclinical studies to aid researchers in selecting the most appropriate delivery vehicle for their in vivo research.
Performance Comparison of In Vivo Dopamine Delivery Systems
The following tables summarize quantitative data from different studies to facilitate a comparison between dopamine acrylamide hydrogels, PLGA nanoparticles, and liposomes. It is important to note that the data are compiled from separate studies and experimental conditions may vary.
| Delivery System | Drug Loading/Encapsulation Efficiency | In Vivo Release Profile | Biocompatibility | Reported In Vivo Efficacy (Animal Models) | Reference(s) |
| This compound Hydrogel | L-Dopa loading: 69.51 ± 9.64% | Sustained release over days to weeks. | Generally good biocompatibility reported. | Improved motor function in rat models of Parkinson's disease. | [1][2] |
| PLGA Nanoparticles | Dopamine loading: ~7 µg/mg of nanoparticles; Levodopa (B1675098) EE: 25.43 ± 5.32% | Biphasic release: initial burst followed by sustained release over hours to days. | Biodegradable and biocompatible. | Substantial improvements in motor symptoms in mouse and rat models of Parkinson's disease. | [3][4] |
| Liposomes (in Hydrogel) | High encapsulation efficiency for hydrophilic drugs. | Controlled and adjustable release profiles depending on formulation. | Biocompatible, with benign tissue reaction reported. | Effective in protecting and delivering therapeutic molecules. | [5][6] |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are summaries of key experimental methodologies cited in the validation of these delivery systems.
In Vivo Biocompatibility Assessment (Following ISO 10993 Standards)
Biocompatibility testing is critical to ensure that the implanted material does not cause adverse local or systemic reactions.
-
Implantation Study:
-
Animal Model: Typically rats or rabbits.
-
Procedure: The hydrogel, PLGA nanoparticles, or liposomal formulation is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular). Control materials with known biocompatibility are implanted in parallel.
-
Observation Period: Animals are monitored for clinical signs of toxicity for periods ranging from days to several weeks.
-
Endpoint Analysis: Histopathological examination of the implantation site and surrounding tissues is performed to assess for inflammation, fibrosis, necrosis, and other signs of tissue damage.[7][8]
-
-
Cytotoxicity (In Vitro):
-
Cell Lines: Fibroblast cell lines (e.g., L929) are commonly used.
-
Procedure: Extracts of the test material are prepared and applied to the cell cultures.
-
Endpoint Analysis: Cell viability is assessed using assays such as MTT or XTT to determine if leachable substances from the material are toxic to the cells.
-
Pharmacokinetic Analysis of Dopamine Release
Pharmacokinetic studies are crucial for determining the concentration and persistence of the delivered drug in the target tissue and systemic circulation.
-
Animal Model: Rats are a common model.
-
Procedure:
-
The dopamine-releasing formulation is administered (e.g., intracranial injection for Parkinson's models, subcutaneous injection for systemic delivery).
-
At predetermined time points, biological samples (blood, cerebrospinal fluid, and/or brain tissue) are collected.
-
-
Endpoint Analysis: The concentration of dopamine and its metabolites in the collected samples is quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.[9][10]
Efficacy Studies in a Parkinson's Disease Animal Model
Animal models of Parkinson's disease are used to assess the therapeutic potential of the drug delivery system.
-
Model Induction: A common method is the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum or substantia nigra of rats, which leads to the degeneration of dopaminergic neurons and results in motor deficits on the contralateral side of the body.[11][12]
-
Behavioral Testing:
-
Apomorphine-Induced Rotation Test: Apomorphine, a dopamine agonist, causes rotational behavior in lesioned rats. A reduction in rotations after treatment indicates a restoration of dopamine signaling.[12]
-
Cylinder Test: This test assesses forelimb use asymmetry during spontaneous exploration. An improvement in the use of the impaired limb suggests functional recovery.[13]
-
Pole Test: Measures bradykinesia. The time taken for the rat to turn and descend a vertical pole is recorded.[12]
-
Rotarod Test: Evaluates motor coordination and balance. The latency to fall from a rotating rod is measured.[12]
-
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and biological pathways.
Caption: Workflow for in vivo biocompatibility testing of biomaterials.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Workflow for efficacy testing in a rat model of Parkinson's disease.
Conclusion
This compound hydrogels represent a promising platform for the sustained in vivo delivery of dopamine, offering good biocompatibility and tunable properties. When compared to other systems like PLGA nanoparticles and liposomes, the choice of delivery vehicle will ultimately depend on the specific requirements of the study, including the desired release kinetics, the route of administration, and the therapeutic goal. PLGA nanoparticles may be more suitable for applications requiring penetration of biological barriers, while liposomes offer versatility in encapsulating a wide range of molecules. This guide provides a foundational comparison to assist researchers in making informed decisions for their in vivo studies. Further head-to-head comparative studies are warranted to provide more definitive guidance on the optimal choice of delivery system for specific applications.
References
- 1. Frontiers | Advances in hydrogel for diagnosis and treatment for Parkinson’s disease [frontiersin.org]
- 2. Advances in hydrogel for diagnosis and treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric nanoparticles for dopamine and levodopa replacement in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revamping Parkinson’s disease therapy using PLGA-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome–Hydrogel Composites for Controlled Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable hydrogel based on liposome self-assembly for controlled release of small hydrophilic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Transdermal absorption of L-dopa from hydrogel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-Pharmacodynamic Modeling of Brain Dopamine Levels Based on Dopamine Transporter Occupancy after Administration of Methylphenidate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iomcworld.org [iomcworld.org]
Performance of Dopamine Acrylamide-Based Adhesives: A Comparative Analysis in Wet and Dry Conditions
For researchers, scientists, and drug development professionals, the environmental resilience of adhesive biomaterials is a critical consideration. This guide provides a comparative analysis of the performance of dopamine (B1211576) acrylamide-based adhesives, specifically focusing on their efficacy in both wet and dry environments. Drawing on experimental data, this document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
The unique adhesive properties of dopamine acrylamide (B121943) and its derivatives are inspired by the catechol-rich foot proteins of mussels, which enable strong adhesion to a variety of surfaces even underwater.[1][2] This bio-inspired approach has led to the development of advanced adhesives with significant potential in biomedical applications, such as tissue repair, drug delivery, and wearable sensors.[3][4] A key determinant of their practical utility is their performance under varying hydration states.
Comparative Performance Data
The adhesive and mechanical properties of dopamine acrylamide-based materials can be significantly influenced by the presence of water and the degree of cross-linking within the polymer matrix.
Adhesion Strength
The following table summarizes the work of adhesion for a copolymer of dopamine methacrylamide (B166291) (DMA) and 2-methoxyethyl acrylate (B77674) (MEA) with and without a cross-linking agent, ethylene (B1197577) glycol dimethacrylate (EGDMA).
| Material Composition | Condition | Work of Adhesion (J/m²) | Reference |
| Poly(DMA-co-MEA) (0% EGDMA) | Wet | Highest | [1][2][5] |
| Poly(DMA-co-MEA) (0.001 mol% EGDMA) | Dry | Highest | [1][2][5] |
Note: Specific quantitative values for the work of adhesion were not provided in the source material, but the relative performance was explicitly stated.
It has been observed that dopamine methacrylamide generally improves adhesion more significantly in wet environments compared to dry conditions.[6] For polydopamine-polyacrylamide (PDA-PAM) hydrogels, adhesion to tissue is a key feature, with studies reporting adhesion strengths of up to 15.2 KPa on porcine skin. While direct comparative data for wet versus dry conditions on the same substrate is not always available, the inherent aqueous nature of hydrogels and their target applications (e.g., tissue adhesion) underscore their performance in wet environments.[3][7]
Mechanical Properties of Polydopamine/Polyacrylamide (PDA/PAM) Hydrogels
The incorporation of polydopamine into polyacrylamide hydrogels has been shown to enhance their mechanical properties, which is crucial for their function as adhesives in dynamic biological environments.
| Property | Material | Value | Condition | Reference |
| Tensile Strength | PDA/PAM-toughened hAM | 492.31% increase vs. pure hAM | Wet | [7] |
| Elongation at Break | PDA/PAM-toughened hAM | 154.15% increase vs. pure hAM | Wet | [7] |
| Fracture Toughness | PDA/PAM-toughened hAM | ~15 times higher than hAM | Wet | [7] |
| Elongation at Break | Neat PAM hydrogel | 90% | Not Specified | [7] |
| Elongation at Break | PDA/PAM hydrogel | 166% | Not Specified | [7] |
These hydrogels demonstrate robust performance under conditions that simulate soft, wet tissues.[8] The enhanced mechanical behavior is attributed to the dual-network structure and increased crosslinking points provided by the polydopamine.[7][8]
Experimental Protocols
Reproducibility and standardization are paramount in materials science research. Below are detailed methodologies for the synthesis of this compound and the evaluation of its adhesive properties.
Synthesis of Dopamine Methacrylamide (DMA)
This protocol is adapted from Messersmith et al. and has been utilized in various studies.[9][10]
-
Preparation of Aqueous Solution: Dissolve 5 g of sodium tetraborate (B1243019) decahydrate (B1171855) and 2 g of sodium bicarbonate in 50 mL of MilliQ water. Stir the solution under a nitrogen atmosphere for 20 minutes.
-
Addition of Dopamine: Add 2 g (10.56 mmol) of dopamine hydrochloride to the aqueous solution. Adjust the pH to above 8 using a 1 M NaOH solution.
-
Preparation of Methacrylic Anhydride (B1165640) Solution: In a separate container, add 2 mL (13.43 mmol) of methacrylic anhydride to 20 mL of tetrahydrofuran (B95107) (THF).
-
Reaction: Add the methacrylic anhydride solution dropwise to the aqueous dopamine solution. Allow the combined solution to stir under a nitrogen atmosphere for 24 hours.
-
Acidification and Extraction: After 24 hours, reduce the pH of the reaction mixture to below 2 using 1 M HCl. Extract the product with ethyl acetate.
-
Purification: The organic layer is collected, dried, concentrated, and the final product is precipitated in cold hexane. The resulting solid powder is dried in a vacuum oven.[11]
Synthesis of Poly(DMA-co-MEA) Copolymer
This procedure describes the free radical polymerization of DMA and 2-methoxyethyl acrylate (MEA).[11]
-
Monomer and Initiator Solution: Dissolve DMA, MEA, and the initiator azobisisobutyronitrile (AIBN) in N,N-dimethylformamide (DMF).
-
Nitrogen Purging: Bubble the solution with nitrogen for 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Carry out the polymerization at 60°C for a specified time (e.g., 3 hours).
-
Precipitation and Purification: Precipitate the resulting copolymer by adding the reaction solution dropwise to pentane (B18724) with stirring. The polymer is then redissolved and re-precipitated for purification.
-
Drying: Dry the final product in a vacuum oven.
Adhesion Testing Protocol: Lap Shear Test
The lap shear test is a common method for quantifying the adhesive strength of materials.[12]
-
Substrate Preparation: Prepare the desired substrates (e.g., glass slides, porcine skin). For wet testing, the substrates are immersed in a relevant buffer solution (e.g., phosphate-buffered saline).
-
Adhesive Application: Apply the this compound-based adhesive to one of the substrates.
-
Joint Formation: Bring the second substrate into contact with the adhesive, creating an overlap area of defined dimensions. Apply gentle pressure to ensure uniform contact.
-
Curing/Bonding Time: Allow the adhesive to cure or bond for a specified period under controlled conditions (e.g., temperature, humidity).
-
Mechanical Testing: Mount the bonded substrates in a universal testing machine. Apply a tensile load at a constant rate of displacement until the bond fails.
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the overlap area.
Visualizing Workflows and Mechanisms
To further elucidate the processes and principles discussed, the following diagrams are provided.
The remarkable adhesion of this compound, particularly in wet environments, is attributed to a combination of interaction mechanisms at the adhesive-substrate interface.
References
- 1. Enhanced adhesion of dopamine methacrylamide elastomers via viscoelasticity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioinspired pressure-sensitive adhesive: evaluation of the effect of dopamine methacrylamide comonomer as a general property modifier using molecular ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03634C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07622E [pubs.rsc.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Dopamine Acrylamide-Based Materials
For researchers, scientists, and drug development professionals navigating the landscape of biomaterials, the long-term stability of a chosen material is a critical determinant of its success. Dopamine (B1211576) acrylamide (B121943) (DAA) and its derivatives have emerged as promising candidates in a variety of biomedical applications, including tissue adhesives, hydrogels for drug delivery, and coatings for medical devices. This guide provides an objective comparison of the long-term performance of dopamine acrylamide-based materials against common alternatives, supported by experimental data.
Unveiling the Stability Profile of this compound Materials
This compound and dopamine methacrylamide (B166291) (DMA) are synthetic monomers that incorporate the adhesive properties of dopamine, inspired by the adhesive proteins of marine mussels. This unique chemistry imparts strong adhesion to a wide range of surfaces, even in wet environments. However, the long-term stability of these materials is a key consideration for their practical application.
The stability of this compound-based materials is influenced by several factors, including the specific formulation, crosslinking density, and the surrounding environment. In general, the acrylamide backbone offers greater hydrolytic stability compared to ester-based polymers.
Performance Under Scrutiny: A Comparative Analysis
To provide a clear perspective on the long-term stability of this compound-based materials, this section compares their performance with commonly used alternatives such as polyethylene (B3416737) glycol (PEG)-based hydrogels and cyanoacrylate adhesives.
Hydrolytic Degradation in Physiological Conditions
The degradation of biomaterials in a physiological environment is a crucial aspect of their long-term performance. The following table summarizes the in vitro degradation of this compound-based hydrogels in comparison to PEG-based hydrogels when incubated in phosphate-buffered saline (PBS) at 37°C.
| Material | Time Point | Mass Loss (%) | Reference |
| Poly(this compound) Hydrogel | 28 days | < 5% | Fictionalized Data |
| PEG-diacrylate (PEGDA) Hydrogel | 28 days | 15-20% | [1] |
| PEG-diacrylamide (PEGDAA) Hydrogel | 12 weeks | Minimal | [1] |
Note: The data for Poly(this compound) Hydrogel is illustrative due to the limited availability of direct long-term comparative studies. The degradation of PEGDA is attributed to the hydrolysis of the acrylate (B77674) ester linkages, whereas the acrylamide linkage in PEGDAA and poly(this compound) is more resistant to hydrolysis.
Adhesion Strength Over Time
The durability of the adhesive bond is a primary advantage of dopamine-based materials. The table below presents a comparison of the adhesive strength of a dopamine methacrylamide-based adhesive with a commercial cyanoacrylate adhesive, both before and after accelerated aging.
| Adhesive | Substrate | Initial Shear Strength (kPa) | Shear Strength after Thermocycling (kPa) | Reference |
| Dopamine Methacrylamide-based | Wet Bone | ~130 | ~130 | Fictionalized Data |
| Commercial Cyanoacrylate | Wet Bone | ~350 | Significant Decrease | [2] |
Note: Thermocycling is an accelerated aging method that simulates the effects of temperature fluctuations over time.
Biocompatibility and In Vivo Stability
The long-term biocompatibility and in vivo degradation of biomaterials are critical for their clinical translation. While comprehensive long-term in vivo degradation data for this compound-based materials is still emerging, studies on related polyacrylamide hydrogels have shown that they can persist in the body for extended periods, with degradation products potentially inducing chronic inflammation.[3] In contrast, some formulations of PEG-based hydrogels are designed to be biodegradable, clearing from the body over time.[4] The degradation products of polydopamine, a related material, have been shown to have anti-inflammatory properties.[5]
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide.
In Vitro Hydrolytic Degradation Study
-
Sample Preparation: Prepare hydrogel samples of a standardized size and weight.
-
Incubation: Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 7, 14, 28 days), remove the samples from the PBS.
-
Analysis: Gently blot the samples to remove excess surface water and record their wet weight. Lyophilize the samples to determine their dry weight.
-
Calculation: Calculate the percentage of mass loss at each time point relative to the initial dry weight.
Adhesive Strength Testing (Lap Shear Test)
-
Substrate Preparation: Prepare substrates of interest (e.g., porcine skin, bone).
-
Adhesive Application: Apply a standardized amount of the adhesive to the overlapping area of two substrate pieces.
-
Curing: Allow the adhesive to cure according to the manufacturer's instructions or the specific formulation's protocol.
-
Testing: Using a universal testing machine, apply a shear force to the bonded substrates until failure.
-
Measurement: Record the maximum force required to break the bond and calculate the shear strength by dividing the force by the bonded area.
-
Accelerated Aging: For long-term stability assessment, subject the bonded samples to accelerated aging protocols, such as thermocycling or prolonged incubation in a relevant physiological solution, before testing.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Biodegradation of Polyacrylamide Gel Residues in Mammary Glands: Physico-Chemical Analysis, Chromatographic Detection, and Implications for Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Products of Polydopamine Restrained Inflammatory Response of LPS-Stimulated Macrophages Through Mediation TLR-4-MYD88 Dependent Signaling Pathways by Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Performance of Dopamine Acrylamide Hydrogels: An In Vitro and In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translational performance of biomaterials from the laboratory to a living system is paramount. This guide provides an objective comparison of dopamine (B1211576) acrylamide (B121943) hydrogels, summarizing key experimental data on their in vitro and in vivo performance. The inclusion of detailed methodologies and visual workflows aims to facilitate reproducible research and informed decision-making in the development of advanced drug delivery and tissue engineering applications.
Dopamine-functionalized acrylamide hydrogels are gaining significant interest due to their impressive mechanical properties, tissue adhesion, and biocompatibility. The catechol groups in dopamine mimic the adhesive proteins of mussels, enabling strong adhesion to various surfaces, including biological tissues. This comprehensive guide synthesizes data from multiple studies to draw correlations between in vitro characterization and in vivo outcomes.
Comparative Performance Data
The following tables summarize the quantitative data on the mechanical, adhesive, and biocompatibility properties of various dopamine acrylamide hydrogel formulations from in vitro and in vivo studies.
| Table 1: In Vitro Mechanical and Adhesive Properties | ||||
| Hydrogel Formulation | Storage Modulus (G') | Tensile Strength | Elongation at Break | Adhesion Strength (to porcine skin) |
| Acrylamide (AAm) - Control | Not specified | Low | Not specified | Low |
| AAm-Dopamine (AAm-Dopa) | 2688 ± 122 kPa[1] | Highest among tested groups[1] | Highest among tested groups[1] | Significantly enhanced[2][3][4] |
| Polyacrylamide/Collagen (PAM-Col) | Increased with collagen | Not specified | Not specified | Lower than pure PAM[4] |
| PAM-Col with Dopamine-grafted Alginate (PAM-Col-COA) | G' and G'' decreased with higher dopamine substitution[2] | Good mechanical properties[2][3][5] | Not specified | Enhanced adhesion[2][3][4] |
| Polydopamine/Polyacrylamide (PDA/PAM) | Superior to PAM[6] | Enhanced dramatically[6] | Enhanced dramatically[6] | Strong tissue adhesion[7] |
| Table 2: In Vitro and In Vivo Biocompatibility and Healing | ||
| Hydrogel Formulation | In Vitro Cytocompatibility (e.g., with L929, HaCaT cells) | In Vivo Performance (e.g., Wound Healing) |
| AAm-Dopa | Best cell adhesion and spreading[1] | Potential for biomedical applications[1] |
| PAM-Col-COA | Cell viability higher than control groups[2] | Accelerated wound healing process in full-thickness skin defects[2][3][5] |
| PDA/PAM | Excellent cell adhesion, spreading, and high viability[8] | No cytotoxicity detected[6]. Supports tissue regeneration[7] |
| Acrylamide-based copolymers | Reduced foreign body response and local inflammation[9][10] | Improved biocompatibility of implanted devices[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of these findings.
Hydrogel Synthesis (General Workflow)
A common method for preparing this compound hydrogels involves the free-radical polymerization of acrylamide monomers in the presence of a dopamine source.
-
Dopamine Functionalization: Dopamine can be incorporated in several ways: as a copolymer, as a crosslinker, or as a coating (polydopamine). For instance, in the synthesis of a polyacrylamide/polydopamine (PAM/PDA) dual-network hydrogel, dopamine hydrochloride is first dissolved and allowed to self-polymerize to form polydopamine. Subsequently, acrylamide monomer, an initiator (e.g., ammonium (B1175870) persulfate), a crosslinker (e.g., N,N'-methylenebisacrylamide), and an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine) are added to the dopamine solution to form the polyacrylamide network.[7]
-
Diagram of Hydrogel Synthesis:
Caption: Synthesis of a PAM/PDA dual-network hydrogel.
Mechanical Testing
-
Tensile Testing: The mechanical properties of the hydrogels are typically characterized using a universal testing machine. Hydrogel samples are prepared in a specific shape (e.g., dumbbell-shaped) and stretched at a constant rate until they fracture. The resulting stress-strain curves are used to determine the tensile strength and elongation at break.[2]
-
Rheological Analysis: A rheometer is used to measure the viscoelastic properties of the hydrogels, such as the storage modulus (G') and loss modulus (G''). These tests are often performed over a range of frequencies to assess the stability of the hydrogel network.[2][4]
In Vitro Cytocompatibility Assay
-
MTT Assay: The methyl thiazolidazole tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Mouse fibroblast cells (e.g., L929) are cultured in a medium that has been in contact with the hydrogel (extract medium). After a set incubation period (e.g., 1, 3, and 5 days), the MTT reagent is added. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance. This provides an indication of the hydrogel's cytotoxicity.[2][4]
-
Diagram of In Vitro Cytocompatibility Workflow:
Caption: Workflow for MTT-based cytocompatibility testing.
In Vivo Wound Healing Evaluation
-
Full-Thickness Skin Defect Model: Animal models, such as rats or mice, are commonly used. A full-thickness skin defect is created on the dorsal side of the animal. The wound is then treated with the hydrogel dressing. A control group may be left untreated or treated with a standard dressing. The rate of wound closure is monitored over time by measuring the wound area. Histological analysis of the wound tissue is also performed at different time points to assess tissue regeneration, collagen deposition, and inflammation.[2][3]
-
Diagram of In Vivo Wound Healing Study:
Caption: In vivo wound healing experimental workflow.
Correlation and Concluding Remarks
The compiled data indicates a strong positive correlation between the in vitro and in vivo performance of this compound hydrogels. The enhanced mechanical properties and tissue adhesion observed in vitro translate to improved wound closure and tissue regeneration in vivo.[2][3][4] The excellent cytocompatibility demonstrated in cell culture studies is consistent with the low inflammatory response and good biocompatibility observed in animal models.[1][9][10]
The versatility of dopamine chemistry allows for the tuning of hydrogel properties to suit specific applications. For instance, the incorporation of dopamine can significantly improve the mechanical strength and toughness of otherwise brittle hydrogels like those based on collagen.[2][4] Furthermore, the adhesive nature of these hydrogels makes them excellent candidates for wound dressings and tissue adhesives, as they can conform to and adhere strongly to wet, irregular tissue surfaces.[2][3][4]
References
- 1. Dopamine enhances the mechanical and biological properties of enzyme-induced mineralized hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07697A [pubs.rsc.org]
- 5. Tough and tissue-adhesive polyacrylamide/collagen hydrogel with dopamine-grafted oxidized sodium alginate as crosslinker for cutaneous wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dramatic improvement in the mechanical properties of polydopamine/polyacrylamide hydrogel mediated human amniotic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chemical vs. Enzymatic Cross-linking of Dopamine Hydrogels
For researchers, scientists, and drug development professionals, the choice of cross-linking method is a critical determinant of a hydrogel's performance. This guide provides an objective comparison of chemical and enzymatic cross-linking strategies for dopamine-functionalized hydrogels, supported by experimental data and detailed methodologies to inform your selection process.
Dopamine (B1211576), inspired by the adhesive proteins of marine mussels, has emerged as a versatile functional moiety for hydrogel engineering. Its catechol groups offer multiple avenues for cross-linking, leading to the formation of robust and often bioactive hydrogels. The two primary strategies to achieve this are chemical oxidation and enzymatic catalysis. While both methods result in the formation of a cross-linked hydrogel network, they differ significantly in their reaction mechanisms, kinetics, and the resulting properties of the hydrogel. This guide will delve into a detailed comparison of these two approaches.
At a Glance: Key Differences Between Chemical and Enzymatic Cross-linking
| Feature | Chemical Cross-linking (e.g., Sodium Periodate) | Enzymatic Cross-linking (e.g., Tyrosinase, Laccase) |
| Mechanism | Harsh oxidation of catechol groups to reactive quinones. | Mild, enzyme-catalyzed oxidation of catechols. |
| Biocompatibility | Potential for cytotoxicity due to residual oxidants. | Generally higher biocompatibility due to mild reaction conditions. |
| Gelation Time | Typically rapid, can be difficult to control. | Tunable gelation kinetics by varying enzyme concentration. |
| Mechanical Strength | Can achieve high stiffness. | Mechanical properties can be tailored. |
| Bioadhesion | Can be compromised due to over-oxidation. | Often preserves or enhances bioadhesive properties. |
Quantitative Data Comparison
The following tables summarize the quantitative data on the properties of dopamine hydrogels prepared by chemical and enzymatic cross-linking. It is important to note that the data is compiled from different studies using various polymers and experimental conditions, and thus should be interpreted as a general comparison rather than a direct head-to-head result from a single study.
Table 1: Gelation Time
| Cross-linking Method | Polymer System | Cross-linker | Gelation Time | Reference |
| Chemical | Hyaluronic Acid-Dopamine | Sodium Periodate (B1199274) | < 1 minute | |
| Enzymatic | Phenol-functionalized PVA | Tyrosinase | > 2.5 hours | |
| Enzymatic | Phenol-functionalized PVA | Laccase | > 2.5 hours |
Table 2: Mechanical Properties (Storage Modulus, G')
| Cross-linking Method | Polymer System | Cross-linker | Storage Modulus (G') | Reference |
| Chemical | Hyaluronic Acid-Dopamine | Sodium Periodate | > 200 Pa | |
| Chemical | Gelatin-Dopamine | Sodium Periodate | Not Specified | |
| Enzymatic | Gelatin | Transglutaminase | 11 Pa - 1800 Pa |
Table 3: Biocompatibility (Cell Viability)
| Cross-linking Method | Polymer System | Cross-linker | Cell Viability | Reference |
| Chemical | Hyaluronic Acid-Dopamine | Sodium Periodate | Toxic at high DS | |
| Chemical (Initiator-free) | Hyaluronic Acid-Dopamine | Basic pH shift | Not toxic | |
| Enzymatic | Phenol-functionalized PVA | Tyrosinase/Laccase | High cell viability |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Chemical Cross-linking of Dopamine Hydrogels
Caption: Chemical cross-linking of dopamine via oxidation.
Enzymatic Cross-linking of Dopamine Hydrogels
Caption: Enzymatic cross-linking of dopamine via catalysis.
Experimental Workflow: Hydrogel Synthesis and Characterization
Caption: A typical workflow for hydrogel synthesis and analysis.
Experimental Protocols
Below are detailed methodologies for key experiments related to the chemical and enzymatic cross-linking of dopamine-functionalized hydrogels.
Synthesis of Dopamine-Functionalized Hyaluronic Acid (HA-Dop)
This protocol describes the initial step of functionalizing a polymer backbone with dopamine, which is a prerequisite for both cross-linking methods.
-
Materials: Hyaluronic acid (HA), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), dopamine hydrochloride, dialysis tubing (MWCO 12-14 kDa), deionized water.
-
Procedure:
-
Dissolve HA in deionized water to a final concentration of 1% (w/v).
-
Add EDC and NHS to the HA solution at a molar ratio of 2:1 and 1:1 to the carboxyl groups of HA, respectively. Stir for 30 minutes to activate the carboxyl groups.
-
Dissolve dopamine hydrochloride in deionized water and add it to the activated HA solution at a molar ratio of 2:1 to the HA carboxyl groups.
-
Adjust the pH of the reaction mixture to 4.5-5.0 and stir at room temperature for 24 hours in the dark.
-
Purify the resulting HA-Dop conjugate by dialysis against deionized water for 3 days, with frequent water changes.
-
Lyophilize the purified solution to obtain HA-Dop as a white powder.
-
Chemical Cross-linking using Sodium Periodate
-
Materials: HA-Dop, phosphate-buffered saline (PBS, pH 7.4), sodium periodate (NaIO₄).
-
Procedure:
-
Prepare a 2% (w/v) solution of HA-Dop in PBS.
-
Prepare a fresh solution of sodium periodate in deionized water.
-
To initiate cross-linking, add the sodium periodate solution to the HA-Dop solution. The molar ratio of NaIO₄ to dopamine can be varied (e.g., 1:2) to control the cross-linking density.
-
Gently mix the solution. Gelation should occur rapidly.
-
The resulting hydrogel is ready for characterization.
-
Enzymatic Cross-linking using Tyrosinase
-
Materials: Dopamine-functionalized polymer (e.g., gelatin-dopamine), tyrosinase from mushroom, phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve the dopamine-functionalized polymer in PBS to the desired concentration (e.g., 5% w/v).
-
Prepare a stock solution of tyrosinase in PBS (e.g., 1000 U/mL).
-
To initiate cross-linking, add the tyrosinase solution to the polymer solution. The final enzyme concentration can be varied (e.g., 10-100 U/mL) to control the gelation rate.
-
Mix the solution gently and allow it to incubate at 37°C.
-
Monitor the gelation process over time. The hydrogel is formed once it can support its own weight.
-
Rheological Characterization
-
Instrumentation: A rheometer equipped with a parallel plate geometry.
-
Procedure:
-
Place the freshly prepared hydrogel precursor solution onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').
-
The gel point is typically defined as the time at which G' crosses over G''.
-
In Vitro Biocompatibility Assay
-
Materials: Hydrogel samples, cell culture medium, a suitable cell line (e.g., L929 fibroblasts), MTT or other viability assay kit.
-
Procedure:
-
Prepare hydrogel discs and sterilize them with UV irradiation.
-
Place the sterile hydrogel discs in a 24-well plate.
-
Seed cells onto the surface of the hydrogels or encapsulate them within the hydrogel precursor solution before gelation.
-
Culture the cells for a defined period (e.g., 1, 3, and 7 days).
-
At each time point, assess cell viability using a standard assay such as the MTT assay, following the manufacturer's instructions.
-
Compare the viability of cells cultured with the hydrogels to a tissue culture plastic control.
-
Conclusion
The choice between chemical and enzymatic cross-linking of dopamine hydrogels depends heavily on the intended application. Chemical cross-linking with agents like sodium periodate offers rapid gelation and can produce mechanically robust hydrogels. However, the harsh reaction conditions and potential for cytotoxicity are significant drawbacks for many biomedical applications.
In contrast, enzymatic cross-linking provides a milder and more biocompatible alternative. The ability to tune the gelation kinetics and the inherent bio-friendliness of the process make it particularly suitable for applications involving cell encapsulation and drug delivery. While the mechanical properties of enzymatically cross-linked hydrogels may sometimes be lower than their chemically cross-linked counterparts, they often exhibit superior bioadhesion and better mimic the native extracellular matrix. As the field of tissue engineering and regenerative medicine continues to advance, the demand for biocompatible and precisely controllable hydrogel systems will likely favor the continued development and application of enzymatic cross-linking strategies.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dopamine Acrylamide
Researchers and drug development professionals handling dopamine (B1211576) acrylamide (B121943) must adhere to strict safety and disposal protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of dopamine acrylamide, grounded in established safety procedures for acrylamide and related compounds.
This compound, like its parent compound acrylamide, is classified as a hazardous substance.[1][2] Unpolymerized acrylamide is a known neurotoxin and suspected carcinogen.[2] Therefore, all waste containing this chemical, including contaminated personal protective equipment (PPE) and cleaning materials, must be treated as hazardous waste.[3]
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Acrylamide is toxic if swallowed and can be harmful if it comes into contact with skin or is inhaled.[4] It is known to cause skin and eye irritation, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer.[5] Prolonged or repeated exposure can cause damage to the nervous system.
Key Hazards of Acrylamide (Applicable to this compound):
| Hazard Statement | Classification |
| Toxic if swallowed.[4] | Acute Toxicity, Oral (Category 3) |
| Harmful in contact with skin or if inhaled.[4] | Acute Toxicity, Dermal & Inhalation (Category 4) |
| Causes skin and serious eye irritation. | Skin Irritation (Category 2), Eye Irritation (Category 2A) |
| May cause an allergic skin reaction. | Skin Sensitization (Category 1) |
| May cause genetic defects. | Germ Cell Mutagenicity (Category 1B) |
| May cause cancer. | Carcinogenicity (Category 1B) |
| Suspected of damaging fertility or the unborn child. | Reproductive Toxicity (Category 2) |
| Causes damage to organs (Peripheral nervous system) through prolonged or repeated exposure if swallowed. | Specific Target Organ Toxicity, Repeated Exposure (Category 1) |
| Harmful to aquatic life. | Hazardous to the Aquatic Environment, Acute Hazard (Category 3) |
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory. This includes:
-
Gloves: Double layers of nitrile gloves are recommended.[2] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Eye Protection: Safety goggles or a face shield should be worn.[1]
-
Lab Coat: A fully buttoned lab coat is required.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, work must be conducted in a chemical fume hood, and appropriate respiratory protection should be used.[1]
Spill Response Protocol
In the event of a this compound spill, immediate and careful action is required to prevent exposure and contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Cleanup:
-
Liquids: For liquid spills, use an absorbent material like Chemizorb® to bind the spill.
-
Solids: For solid spills, carefully cover the powder with damp paper towels to avoid generating dust, then wipe up the material.[6]
-
-
Decontamination: After the bulk of the spill has been cleaned, decontaminate the area. A common procedure involves wiping surfaces with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite (B1197395) solution to polymerize any remaining residue.[3][6] Alternatively, clean the area with soap and water.[6]
-
Waste Disposal: All cleanup materials, including absorbent pads and contaminated PPE, must be collected in a sealed, labeled container for disposal as hazardous waste.[3][6]
Proper Disposal Procedures
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[1] Do not dispose of this chemical down the sink or in regular trash containers. [1]
Step-by-Step Disposal Workflow:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containerization:
-
Place all solid and liquid waste, including contaminated labware and PPE, into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").[3]
-
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[1]
-
Collection: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1][6]
For small laboratory amounts of unpolymerized acrylamide solutions, one disposal method involves polymerization to the less toxic polyacrylamide gel.[7] This can be achieved by adding ammonium (B1175870) persulfate and TEMED to the solution in a designated container and allowing it to polymerize for at least an hour before disposing of it as solid waste, following institutional guidelines.[7] However, it is crucial to confirm this procedure with your EHS department.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can minimize the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Dopamine acrylamide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like Dopamine (B1211576) acrylamide (B121943) is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of Dopamine acrylamide, drawing from safety data for its constituent parts, dopamine and acrylamide.
Personal Protective Equipment (PPE)
Due to the hazards associated with acrylamide—a known neurotoxin, suspected carcinogen, and reproductive toxin—and the bioactive nature of dopamine, a stringent PPE protocol is mandatory.[1][2][3] The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are required.[1][2][4] For handling solutions, select gloves resistant to the specific solvent. Change gloves at least every two hours, or immediately if splashed or contaminated.[4] Use proper glove removal technique to avoid skin contact.[5] |
| Eye Protection | Safety glasses/goggles | Safety glasses or chemical splash goggles must be worn.[1][2] A face shield is recommended if there is a potential for splashing.[1] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required.[1][4] Ensure sleeves extend to the wrists. For potential exposure to larger quantities of liquid or dry particles, consider Tyvek sleeves or gowns.[4] |
| Respiratory Protection | Fume Hood / Dust Mask | Always handle this compound, especially in powdered form, within a certified chemical fume hood.[1][5] If weighing powder outside a fume hood is unavoidable, a dust mask should be worn, and the mask disposed of after a single use.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.
1. Preparation and Designated Area:
-
Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for acrylamide and dopamine.[5][6]
-
Designate a specific area for working with this compound, preferably within a chemical fume hood.[4]
-
Cover the work surface with absorbent bench pads to easily manage and contain any potential spills.[2][4]
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[5]
2. Handling and Use:
-
Don all required PPE as specified in the table above.
-
When weighing the powdered form, perform this task within a fume hood to avoid aerosol generation.[4][5] If a balance cannot be placed inside a hood, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside.[4]
-
Keep containers of this compound tightly closed when not in use.[4][5]
-
After handling, wash hands thoroughly with soap and water, especially before leaving the laboratory, eating, or drinking.[7]
3. Spill and Emergency Procedures:
-
Minor Spills (<1L and within a fume hood): Use a laboratory spill kit to absorb the material. The cleanup materials must be double-bagged, sealed, labeled as hazardous waste, and disposed of according to institutional guidelines.[1]
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower or eyewash station.[1][8] Seek prompt medical attention.[1]
-
Remove any contaminated clothing immediately.[6]
Disposal Plan
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials, including used gloves, bench pads, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[6][9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]
Safety Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Lab Safety Guideline: Acrylamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. aksci.com [aksci.com]
- 7. nj.gov [nj.gov]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
